u-73343
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWFIUASFBCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861364 | |
| Record name | 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
U-73343: A Technical Guide to its Mechanism of Action and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73343 is a widely utilized chemical compound in cell biology and pharmacology, primarily known as the structurally similar but inactive analog of U-73122. U-73122 is a potent inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling. Consequently, this compound serves as an essential negative control in experiments investigating PLC-mediated pathways, helping to ensure that the observed effects of U-73122 are due to its specific action on PLC. However, a growing body of evidence indicates that this compound is not entirely inert and can exert its own biological effects, complicating its role as a simple negative control. This guide provides an in-depth analysis of the established role of this compound as a PLC inhibitor control and details its known off-target effects, supported by experimental data and methodologies.
Core Mechanism: The Inactive Analog of a Phospholipase C Inhibitor
The primary and intended use of this compound in experimental settings is as a negative control for its active counterpart, U-73122. U-73122 inhibits the activity of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate protein kinase C (PKC), respectively.
This compound, differing from U-73122 by the reduction of a maleimide double bond to a succinimide ring, does not inhibit PLC. Therefore, in ideal experimental conditions, it should not affect signaling pathways downstream of PLC activation. Studies have shown that while U-73122 effectively blocks agonist-induced calcium transients, this compound does not produce the same inhibitory effect. For instance, in single colonic myocytes, 10 µM U-73122 was shown to decrease carbachol-evoked calcium transients, whereas the same concentration of this compound had no significant effect on IP3-evoked or caffeine-evoked calcium increases[1][2]. This lack of activity on the canonical PLC pathway is the cornerstone of its use as a negative control.
Signaling Pathway of Phospholipase C
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Off-Target Effects of this compound
Contrary to its intended role as an inert control, several studies have identified biological activities of this compound that are independent of PLC inhibition. These off-target effects are critical to consider when interpreting experimental results.
Inhibition of Phospholipase D (PLD) Activation
Both U-73122 and this compound have been shown to inhibit the activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells.[3][4] This inhibition was observed to be equipotent for both compounds and occurred downstream of PLC.[3][4] This suggests that in some cellular contexts, both the "active" and "inactive" compounds can interfere with lipid signaling pathways other than the canonical PLC pathway.
Protonophore Activity
In a study on rabbit parietal cells, this compound was found to strongly inhibit acid secretion stimulated by various agonists.[5] This effect was attributed to this compound acting as a protonophore, a substance that can shuttle protons across biological membranes, thereby dissipating proton gradients.[5] This is a significant off-target effect that could have widespread consequences in experiments measuring cellular metabolism or pH-dependent processes.
Weak Agonism of TRPA1 Channels
This compound has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] In HEK293t cells expressing human TRPA1, 1 µM this compound was shown to elicit a small calcium response.[6] This is in contrast to U-73122, which is a potent TRPA1 agonist. While the effect of this compound is weak, it is a direct modulation of an ion channel that could influence cellular calcium homeostasis and signaling.
Inhibition of P2X7 Receptor-Mediated Ca²⁺ Influx and Pore Formation
In a mouse microglial cell line, both U-73122 and this compound were found to inhibit the sustained increase in intracellular calcium and the formation of membrane pores induced by the activation of P2X7 nucleotide receptors.[7] This suggests a PLC-independent mechanism by which both compounds can interfere with purinergic signaling and membrane permeability.[7]
Quantitative Data Summary
| Compound | Target/Effect | Cell Type | Concentration | Observed Effect | Reference |
| This compound | IP3-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |
| This compound | Caffeine-evoked Ca²⁺ increase | Single colonic myocytes | 10 µM | No significant effect | [1][2] |
| This compound | THC/LPI-induced reduction of Ki67⁺ nuclei | Glioblastoma cells | Not specified | Failed to diminish the response | [8] |
| This compound | CCK-8-induced PLD activation | CHO-CCK(A) cells | Not specified | Inhibited equipotently to U-73122 | [4] |
| This compound | Agonist-stimulated acid secretion | Rabbit parietal cells | Not specified | Strongly inhibited | [5] |
| This compound | TRPA1 channel activation | HEK293t-hTRPA1 cells | 1 µM | Weak activation | [6] |
| This compound | P2X7-mediated sustained Ca²⁺ influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |
| This compound | P2X7-mediated ethidium bromide influx | Mouse microglial cell line (MG6-1) | Not specified | Inhibited | [7] |
| U-73122 | Carbachol-evoked Ca²⁺ transients | Single colonic myocytes | 10 µM | Decreased transients | [1][2] |
| U-73122 | PLC | General | 1-2.1 µM (IC50) | Inhibition | [9] |
| U-73122 | Agonist-induced platelet aggregation | Human platelets | 1-5 µM (IC50) | Inhibition | [10] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
-
Cell Preparation: Single colonic myocytes are isolated and voltage-clamped in the whole-cell configuration.
-
Calcium Indicator: Cells are loaded with a fluorescent calcium indicator, such as fluo-3.
-
Stimulation: SR Ca²⁺ release is evoked by agonists like carbachol, by photolysis of caged IP3, or by caffeine to activate ryanodine receptors.
-
Data Acquisition: Cytosolic Ca²⁺ concentration is measured by monitoring the fluorescence of the calcium indicator.
-
Pharmacology: this compound or U-73122 is perfused into the cell bath to observe its effect on the evoked calcium transients.
Phospholipase D (PLD) Activity Assay
-
Cell Culture: Chinese hamster ovary cells expressing the cholecystokinin-A receptor (CHO-CCK(A) cells) are used.
-
Metabolic Labeling: Cells are labeled with [³H]palmitic acid.
-
Stimulation: PLD is activated by agonists such as cholecystokinin-(26-33)-peptide amide (CCK-8), thapsigargin, or 12-O-tetradecanoylphorbol 13-acetate (TPA).
-
PLD Assay: PLD activity is determined by measuring the formation of [³H]phosphatidylethanol in the presence of ethanol.
-
Pharmacology: Cells are pre-incubated with this compound or U-73122 before agonist stimulation to assess their inhibitory effects.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for using U-73122 and this compound.
Conclusion
This compound is an indispensable tool for researchers studying PLC signaling, serving as the primary negative control for the PLC inhibitor U-73122. Its inability to inhibit PLC allows for the specific attribution of observed effects to the inhibition of this key enzyme. However, the documented off-target effects of this compound, including the inhibition of PLD activation, protonophore activity, weak TRPA1 agonism, and modulation of P2X7 receptor function, demand careful consideration in experimental design and data interpretation. Researchers must be vigilant for outcomes where this compound exerts an effect, as this indicates a PLC-independent mechanism. A thorough understanding of both the intended use and the potential confounding activities of this compound is paramount for robust and accurate scientific inquiry.
References
- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
U-73343: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Experimental Applications of 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione
Abstract
U-73343 is a widely utilized aminosteroid in cell biology and pharmacology, primarily known as the inactive structural analog of the potent phospholipase C (PLC) inhibitor, U-73122. Its principal application in research is to serve as a negative control, allowing scientists to discern the specific effects of PLC inhibition by U-73122 from its potential off-target actions. The key structural difference—the saturation of a double bond in the pyrrolidinedione ring of this compound compared to the maleimide ring in U-73122—renders this compound incapable of the covalent modification thought to be involved in PLC inhibition by its counterpart.[1] However, accumulating evidence demonstrates that this compound is not biologically inert and exhibits its own distinct pharmacological activities, including the inhibition of pannexin-1 (Panx1) channels and receptor-mediated phospholipase D (PLD) activation.[2] Some studies have also characterized it as a protonophore, a compound that can transport protons across biological membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols for its application in research.
Chemical Structure and Properties
This compound is a synthetic, cell-permeable aminosteroid derivative. Its identity and key properties are summarized below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione[4] |
| Synonyms | U73343, U-73122 Inactive Analog |
| CAS Number | 142878-12-4[5] |
| Molecular Formula | C₂₉H₄₂N₂O₃[5] |
| SMILES | N5(C(=O)CCC5=O)CCCCCCN[C@@H]1[C@@]2(--INVALID-LINK--c4c(cc(cc4)OC)CC3">C@HCC1)C |
| InChI Key | CJHWFIUASFBCKN-ZRJUGLEFSA-N[2] |
Table 2: Physicochemical and Handling Properties
| Property | Value |
| Molecular Weight | 466.66 g/mol |
| Appearance | Off-white solid[6] |
| Purity | ≥98% (by HPLC)[2] |
| Solubility | DMSO: up to 10 mM (with gentle warming)[2] Ethanol: up to 5 mM (with gentle warming)[2] Chloroform: 200 mg/mL[6] Water: Insoluble[7] |
| Storage | Store solid at room temperature.[2] DMSO stock solutions are stable for up to 6 months at -20°C. |
Mechanism of Action and Biological Activity
Role as a Negative Control for PLC Inhibition
The primary use of this compound stems from its structural similarity to U-73122, a widely used inhibitor of phospholipase C (PLC). PLC enzymes are critical components of intracellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This pathway, typically initiated by Gq-coupled G protein-coupled receptors (GPCRs), leads to calcium mobilization and protein kinase C (PKC) activation.
U-73122 contains a maleimide group, which is believed to covalently modify PLC enzymes, leading to their inhibition. In contrast, this compound possesses a succinimide group, which lacks the reactive double bond of the maleimide and is thus incapable of this covalent modification.[1] Therefore, in a typical experiment, if an effect is produced by U-73122 but not by an equivalent concentration of this compound, the effect is attributed to the specific inhibition of PLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified patch clamp protocol for the characterization of Pannexin 1 channels in isolated cells and acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. hellobio.com [hellobio.com]
U-73343: A Technical Whitepaper on its Discovery, History, and Application in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-73343 is widely recognized in cellular signaling research as the structurally similar, yet functionally distinct, analog of the potent phospholipase C (PLC) inhibitor, U-73122. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of this compound. Initially developed as a negative control to validate the PLC-specific effects of U-73122, subsequent research has revealed that this compound is not entirely inert. This whitepaper details its primary use as a negative control, its "off-target" effects on other cellular processes—including phospholipase D (PLD) inhibition, protonophore activity, and weak TRPA1 agonism—and provides detailed experimental protocols and quantitative data to guide researchers in its appropriate and effective use.
Discovery and Initial Application as a Negative Control
This compound was synthesized as a close structural analog of U-73122, a compound identified as a potent inhibitor of receptor-mediated PLC activity. The key structural difference between the two molecules lies in the pyrrole ring of U-73122, which is saturated in this compound to form a pyrrolidine ring. This seemingly minor modification renders this compound largely inactive against most PLC isoforms, establishing its primary role as a negative control in countless studies investigating PLC-dependent signaling pathways.
The rationale for using this compound is to ensure that the observed effects of U-73122 are indeed due to the inhibition of PLC and not a result of non-specific interactions with other cellular components. In a typical experimental design, the biological response to a stimulus is measured in the presence of U-73122, this compound, and a vehicle control. A specific PLC-mediated effect is confirmed if the response is blocked by U-73122 but not by this compound.
Ineffectiveness in Inhibiting PLC-Mediated Calcium Release
A primary function of PLC is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Numerous studies have demonstrated that while U-73122 effectively blocks this Ca2+ release, this compound does not.[1]
Experimental Protocol: Monitoring Intracellular Calcium Concentration
This protocol describes a common method for assessing the effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Culture: Plate cells (e.g., NG108-15, human platelets) on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological saline solution for a specified time at room temperature, followed by a wash to remove excess dye.
-
Compound Incubation: Pre-incubate the cells with this compound (typically 1-10 µM) or U-73122 for a defined period (e.g., 20 minutes) prior to stimulation. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Stimulation: Mount the coverslip on a fluorescence microscope and stimulate the cells with a known PLC-activating agonist (e.g., bradykinin, thrombin).
-
Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.
-
Analysis: Compare the amplitude and kinetics of the calcium transients in cells treated with the vehicle, U-73122, and this compound.
"Off-Target" and Independent Biological Activities of this compound
Contrary to its intended role as an inert control, several studies have revealed that this compound possesses its own biological activities. These findings are critical for the correct interpretation of experimental results and highlight the importance of careful control experiments.
Inhibition of Phospholipase D (PLD) Activation
Both U-73122 and this compound have been shown to inhibit receptor-mediated activation of phospholipase D (PLD) equipotently.[2][3] PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline, playing a role in various cellular processes, including membrane trafficking and signal transduction. The inhibition of PLD by both compounds suggests that this effect is independent of PLC inhibition and occurs downstream in the signaling cascade.[2][3]
Experimental Protocol: Measurement of PLD Activity
This protocol outlines a common method for assessing PLD activity through the transphosphatidylation reaction.
-
Cell Labeling: Incubate cells (e.g., CHO-CCK A cells) with a radiolabeled fatty acid (e.g., [³H]oleic acid) for an extended period (e.g., 18-24 hours) to label cellular phospholipids.
-
Compound Pre-incubation: Pre-incubate the labeled cells with this compound or U-73122 at the desired concentration for a specified time.
-
Stimulation and Transphosphatidylation: Stimulate the cells with an agonist (e.g., cholecystokinin-8) in the presence of a primary alcohol (e.g., 1-butanol). In the presence of the alcohol, PLD will catalyze the formation of a radiolabeled phosphatidylalcohol (e.g., phosphatidylbutanol) instead of phosphatidic acid.
-
Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Chromatographic Separation: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification: Identify and quantify the radiolabeled phosphatidylalcohol spot using autoradiography or scintillation counting. The amount of phosphatidylalcohol formed is directly proportional to the PLD activity.
Protonophore Activity in Parietal Cells
In a study on rabbit parietal cells, this compound was found to strongly inhibit acid secretion stimulated by various agonists.[4] This effect was attributed to its action as a protonophore, a molecule that can shuttle protons across biological membranes, thereby dissipating the proton gradient necessary for gastric acid production.[4] This finding is particularly important for researchers studying gastric acid secretion or cellular bioenergetics.
Experimental Protocol: Measurement of Gastric Acid Secretion
This protocol describes a method to assess the effect of this compound on acid secretion in isolated gastric glands using the accumulation of a weak base.
-
Gastric Gland Isolation: Isolate gastric glands from a rabbit stomach by enzymatic digestion.
-
Compound Incubation: Incubate the isolated glands with this compound or other test compounds in a suitable buffer.
-
Stimulation: Stimulate acid secretion with agonists such as histamine or carbachol.
-
Measurement of Acid Secretion: Add a radiolabeled weak base (e.g., [¹⁴C]aminopyrine) to the incubation medium. In the acidic compartments of the parietal cells, the weak base will become protonated and trapped.
-
Quantification: Separate the glands from the medium and measure the amount of accumulated radioactivity in the glands using scintillation counting. The amount of trapped aminopyrine is an index of acid secretion.
Weak Agonism of TRPA1 Channels
This compound has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and sensory perception.[5]
Experimental Protocol: Assessing TRPA1 Agonist Activity
This protocol details a method to measure the activation of TRPA1 channels in a heterologous expression system.
-
Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a plasmid encoding human TRPA1 (hTRPA1).
-
Calcium Imaging: Load the transfected cells with a calcium-sensitive dye as described in the calcium mobilization protocol.
-
Cell Stimulation: Perfuse the cells with a solution containing this compound (e.g., 1 µM) and record the changes in intracellular calcium.
-
Positive Control: After stimulation with this compound, apply a known TRPA1 agonist (e.g., carvacrol or AITC) to confirm the expression and functionality of the channels.[5]
-
Data Analysis: Quantify the increase in intracellular calcium in response to this compound and compare it to the response elicited by the positive control.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activities of this compound.
| Activity | Target | Cell Type/System | Effect | Concentration | Reference |
| Negative Control for PLC Inhibition | Phospholipase C | Smooth muscle cells | No significant alteration of IP3-evoked Ca2+ increase | 10 µM | [1] |
| Negative Control for PLC Inhibition | Phospholipase C | Smooth muscle cells | No significant alteration of caffeine-evoked Ca2+ release | 10 µM | [1] |
| PLD Inhibition | Phospholipase D | CHO-CCK A cells | Equipotent inhibition to U-73122 of CCK-8-induced PLD activation | Not specified | [2][3] |
| Protonophore Activity | Proton Gradient | Rabbit parietal cells | Strong inhibition of agonist-stimulated acid secretion | Not specified | [4] |
| TRPA1 Agonism | TRPA1 Channel | HEK293t-hTRPA1 cells | Weak activation | 1 µM | [5] |
| Compound | Molecular Weight (Da) | Molecular Formula | CAS Number | Source |
| This compound | 466.66 | C₂₉H₄₂N₂O₃ | 142878-12-4 | Commercial vendors |
| U-73122 | 464.64 | C₂₉H₄₀N₂O₃ | 112648-68-7 | Commercial vendors |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: Role of this compound as a negative control in PLC signaling.
Caption: Inhibition of PLD activation by both U-73122 and this compound.
Caption: Experimental workflow for measuring protonophore activity.
Conclusion and Best Practices
This compound is an indispensable tool for researchers studying PLC-mediated signaling. Its primary utility as a negative control for U-73122 is well-established and crucial for demonstrating the specificity of PLC inhibition. However, the scientific community must be aware of its potential "off-target" effects. The findings that this compound can inhibit PLD activation, act as a protonophore, and weakly agonize TRPA1 channels necessitate careful experimental design and data interpretation.
Best Practices for Using this compound:
-
Always include a vehicle control: This is essential to establish the baseline response.
-
Use the lowest effective concentration: Titrate the concentration of this compound to find the optimal concentration for your specific cell type and assay.
-
Be aware of the context: Consider the potential for off-target effects, especially when studying PLD signaling, gastric acid secretion, or TRPA1-related processes.
-
Confirm findings with other methods: When possible, use complementary approaches, such as genetic knockdown or knockout of PLC, to corroborate the results obtained with pharmacological inhibitors.
By adhering to these best practices, researchers can continue to leverage the power of this compound as a negative control while avoiding potential pitfalls associated with its independent biological activities, thereby ensuring the generation of robust and reliable data in the field of cellular signaling.
References
- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on U-73343 as an Inactive Analog of U-73122
Introduction
U-73122 is a widely used aminosteroid compound in pharmacological research, primarily recognized as an inhibitor of phospholipase C (PLC).[1][2][3] PLC enzymes are pivotal in cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway regulates a vast array of cellular functions, including intracellular calcium mobilization, protein kinase C (PKC) activation, and cell proliferation.[4]
To ascertain the specificity of U-73122's effects in experimental systems, its close structural analog, this compound, is frequently employed as a negative control.[1][5][6][7] The rationale behind this pairing lies in a single, critical structural difference that theoretically renders this compound inactive as a PLC inhibitor. This guide provides a comprehensive technical overview of the relationship between this compound and U-73122, detailing their mechanisms of action, summarizing key quantitative data, and presenting experimental protocols to differentiate their activities.
Chemical Structures and Mechanism of Differential Activity
The defining structural distinction between U-73122 and this compound is the presence of a maleimide moiety in U-73122, which is replaced by a succinimide group in this compound.[1][8][9] The electrophilic nature of the maleimide group in U-73122 allows it to form covalent bonds with nucleophilic residues, such as thiols (cysteine) and amines (lysine), on proteins.[1] This covalent modification is believed to be the basis for its inhibitory effect on PLC. In contrast, the succinimide group of this compound lacks this reactivity, preventing it from forming covalent adducts with cellular proteins and thus rendering it incapable of inhibiting PLC through the same mechanism.[1][9]
However, it is crucial to note that the reactivity of the maleimide group in U-73122 is also implicated in its off-target effects.[1] Numerous studies have reported that U-73122 can interact with a variety of other cellular proteins, leading to PLC-independent effects.[1][6][8] Furthermore, some research has indicated that this compound is not always biologically inert and may exert its own cellular effects.[5][10][11][12] Therefore, careful experimental design and interpretation are paramount when using these compounds.
Caption: Structural comparison of U-73122 and this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for U-73122 and the observed effects of this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of U-73122 on PLC and Downstream Events
| Target/Process | Cell Type/System | IC50 Value | Reference |
| Phospholipase C (PLC) | Platelets | 1-2.1 µM | [2] |
| Agonist-induced Ca2+ increase | Platelets and PMNs | Not specified | [3] |
| Platelet Aggregation | Human Platelets | 1-5 µM | [3] |
| Bradykinin-induced Ca2+ increase | NG108-15 cells | ~200 nM | [13] |
| fMLP-induced Ca2+ release | Human Neutrophils | 0.52 ± 0.02 µM | [14] |
| fMLP-induced Ca2+ influx | Human Neutrophils | 0.62 ± 0.04 µM | [14] |
| CPA-induced Ca2+ influx | Human Neutrophils | 4.06 ± 0.27 µM | [14] |
| Ionomycin-induced Ca2+ influx | Human Neutrophils | 4.04 ± 0.44 µM | [14] |
Table 2: Comparative Effects of U-73122 and this compound
| Experimental System | Effect of U-73122 | Effect of this compound | Reference |
| ATP-stimulated PLCβ activity | Inhibited | No effect | [1] |
| hPLCβ3 activity (cell-free) | Activated (EC50 = 13.6 ± 5 µM) | No effect at 40 µM | [1] |
| IP3R-mediated Ca2+ release | Inhibited | No effect | [6][15] |
| RyR-mediated Ca2+ release | Inhibited | No effect | [6][15] |
| Thapsigargin-induced Ca2+ entry | Blocked | No effect | [16] |
| Agonist-evoked Ca2+ responses | Inhibited | No effect | [16] |
| CCK-8-induced PLD activation | Inhibited | Inhibited (equipotently) | [11][12] |
| TPA/Ca2+-stimulated PLD activation | Inhibited | No effect | [11][12] |
| TPA/phosphatidylserine-stimulated PKC activation | Inhibited | No effect | [11][12] |
| Gastric acid secretion | Augmented | Inhibited | [10] |
Experimental Protocols
Protocol for In Vitro PLC Activity Assay
This protocol is a generalized method to assess the direct inhibitory effect of U-73122 and this compound on PLC enzyme activity.
Materials:
-
Purified PLC isozyme
-
Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2), often radiolabeled (e.g., [3H]PIP2)
-
Assay buffer (e.g., HEPES pH 7.2, KCl, CaCl2, EGTA, DTT, cholate, fatty acid-free BSA)
-
U-73122 and this compound stock solutions (e.g., 10 mM in anhydrous DMSO)
-
Vehicle control (anhydrous DMSO)
-
Scintillation fluid and counter (if using radiolabeled substrate)
Procedure:
-
Prepare Substrate Vesicles: Suspend PIP2 in assay buffer and create small unilamellar vesicles by sonication.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of U-73122 and this compound in the assay buffer. Include a vehicle-only control.
-
Enzyme Pre-incubation: In a reaction tube, mix the purified PLC enzyme with the desired concentration of U-73122, this compound, or vehicle. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Initiate Reaction: Add the PIP2 substrate vesicles to the enzyme-inhibitor mixture to start the reaction.
-
Incubate: Allow the reaction to proceed for a specific time (e.g., 10-60 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).
-
Product Separation and Quantification: Separate the reaction products (IP3 and DAG) from the unhydrolyzed substrate. If using [3H]PIP2, the aqueous phase containing [3H]IP3 can be collected and quantified by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PLC inhibition for each concentration of U-73122 and this compound compared to the vehicle control.
Caption: Workflow for an in vitro PLC activity assay.
Protocol for Measurement of Intracellular Calcium Mobilization
This protocol describes how to assess the effects of U-73122 and this compound on agonist-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Cultured cells responsive to a PLC-activating agonist (e.g., bradykinin, carbachol)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
U-73122 and this compound stock solutions
-
PLC-activating agonist
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dishes) and grow to the desired confluency.
-
Dye Loading: Load cells with the fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash and De-esterify: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of U-73122, this compound, or vehicle in HBSS for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Stimulation: Add the PLC-activating agonist to the cells and continue to record the fluorescence changes over time.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity. Compare the agonist-induced calcium response in cells treated with U-73122 and this compound to the vehicle-treated control.
Caption: Workflow for intracellular calcium measurement.
Signaling Pathways
The canonical pathway inhibited by U-73122 involves the Gq/11 G-protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation of phospholipase C. This compound, being inactive, should not interfere with this pathway.
Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.
Off-Target Effects and Critical Considerations
While this compound is designed as an inactive control, both compounds have been reported to have effects independent of PLC inhibition.
-
U-73122:
-
Can directly activate certain PLC isoforms in cell-free systems.[1]
-
May inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of intracellular calcium stores.[8][15]
-
Can affect calcium channels and other enzymes like 5-lipoxygenase.[1][13]
-
The reactive maleimide group can conjugate with thiols and amines in cell culture media, reducing its effective concentration.[4]
-
-
This compound:
Caption: Documented off-target effects of U-73122 and this compound.
Conclusion
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U 73343 | Phospholipases | Tocris Bioscience [tocris.com]
- 8. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PlumX [plu.mx]
- 12. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. rupress.org [rupress.org]
The Role of U-73343 in Signal Transduction Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, dissecting specific signaling pathways is paramount to understanding both physiological processes and the underpinnings of disease. Pharmacological inhibitors are indispensable tools in this endeavor, allowing for the targeted disruption of specific enzymatic activities. U-73122 is widely recognized as a potent inhibitor of phospholipase C (PLC), a critical enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] However, the utility of any inhibitor is greatly enhanced by the availability of a structurally similar but biologically inactive analog to serve as a negative control. For U-73122, this crucial role is fulfilled by U-73343. This technical guide provides a comprehensive overview of the role of this compound in signal transduction studies, detailing its mechanism of action (or lack thereof), its use in conjunction with U-73122, and experimental protocols for its application.
The Phospholipase C (PLC) Signaling Pathway
The PLC family of enzymes is a cornerstone of transmembrane signaling, activated by a variety of extracellular stimuli such as hormones, growth factors, and neurotransmitters.[2] Upon activation, PLC hydrolyzes PIP2, leading to a cascade of downstream events. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[5] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
Figure 1. The Phospholipase C (PLC) signaling pathway with points of intervention for U-73122 and this compound.
U-73122: The PLC Inhibitor
U-73122 is an aminosteroid that has been widely used as a pharmacological tool to investigate PLC-dependent signaling pathways.[6] It is reported to inhibit PLC activity, thereby preventing the generation of IP3 and DAG and the subsequent downstream signaling events, such as intracellular calcium mobilization.[6][7]
This compound: The Inactive Analog and Its Critical Role
This compound is a close structural analog of U-73122. The key difference lies in the pyrrole-2,5-dione ring of U-73122, which is a maleimide moiety, being replaced by a pyrrolidine-2,5-dione (succinimide) in this compound.[8] This seemingly minor structural change renders this compound largely inactive as a PLC inhibitor.[9]
The primary and most crucial role of this compound in signal transduction studies is to serve as a negative control in experiments involving U-73122.[10][11] By demonstrating that this compound, at the same concentration as U-73122, does not produce the same inhibitory effect, researchers can more confidently attribute the observed effects of U-73122 to the specific inhibition of the PLC pathway.[11][12] This is particularly important given the reports of off-target effects of U-73122.
Off-Target Effects and the Importance of Controls
While U-73122 is a valuable tool, it is not without its limitations. Several studies have reported off-target effects, including:
-
Inhibition of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump : This can lead to the depletion of intracellular calcium stores, an effect independent of PLC inhibition.[6][13]
-
Direct effects on ion channels and calcium release : Some studies suggest U-73122 can directly activate ion channels and promote calcium release from intracellular stores.[6]
-
Inhibition of 5-Lipoxygenase (5-LO) .[14]
Quantitative Data: A Comparative Summary
The following table summarizes the inhibitory concentrations (IC50) and other quantitative data for U-73122 and the lack of effect of this compound from various studies.
| Compound | Target/Process | Cell Type/System | IC50/Effective Concentration | Citation(s) |
| U-73122 | Phospholipase C (PLC) | General | ~1-6 µM | [14] |
| Agonist-induced Platelet Aggregation | Human Platelets | 1-5 µM | [7][17] | |
| fMLP-induced [Ca2+]i elevation | Human Neutrophils | 0.62 ± 0.04 µM | [18] | |
| Bradykinin-induced [Ca2+]i increase | NG108-15 cells | ~200 nM (for 20-min exposure) | [19] | |
| PLC-β2 | Recombinant human | ~6 µM | [7] | |
| This compound | Phospholipase C (PLC) | Various | Inactive at concentrations that inhibit PLC by U-73122 | [11][12][19] |
| Agonist-induced [Ca2+]i increase | Various | No significant effect | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these compounds in research. Below are representative protocols for key experiments.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of U-73122 and this compound to investigate their effects on agonist-induced intracellular calcium release, a key downstream event of PLC activation.[20]
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Fura-2 AM (1 mM in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist of interest
-
Fluorescence microscope or plate reader capable of ratiometric measurements
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., final concentration of 1 µM Fura-2 AM and 0.02% Pluronic F-127).
-
Wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Inhibitor and Control Treatment:
-
Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentrations (e.g., 1-10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the inhibitor solutions).
-
Pre-incubate the cells with U-73122, this compound, or vehicle for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Record baseline fluorescence.
-
Add the agonist of interest and immediately begin recording the change in fluorescence intensity over time.
-
Analyze the data by calculating the ratio of fluorescence emission at the two excitation wavelengths.
-
Figure 2. A generalized workflow for an intracellular calcium assay using U-73122 and this compound.
Protocol 2: Western Blotting for Downstream Targets
This protocol can be used to assess the effect of U-73122 and this compound on the phosphorylation of downstream targets of the PLC pathway, such as PKC substrates or members of the MAPK cascade (e.g., ERK1/2).[20]
Materials:
-
Cultured cells
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Agonist of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting membranes, buffers, and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with U-73122, this compound, or vehicle, followed by agonist stimulation for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is an indispensable tool for researchers studying PLC-mediated signal transduction. Its role as an inactive analog of the PLC inhibitor U-73122 is critical for validating the specificity of experimental findings and for identifying potential off-target effects of U-73122. By incorporating this compound as a negative control in well-designed experiments, scientists can more accurately dissect the intricate roles of the PLC signaling pathway in health and disease, thereby advancing our understanding of cellular communication and facilitating the development of novel therapeutics.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
- 18. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unveiling the Off-Target Effects of U-73343: A Technical Guide to its Cellular Pathway Interactions
For Immediate Release
This technical guide provides an in-depth analysis of the aminosteroid U-73343 and its multifaceted effects on various cellular pathways. While widely recognized as the inactive analog of the phospholipase C (PLC) inhibitor U-73122 and often employed as a negative control, a growing body of evidence reveals that this compound possesses distinct biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the known cellular targets of this compound, summarizing quantitative data, and providing detailed experimental protocols for the key cited experiments.
Core Cellular Effects of this compound
This compound has been demonstrated to exert several notable effects on cellular signaling and function, independent of PLC inhibition. These include the inhibition of receptor-mediated phospholipase D (PLD) activation, functioning as a protonophore, inhibition of pannexin-1 (Panx1) currents, and the blockade of P2X7 receptor-mediated calcium influx and pore formation.
Inhibition of Phospholipase D (PLD) Activation
In Chinese Hamster Ovary (CHO) cells expressing the cholecystokinin-A receptor, this compound has been shown to inhibit cholecystokinin-induced PLD activation.[1][2] This inhibition occurs downstream of PLC, as it also blocks PLD activation induced by thapsigargin and phorbol esters, which mimic the downstream messengers of PLC signaling.[1][2] Notably, this compound inhibits PLD activation equipotently to its active analog, U-73122, in this system.[1][2] However, the precise molecular target of this compound in the PLD pathway remains to be elucidated.[1][2]
Protonophore Activity in Gastric Parietal Cells
In isolated rabbit gastric glands, this compound acts as a protonophore, effectively inhibiting acid secretion stimulated by various agonists.[3] This effect is observed in both intact and digitonin-permeabilized glands, as well as on the proton gradient of gastric vesicles, indicating a direct effect on proton translocation across membranes.[3] This protonophoric activity is a crucial consideration when using this compound in experimental systems where maintaining proton gradients is critical.
Inhibition of Pannexin-1 (Panx1) Currents
This compound has been identified as an inhibitor of Pannexin-1 (Panx1) currents in Human Embryonic Kidney 293 (HEK293) cells.[4] This inhibition is independent of PLC, as the active analog U-73122 also inhibits Panx1 currents with similar efficacy.[4] The inhibitory effect of this compound on Panx1 suggests a direct interaction with the channel or a closely associated regulatory protein.[4]
Blockade of P2X7 Receptor-Mediated Events
In a mouse microglial cell line, this compound was found to inhibit the sustained increase in intracellular calcium concentration and the formation of membrane pores induced by the activation of the P2X7 receptor with ATP and its agonist BzATP.[5] This finding points to a role for this compound in modulating purinergic signaling, a critical pathway in inflammation and immune responses.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cellular effects of this compound. It is important to note that for some of these effects, precise IC50 values have not been determined in the cited literature.
| Cellular Effect | Cell Type | Agonist/Stimulus | Measured Parameter | This compound Concentration/Effect | Citation |
| PLD Inhibition | CHO-CCKA cells | Cholecystokinin-8 | PLD activation | Equipotent inhibition with U-73122 | [1][2] |
| Protonophore Activity | Rabbit gastric glands | Histamine, Carbachol, dbcAMP | Acid secretion | "Strongly inhibited" | [3] |
| Panx1 Inhibition | HEK293 cells | Voltage steps | Panx1 currents | 10 µM showed effective inhibition | [4] |
| P2X7 Receptor Blockade | Mouse microglial cells (MG6-1) | ATP, BzATP | Sustained [Ca2+]i increase & Ethidium bromide influx | Inhibited | [5] |
| Ca2+ Influx Inhibition | Human neutrophils | fMLP | [Ca2+]i elevation | IC50: 22.30 +/- 1.61 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular pathways affected by this compound and the experimental workflows used to study these effects, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Protocol 1: Measurement of Phospholipase D Activity in CHO Cells
This protocol is adapted from the methodology used to demonstrate the inhibition of receptor-mediated PLD activation by this compound in CHO-CCKA cells.[1][2]
1. Cell Culture and Labeling:
-
Culture CHO-CCKA cells in a suitable growth medium (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
For PLD activity measurement, seed cells in 24-well plates.
-
Pre-label the cellular phospholipid pool by incubating the cells with [³H]palmitic acid (1 µCi/ml) in serum-free medium for 18-24 hours.
2. Inhibition and Stimulation:
-
Wash the cells twice with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove unincorporated [³H]palmitic acid.
-
Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
To initiate the PLD-catalyzed transphosphatidylation reaction, add 1-butanol (final concentration 0.3-0.5%) to the incubation medium.
-
Stimulate the cells with the agonist of interest (e.g., 100 nM cholecystokinin-8) for a defined period (e.g., 10-30 minutes).
3. Lipid Extraction and Analysis:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a Bligh and Dyer lipid extraction by adding chloroform and water (or a suitable acidic solution) to separate the lipid and aqueous phases.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., the upper phase of a mixture of ethyl acetate/isooctane/acetic acid/water).
-
Identify the [³H]phosphatidylbutanol band by co-migration with a known standard.
-
Scrape the corresponding area from the TLC plate and quantify the radioactivity by liquid scintillation counting.
-
Express PLD activity as the amount of [³H]phosphatidylbutanol formed as a percentage of the total [³H]-labeled phospholipids.
Protocol 2: Assessment of Protonophore Activity in Isolated Gastric Vesicles
This protocol is based on the methods used to identify the protonophore effect of this compound in rabbit gastric vesicles.[3]
1. Preparation of Gastric Vesicles:
-
Isolate gastric glands from rabbit fundic mucosa by collagenase digestion.
-
Homogenize the isolated glands in a suitable buffer (e.g., sucrose buffer with protease inhibitors).
-
Perform differential centrifugation to enrich for microsomal vesicles containing the H+,K+-ATPase. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer for the transport assay.
2. Proton Transport Assay:
-
Use a pH-sensitive fluorescent probe, such as acridine orange, to monitor the formation of a pH gradient across the vesicle membrane. The fluorescence of acridine orange is quenched when it accumulates in an acidic intravesicular space.
-
Add the isolated gastric vesicles to a cuvette containing a potassium-free buffer with acridine orange.
-
Initiate H+ transport by adding ATP and potassium chloride (in the presence of a potassium ionophore like valinomycin to create an electrical shunt).
-
Monitor the decrease in acridine orange fluorescence over time using a fluorometer.
-
To test the effect of this compound, pre-incubate the vesicles with the compound for a specified time before initiating the transport reaction.
-
The dissipation of the established proton gradient upon addition of this compound indicates protonophore activity.
3. Data Analysis:
-
Quantify the rate of proton transport from the initial slope of the fluorescence quenching.
-
Calculate the extent of proton gradient dissipation by comparing the fluorescence recovery after adding this compound to the maximal fluorescence recovery achieved by adding a potent protonophore like nigericin.
Protocol 3: Electrophysiological Recording of Pannexin-1 Currents in HEK293 Cells
This protocol is a general guide for whole-cell patch-clamp recording of Panx1 currents, as performed in studies demonstrating the inhibitory effect of this compound.[4]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
For electrophysiological recordings, plate the cells on glass coverslips.
-
Transiently transfect the cells with a plasmid encoding human or mouse Pannexin-1. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings 24-48 hours after transfection.
-
Use an inverted microscope equipped with manipulators to position a glass micropipette onto a single transfected cell.
-
The extracellular (bath) solution should contain physiological concentrations of ions (e.g., in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 13 glucose, 10 HEPES, pH 7.4).
-
The intracellular (pipette) solution should also contain physiological ions (e.g., in mM: 130 K-gluconate, 10 KCl, 2 Mg-ATP, 0.2 GTP, 10 HEPES, pH 7.2).
-
Establish a giga-ohm seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit Panx1 currents. Panx1 channels are typically activated by depolarization.
-
To test the effect of this compound, apply the compound to the bath solution via a perfusion system.
3. Data Acquisition and Analysis:
-
Record the membrane currents using an appropriate amplifier and data acquisition software.
-
Analyze the current-voltage (I-V) relationship to characterize the properties of the Panx1 currents.
-
Quantify the inhibitory effect of this compound by measuring the reduction in the current amplitude at a specific voltage.
-
A dose-response curve can be generated by applying a range of this compound concentrations to determine the IC50 value.
Protocol 4: Measurement of P2X7 Receptor-Mediated Calcium Influx and Pore Formation
This protocol outlines the methods used to investigate the inhibitory effect of this compound on P2X7 receptor function in a microglial cell line.[5]
1. Cell Culture:
-
Culture the mouse microglial cell line (e.g., MG6-1) in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Plate the cells on glass-bottom dishes for fluorescence imaging.
2. Measurement of Intracellular Calcium:
-
Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at room temperature.
-
Wash the cells to remove extracellular dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Pre-incubate the cells with this compound or vehicle control.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP).
-
Record the changes in the 340/380 nm fluorescence ratio over time, which reflects the intracellular calcium concentration.
3. Pore Formation Assay:
-
Use a fluorescent dye that is normally membrane-impermeant but can enter the cell through the large pore formed by P2X7 receptor activation, such as ethidium bromide or YO-PRO-1.
-
Incubate the cells in a physiological salt solution containing the dye.
-
Pre-incubate with this compound or vehicle control.
-
Stimulate with a P2X7 receptor agonist.
-
Monitor the increase in intracellular fluorescence over time using a fluorescence microscope. The rate of fluorescence increase is proportional to the rate of dye uptake and reflects pore formation.
4. Data Analysis:
-
For calcium measurements, calculate the change in the fluorescence ratio (ΔR) or convert the ratio to calcium concentration using a standard calibration curve.
-
For the pore formation assay, quantify the rate of fluorescence increase by measuring the slope of the fluorescence intensity curve.
-
Compare the responses in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This technical guide consolidates the current understanding of the cellular effects of this compound, moving beyond its traditional role as a mere negative control. The evidence clearly indicates that this compound actively modulates several important cellular pathways, including PLD signaling, proton transport, and the function of ion channels like Panx1 and P2X7. Researchers utilizing this compound in their experimental designs must be cognizant of these off-target effects to ensure accurate interpretation of their results. The detailed protocols provided herein offer a foundation for further investigation into the mechanisms of action of this intriguing compound and for the development of more specific pharmacological tools.
References
- 1. PlumX [plu.mx]
- 2. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Function of U-73343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-73343 is widely recognized in cellular and molecular biology as the inactive structural analog of U-73122, a commonly used pharmacological inhibitor of phospholipase C (PLC). Its primary role in vitro is to serve as a negative control, helping to ensure that the observed effects of U-73122 are a direct consequence of PLC inhibition and not due to off-target actions. However, a growing body of evidence suggests that this compound is not entirely inert and can exert its own biological effects in certain experimental contexts. This guide provides an in-depth overview of the function of this compound, presenting its intended use, summarizing key quantitative data, detailing relevant experimental protocols, and highlighting reported off-target effects to enable robust experimental design and data interpretation.
Core Function: An Inactive Control for Phospholipase C Inhibition
Phospholipase C (PLC) is a critical family of enzymes in signal transduction. Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
U-73122 is employed to block this pathway and investigate its role in various cellular processes. To validate the specificity of U-73122, its close structural analog, this compound, is used as a negative control.[1] this compound differs from U-73122 only by the saturation of a double bond in the maleimide ring, rendering it incapable of covalently modifying and inhibiting the PLC enzyme. In theory, any cellular response observed with U-73122 but not with this compound can be attributed to the inhibition of the PLC pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies involving this compound, primarily demonstrating its lack of effect on PLC-mediated signaling at typical working concentrations, alongside data for its active counterpart, U-73122, for comparison.
Table 1: Comparative Effects of U-73122 and this compound on PLC-Mediated Calcium Release
| Cell Type | Assay | Compound | Concentration (µM) | Observed Effect |
| Colonic Myocytes | IP3-mediated Ca2+ release | This compound | 10 | Did not significantly alter IP3-mediated increases in cytosolic Ca2+. |
| Colonic Myocytes | Caffeine-evoked Ca2+ release | This compound | 10 | Did not significantly alter caffeine-evoked increases in cytosolic Ca2+. |
| Caco2-BBE cells | ATP-induced inhibition of oxalate uptake | This compound | 10 | Had no significant effect on the ATP-induced inhibition of oxalate uptake.[2] |
| Glioblastoma Cells | THC/LPI-induced reduction of Ki67+ nuclei | This compound | Not specified | Failed to diminish the responses to THC and LPI, unlike U-73122 which reversed the effects.[3] |
| Mouse Microglial Cells | ATP-induced transient Ca2+ increase | This compound | Not specified | Did not inhibit the transient Ca2+ increase, which is dependent on PLC activation.[4] |
Table 2: Comparative IC50 Values and Inhibitory Concentrations
| Target/Process | Compound | IC50 / Ki Value (µM) | Cell/System Type |
| Phospholipase C (PLC) | U-73122 | 1 - 2.1 | General |
| Human Platelet Aggregation | U-73122 | 1 - 5 | Human Platelets |
| Human Recombinant PLC-β2 | U-73122 | ~6 | In vitro enzyme assay |
| Human Recombinant PLC Isozymes | This compound | No inhibition noted | In vitro enzyme assay[5] |
| hPLCβ3 Activity | This compound | No effect at 40 µM | In vitro enzyme assay |
Potential Off-Target Effects of this compound
Crucially, researchers must be aware that this compound is not universally inert and can exhibit biological activity, which could confound experimental results. These PLC-independent effects underscore the importance of careful controls and data interpretation.
Table 3: Reported PLC-Independent (Off-Target) Effects of this compound
| Observed Effect | Cell/System Type | Concentration (µM) | Reference |
| Inhibition of acid secretion (protonophore activity) | Rabbit Gastric Glands | Dose-dependent | Muto Y, et al. (1997) J Pharmacol Exp Ther.[6] |
| Inhibition of receptor-mediated Phospholipase D (PLD) activation | CHO-CCK_A cells | Not specified | |
| Inhibition of sustained Ca2+ increase and pore formation via P2X7 receptors | Mouse Microglial Cells | Not specified | Takenouchi T, et al. (2005) Biochim Biophys Acta.[4] |
| Weak agonist of the TRPA1 receptor channel | HEK293t cells expressing hTRPA1 | 1 | |
| Inhibition of Panx1 currents | HEK cells | Not specified | Tocris Bioscience Product Information.[7] |
| Inhibition of vasopressin- and GTPγS-induced Ca2+ influx | Hepatocytes | Not specified | Tocris Bioscience Product Information.[7] |
Signaling Pathway and Experimental Workflow Visualizations
Phospholipase C (PLC) Signaling Pathway
The following diagram illustrates the canonical PLC signaling pathway. U-73122 is designed to inhibit the conversion of PIP2 to IP3 and DAG, while this compound should have no effect on this step.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U 73343 | Phospholipases | Tocris Bioscience [tocris.com]
U-73343 CAS number and molecular weight
An In-depth Technical Guide to U-73343
For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical probes is paramount to rigorous scientific discovery. This guide provides a comprehensive overview of this compound, a critical negative control for the widely used phospholipase C (PLC) inhibitor, U-73122.
Core Compound Data
This compound is structurally similar to its active counterpart, U-73122, and is specifically designed to lack the inhibitory activity on phospholipase C. This makes it an indispensable tool for validating that the observed effects of U-73122 are indeed due to PLC inhibition and not off-target interactions.
| Parameter | Value | Citation(s) |
| CAS Number | 142878-12-4 | [1][2][3][4][5] |
| Molecular Weight | 466.66 g/mol | [1][3][6] |
| Molecular Formula | C₂₉H₄₂N₂O₃ | [1][2] |
| Synonyms | 1-[6-[((17β)-3-Methoxyestra-1,3,5[7]-trien-17-yl)amino]hexyl]-2,5-pyrrolidinedione | [3] |
| Biological Activity | Inactive analog of U-73122; used as a negative control in studies of phospholipase C (PLC). | [1][2][5] |
Mechanism of Action: The Critical Difference
The utility of this compound as a negative control is rooted in a key structural difference from U-73122. U-73122 possesses a maleimide group, which is understood to be crucial for its inhibitory effect on phospholipase C. In contrast, this compound has a succinimide moiety in place of the maleimide. This seemingly minor change renders this compound incapable of covalently modifying and inhibiting the enzyme.[2][8]
Phospholipase C enzymes are central to cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By using U-73122 to block this pathway, researchers can investigate its role in various cellular processes. This compound allows them to confirm that the observed results are not due to non-specific effects of the compound's steroid backbone or other structural features.
Signaling Pathway: The Role of Phospholipase C
The following diagram illustrates the canonical phospholipase C signaling pathway, indicating where U-73122 acts as an inhibitor and highlighting the intended non-action of this compound.
Experimental Protocols: Utilizing this compound as a Negative Control
The fundamental principle behind using this compound is to run parallel experiments to those conducted with U-73122. This ensures that any observed biological effect can be confidently attributed to the inhibition of PLC.
General Experimental Workflow
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Prepare stock solutions of U-73122 and this compound, typically in DMSO.
-
Treat separate sets of cells with:
-
Vehicle control (e.g., DMSO).
-
U-73122 at the desired experimental concentration.
-
This compound at the same concentration as U-73122.
-
-
Incubate for the desired period.
-
-
Stimulation and Assay:
-
Stimulate the cells with an agonist known to activate the PLC pathway.
-
Perform the relevant downstream assay. This could include:
-
Measurement of intracellular calcium concentration.
-
Quantification of inositol phosphate production.
-
Assessment of protein kinase C activity.
-
Analysis of a specific cellular response (e.g., secretion, proliferation, migration).
-
-
-
Data Analysis:
-
Compare the results from the U-73122-treated group to both the vehicle control and the this compound-treated group.
-
A valid experiment will show a significant effect with U-73122 compared to both controls, while the this compound group should show no significant difference from the vehicle control.
-
The following diagram outlines this workflow.
Off-Target Considerations
References
- 1. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plc inhibitor u73122: Topics by Science.gov [science.gov]
- 5. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PlumX [plu.mx]
U-73343: A Technical Guide to its Core Characteristics and Off-Target Effects
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: U-73343 is a widely utilized chemical compound in cell signaling research, primarily known as the inactive analog of the phospholipase C (PLC) inhibitor, U-73122. Due to its structural similarity to U-73122 but lacking the key maleimide group responsible for PLC inhibition, this compound serves as a crucial negative control in experiments aiming to elucidate the role of PLC in various signaling cascades. However, a growing body of evidence reveals that this compound is not biologically inert and exhibits several off-target effects. This technical guide provides a comprehensive overview of the basic characteristics of this compound, detailing its chemical properties, its use as a negative control, its documented off-target activities, and experimental protocols for their investigation.
Chemical and Physical Properties
This compound is a cell-permeable aminosteroid derivative. Its core structure is a 3-methoxyestra-1,3,5(10)-trien-17-yl group linked to a pyrrolidinedione moiety. The key distinction from its active counterpart, U-73122, is the saturated pyrrolidinedione ring in this compound, in contrast to the unsaturated pyrrole-2,5-dione (maleimide) ring in U-73122.
| Property | Value | Reference |
| Chemical Name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione | |
| Molecular Formula | C₂₉H₄₂N₂O₃ | |
| Molecular Weight | 466.66 g/mol | |
| CAS Number | 142878-12-4 | |
| Purity | >98% (typically by HPLC) | |
| Solubility | DMSO: ~2 mg/mL, Ethanol: ~1 mg/mL, Chloroform: ~200 mg/mL | |
| Storage | Store at -20°C for long-term stability. DMSO stock solutions are reported to be stable for up to 6 months at -20°C. |
Role as a Negative Control for Phospholipase C Inhibition
The primary application of this compound in research is to serve as a negative control for studies involving U-73122. U-73122 is a widely used inhibitor of phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This pathway is fundamental to intracellular calcium release and protein kinase C (PKC) activation. This compound, lacking the reactive maleimide group of U-73122, is a very weak inhibitor of PLC and therefore should not elicit the same effects as U-73122 if those effects are genuinely due to PLC inhibition.
Off-Target Activities of this compound
Contrary to its intended use as an inert control, this compound exhibits several biological activities that are independent of PLC inhibition. Researchers must be aware of these off-target effects to avoid misinterpretation of experimental results.
Inhibition of P2X7 Receptor-Mediated Calcium Influx and Pore Formation
Both U-73122 and this compound have been shown to inhibit the sustained increase in intracellular calcium ([Ca²⁺]i) and the formation of large membrane pores that are characteristic of P2X7 receptor activation by agonists like ATP and BzATP. This inhibitory effect is independent of PLC, as this compound does not block PLC-mediated transient Ca²⁺ release.
Inhibition of Phospholipase D (PLD) Activation
This compound, along with U-73122, has been found to inhibit receptor-mediated phospholipase D (PLD) activation in some cell types, such as CHO cells. This inhibition occurs downstream of PLC, suggesting an alternative mechanism of action.
Weak Agonism at the TRPA1 Channel
This compound has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and thermosensation.
Protonophore Activity
In rabbit parietal cells, this compound has been shown to act as a protonophore, dissipating proton gradients across membranes. This activity leads to the strong inhibition of gastric acid secretion, an effect not related to PLC inhibition.
Estrogenic Activity
Both U-73122 and this compound possess strong estrogenic activity, mediated by the estrogen receptors alpha and beta. This is a critical consideration in studies using cell lines that express these receptors, as the observed effects may be due to hormonal signaling rather than the intended target pathway.
Summary of Off-Target Effects and Quantitative Data
| Off-Target Effect | Description | Cell Type(s) | IC₅₀ / EC₅₀ | Reference |
| P2X7 Receptor Inhibition | Inhibition of sustained Ca²⁺ influx and pore formation. | Mouse microglial cells (MG6-1) | Not reported | |
| PLD Inhibition | Inhibition of receptor-mediated PLD activation downstream of PLC. | Chinese Hamster Ovary (CHO) cells | Not reported | |
| TRPA1 Agonism | Weak activation of the TRPA1 channel. | HEK293t cells expressing human TRPA1 | Not reported | |
| Protonophore Activity | Dissipation of proton gradients, inhibiting gastric acid secretion. | Rabbit parietal cells | Not reported | |
| Estrogenic Activity | Activation of estrogen receptors α and β. | Not specified | Not reported |
Note: Specific IC₅₀/EC₅₀ values for this compound's off-target effects are not consistently reported in the literature, highlighting a gap in the quantitative characterization of this compound.
Experimental Protocols
Assessment of this compound Effects on P2X7 Receptor-Mediated Calcium Influx
This protocol is a general guideline based on methodologies described in the literature.
a. Cell Culture:
-
Culture an immortalized mouse microglial cell line (e.g., MG6-1) in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading.
b. Calcium Imaging:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 3-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
c. Experimental Procedure:
-
Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a specified period (e.g., 10-30 minutes).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., 1-3 mM ATP or 100-300 µM BzATP).
-
Record the changes in intracellular calcium concentration over time using a fluorescence microscope or plate reader.
d. Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).
-
Compare the amplitude and duration of the calcium response in this compound-treated cells to control cells.
Assessment of Phospholipase D (PLD) Activity
This protocol is a generalized approach for measuring PLD activity.
a. Cell Culture and Labeling:
-
Culture CHO cells (or other relevant cell lines) in appropriate media.
-
Label the cells with a radioactive precursor, such as [³H]palmitic acid or [³H]oleic acid, for several hours to overnight to allow for incorporation into cellular phospholipids.
b. Transphosphatidylation Assay:
-
Wash the labeled cells to remove unincorporated radioactivity.
-
Pre-incubate the cells with this compound or vehicle control.
-
Stimulate the cells with a relevant agonist in the presence of a primary alcohol (e.g., 1-butanol). PLD will catalyze the transfer of the phosphatidyl group from phosphatidylcholine to the alcohol, forming a stable product, phosphatidylbutanol (PtdBut).
c. Lipid Extraction and Analysis:
-
Terminate the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids from the cells.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Identify and quantify the amount of radioactive PtdBut formed using autoradiography or a phosphorimager.
d. Data Analysis:
-
Express the amount of PtdBut as a percentage of the total labeled phospholipids.
-
Compare the PLD activity in this compound-treated cells to that in control cells.
Conclusion
This compound is an indispensable tool in cell signaling research when used appropriately as a negative control for its active analog, U-73122. However, it is crucial for researchers to recognize that this compound is not biologically inert. Its documented off-target effects, including the inhibition of P2X7 receptors, modulation of PLD activity, weak agonism of TRPA1 channels, protonophore activity, and estrogenic effects, can lead to confounding results if not considered in the experimental design and data interpretation. This guide provides a foundational understanding of these characteristics to aid in the rigorous and accurate investigation of cellular signaling pathways. Further quantitative characterization of its off-target activities is warranted to enhance its utility and prevent misinterpretation of research findings.
A Technical Guide to Preliminary Studies Involving U-73343
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73343 is a synthetic aminosteroid derivative commonly utilized in cell biology and pharmacology as a negative control for its structural analog, U-73122. While U-73122 is widely recognized as an inhibitor of phospholipase C (PLC), this compound is often presumed to be inactive. However, a growing body of preliminary research indicates that this compound is not biologically inert and exhibits a range of off-target effects. This technical guide provides an in-depth overview of the existing preliminary studies on this compound, focusing on its known biological activities, the experimental protocols used to elucidate these effects, and the signaling pathways it perturbs. All quantitative data from the cited studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.
Core Biological Activities and Quantitative Data
Preliminary studies have revealed that this compound possesses several distinct biological activities independent of PLC inhibition. These activities are summarized in the tables below, providing a quantitative overview of its effects in various experimental systems.
Table 1: Effects of this compound on Enzyme Activity and Ion Channels
| Target | Experimental System | Observed Effect | Concentration | IC50 | Reference |
| Phospholipase D (PLD) | CHO-CCKA cells | Inhibition of CCK-8-induced activation | 10 µM | Not Reported | [1] |
| Pannexin-1 (Panx1) Currents | HEK cells | Inhibition | 10 µM | Not Reported | |
| TRPA1 Channel | HEK293t-hTRPA1 cells | Weak Agonist | 1 µM | Not Reported | |
| P2X7 Receptor-Mediated Ca2+ Influx | Mouse microglial cells | Inhibition of sustained increase | Not Specified | Not Reported | [2] |
Table 2: Other Reported Biological Activities of this compound
| Activity | Experimental System | Observed Effect | Reference |
| Protonophore | Rabbit gastric vesicles | Dissipation of proton gradient | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and molecular interactions influenced by this compound, based on current preliminary findings.
Caption: Inhibition of Receptor-Mediated Phospholipase D (PLD) Activation by this compound.
Caption: Modulation of Ion Channels and Receptors by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and are intended to serve as a starting point for researchers designing their own studies.
Measurement of Phospholipase D (PLD) Activity in CHO Cells
This protocol is adapted from studies investigating the effect of this compound on receptor-mediated PLD activation.[1][4][5][6][7]
1. Cell Culture and Labeling:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the cholecystokinin-A receptor (CHO-CCKA) in appropriate growth medium.
-
For labeling, incubate the cells with [³H]palmitic acid in serum-free medium for 18-24 hours to allow for incorporation into cellular phospholipids.
2. Treatment with this compound and Agonist:
-
Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add 1-butanol to the incubation medium to a final concentration of 0.3% (v/v). This allows for the transphosphatidylation reaction, a specific measure of PLD activity.
-
Stimulate the cells with a PLD-activating agonist (e.g., cholecystokinin-8 (CCK-8)) for a defined period (e.g., 30 minutes).
3. Lipid Extraction and Analysis:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the suspension to a tube.
-
Perform a Bligh and Dyer lipid extraction by adding chloroform and water (or a weak acid) to separate the lipid and aqueous phases.
-
Isolate the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Spot the samples onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system capable of separating phospholipids (e.g., chloroform/methanol/acetic acid).
-
Visualize and quantify the radiolabeled phosphatidylbutanol (PtdBut) product using autoradiography or a phosphorimager. The amount of PtdBut formed is directly proportional to PLD activity.
Caption: Experimental Workflow for Measuring PLD Activity.
Whole-Cell Voltage-Clamp Recording of Pannexin-1 Currents
This protocol provides a general framework for measuring Panx1 currents in HEK cells, as would be used to assess the inhibitory effect of this compound.
1. Cell Preparation:
-
Culture HEK293 cells and transfect them with a plasmid encoding for Pannexin-1.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
2. Electrophysiological Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The standard extracellular solution should contain (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.
-
The standard intracellular (pipette) solution should contain (in mM): CsCl (or KCl), MgCl₂, HEPES, EGTA, and ATP, with the pH adjusted to 7.2.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit Panx1 currents.
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing this compound (e.g., 10 µM).
-
Record the currents during and after the application of this compound to determine its effect on Panx1 channel activity.
Caption: Workflow for Whole-Cell Patch-Clamp Recording.
Calcium Imaging of TRPA1 Agonist Activity
This protocol describes a method to assess the agonist activity of this compound on TRPA1 channels expressed in HEK293t cells using a fluorescent calcium indicator.[8][9][10]
1. Cell Preparation:
-
Culture HEK293t cells and transfect them with a plasmid encoding for human TRPA1 (hTRPA1).
-
Plate the transfected cells onto glass-bottom dishes or coverslips suitable for microscopy.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells with the dye-loading buffer at room temperature or 37°C for 30-60 minutes in the dark.
-
After loading, wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.
3. Calcium Imaging:
-
Mount the dish or coverslip on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with excitation wavelength switching for ratiometric dyes like Fura-2 or a standard epifluorescence setup for single-wavelength dyes like Fluo-4).
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Apply this compound (e.g., 1 µM) to the cells using a perfusion system or by gentle manual addition.
-
Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium concentration ([Ca²⁺]i).
-
As a positive control, apply a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) at the end of the experiment to confirm channel expression and cell viability.
4. Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, use the change in fluorescence intensity relative to the baseline (ΔF/F₀).
-
An increase in the fluorescence ratio or intensity upon application of this compound indicates an increase in [Ca²⁺]i, suggesting agonist activity at the TRPA1 channel.
Conclusion
The preliminary studies involving this compound underscore the importance of using well-characterized control compounds in pharmacological research. While it is widely employed as an inactive analog of the PLC inhibitor U-73122, the evidence presented in this guide clearly demonstrates that this compound possesses its own distinct biological activities. These off-target effects, including the inhibition of PLD and Panx1 currents, weak agonism of TRPA1 channels, and its action as a protonophore, must be taken into consideration when interpreting experimental results where this compound is used as a negative control. Further research, including dose-response studies to determine IC50 and EC50 values for its various effects, is warranted to fully characterize the pharmacological profile of this compound. Researchers, scientists, and drug development professionals are encouraged to consult the primary literature and consider the potential confounding effects of this compound when designing and interpreting their experiments.
References
- 1. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of G Protein-Coupled Receptor-Stimulated Phospholipase D Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brainvta.tech [brainvta.tech]
Methodological & Application
Application Notes and Protocols for the Use of U-73343 as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of signal transduction pathways, specific and reliable pharmacological tools are indispensable. U-73122 is a widely used inhibitor of phospholipase C (PLC), an enzyme crucial for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). To ensure that the observed effects of U-73122 are specifically due to PLC inhibition and not off-target activities, it is essential to use a proper negative control. U-73343 is the ideal candidate for this role. It is a close structural analog of U-73122 but is considered inactive due to a critical chemical modification, making it an essential tool for validating experimental results.[1][2][3]
Mechanism of Action and Rationale for Use as a Negative Control
U-73122 functions as a PLC inhibitor primarily through its reactive maleimide moiety, which can form covalent bonds with target enzymes.[3] In contrast, this compound possesses a succinimide group in place of the maleimide group.[3] This seemingly minor alteration renders this compound incapable of the same covalent modification, thus making it inactive as a PLC inhibitor.[3] Therefore, any cellular response observed in the presence of U-73122 but absent with this compound can be more confidently attributed to the inhibition of the PLC pathway.
However, it is crucial to acknowledge that some studies have reported PLC-independent effects of U-73122 and even some unexpected activities of this compound in specific experimental systems.[4][5][6] These findings underscore the importance of careful experimental design and interpretation of data, even when using a well-established negative control.
Data Presentation: Comparative Effects of U-73122 and this compound
The following table summarizes the differential effects of U-73122 and this compound from various studies, highlighting the utility of this compound as a negative control.
| Parameter | U-73122 Effect | This compound Effect | Cell Type/System | Typical Concentration | Reference |
| Phospholipase C (PLC) Activity | Potent inhibitor | Inactive | Various | 1-10 µM | [1][7][8] |
| Agonist-Induced Ca2+ Release | Inhibits | No effect | Neuronal cells, Platelets | 1-10 µM | [9][10] |
| Capacitative Calcium Entry | Blocks | No effect | Mouse lacrimal cells | 10 µM | [11] |
| IP3-mediated Ca2+ transients | Reduces | No significant alteration | Colonic myocytes | 10 µM | [9] |
| Caffeine-evoked Ca2+ release | Decreases | No effect | Colonic myocytes | 10 µM | [9] |
| Ki67⁺ Nuclei Reduction (THC/LPI induced) | Reverses reduction | Fails to diminish reduction | Glioblastoma cells | Not specified | [12] |
| TRPA1 Agonism | Potent agonist | Weak agonist | HEK293t-hTRPA1 cells | 1 µM | [5] |
| Acid Secretion | Augments | Strongly inhibits (protonophore effect) | Rabbit parietal cells | 10 µM | [4] |
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound as a negative control.
Protocol 1: Inhibition of Agonist-Induced Intracellular Calcium Mobilization
This protocol describes the use of this compound as a negative control when assessing the effect of the PLC inhibitor U-73122 on calcium signaling.
Materials:
-
Cells of interest (e.g., NG108-15 cells, primary neurons)
-
U-73122
-
This compound
-
Anhydrous DMSO
-
Calcium imaging indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist of interest (e.g., Bradykinin)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of U-73122 in anhydrous DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13]
-
Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation and Dye Loading:
-
Seed cells on coverslips or in a 96-well plate to achieve 70-80% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 1 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS and then incubate with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes at room temperature.[13]
-
-
Inhibitor and Control Treatment:
-
Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentration (e.g., 1-10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the inhibitor solutions).
-
Pre-incubate the cells with U-73122, this compound, or vehicle for a defined period (e.g., 15-30 minutes) before agonist stimulation.
-
-
Agonist Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Add the agonist of interest (e.g., 1 µM Bradykinin) to the cells.
-
Record the changes in intracellular calcium concentration using a suitable fluorescence microscopy system.
-
-
Data Analysis:
-
Quantify the peak increase in intracellular calcium in response to the agonist for each condition (Vehicle, U-73122, this compound).
-
Compare the responses. A specific effect of PLC inhibition should show a significant reduction in the calcium signal with U-73122, but not with this compound or the vehicle.
-
Protocol 2: Inositol Phosphate (IP3) Accumulation Assay
This protocol outlines the use of this compound to verify that the inhibition of IP3 production is specific to U-73122.
Materials:
-
Cells of interest
-
U-73122
-
This compound
-
Anhydrous DMSO
-
Lithium Chloride (LiCl)
-
Agonist of interest
-
IP3 assay kit (commercially available)
-
Ice-cold lysis buffer (e.g., trichloroacetic acid)
Procedure:
-
Stock Solution Preparation: As described in Protocol 1.
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with LiCl (e.g., 10 mM for 15-30 minutes) to inhibit inositol monophosphatases and allow IP3 to accumulate.[13]
-
Pre-incubate cells with U-73122, this compound, or vehicle at the desired concentration for 15-30 minutes.
-
Stimulate the cells with the agonist for the desired time.
-
-
Cell Lysis and IP3 Extraction:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Collect the cell lysates and process them for IP3 extraction according to the manufacturer's instructions of the chosen IP3 assay kit.[13]
-
-
IP3 Quantification:
-
Quantify the amount of IP3 in the samples using the assay kit.
-
-
Data Analysis:
-
Compare the levels of IP3 accumulation in cells treated with the vehicle, U-73122, and this compound. Specific inhibition by U-73122 should result in significantly lower IP3 levels compared to both the vehicle and this compound treated cells.
-
Visualizations
Signaling Pathway Diagram
References
- 1. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
U-73343: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of U-73343 in cell culture experiments. This compound is widely recognized as the inactive analog of the potent phospholipase C (PLC) inhibitor, U-73122. As such, it is an essential negative control for elucidating the specific effects of U-73122 and confirming the involvement of the PLC signaling pathway in cellular processes. However, it is crucial to acknowledge that this compound is not biologically inert and can exhibit off-target effects. This document outlines detailed protocols for its use as a negative control, summarizes its known biological activities, and provides quantitative data to guide experimental design and interpretation.
Overview and Mechanism of Action
This compound, structurally similar to U-73122, lacks the maleimide group responsible for the irreversible inhibition of PLC.[1] Therefore, it does not significantly inhibit the activity of PLC isozymes.[1] Its primary application is to treat cells in parallel with U-73122 to control for any non-PLC-mediated effects of the parent compound.
Despite its intended role as an inactive control, studies have revealed that this compound can exert its own biological effects, which must be considered when interpreting experimental results. These off-target effects include:
-
Protonophore activity: this compound can act as a protonophore, dissipating proton gradients across cellular membranes.[2]
-
Inhibition of Phospholipase D (PLD): Both U-73122 and this compound have been shown to inhibit receptor-mediated PLD activation.[3][4]
-
Effects on Calcium (Ca²⁺) Signaling: this compound has been observed to affect intracellular calcium levels, in some cases inhibiting Ca²⁺ influx.[5][6]
-
Estrogenic Activity: Both U-73122 and this compound have been reported to possess estrogenic activity, mediated by estrogen receptors.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed effects of this compound in various experimental systems, providing a reference for its use as a negative control and highlighting its potential off-target activities.
Table 1: Effect of this compound on Phospholipase C (PLC) Activity
| PLC Isozyme | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| PLC-β1 | Recombinant Human | Up to 25 µM | No significant inhibition | [1] |
| PLC-β2 | Recombinant Human | Up to 25 µM | No significant inhibition | [1] |
| PLC-β3 | Recombinant Human | Up to 25 µM | No significant inhibition | [1] |
| PLC-γ1 | Recombinant Human | Up to 25 µM | No significant inhibition | [1] |
Table 2: Effects of this compound on Intracellular Calcium (Ca²⁺) Signaling
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| NG108-15 Neuronal Cells | Bradykinin-induced Ca²⁺ increase | 1 µM | No effect | [7] |
| Single Colonic Myocytes | IP₃-evoked Ca²⁺ transients | 10 µM | No significant inhibition | [8] |
| Mouse Lacrimal Cells | Thapsigargin-induced capacitative Ca²⁺ entry | 10 µM | No effect | [9] |
| Human Neutrophils | fMLP-induced Ca²⁺ elevation (in Ca²⁺-containing medium) | IC₅₀: 22.30 ± 1.61 µM | Inhibition | [6] |
| Mouse Microglial Cells | ATP-induced sustained Ca²⁺ increase | Not specified | Inhibition | [5] |
Table 3: Off-Target Effects of this compound
| Effect | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| Inhibition of PLD activation | CHO-CCK(A) cells | Not specified | Equipotent inhibition to U-73122 | [3] |
| Protonophore | Rabbit parietal cells | Not specified | Strong inhibition of acid secretion | [2] |
| Inhibition of Mn²⁺ influx | Resting human neutrophils | Concentration-dependent | Suppression | [6] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound as a negative control.
Protocol 1: Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the use of this compound as a negative control when investigating the role of PLC in agonist-induced intracellular calcium release.
Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Agonist of interest
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading: a. Prepare a Fura-2 AM loading solution in HBSS containing 1 µM Fura-2 AM and 0.02% Pluronic F-127. b. Wash cells once with HBSS. c. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C. d. Wash the cells twice with HBSS to remove extracellular dye. e. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Inhibitor and Control Treatment: a. Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentrations (e.g., 1-10 µM). b. Include a vehicle control with the same final concentration of DMSO. c. Pre-incubate the cells with U-73122, this compound, or vehicle for 15-30 minutes at room temperature.
-
Calcium Measurement: a. Place the cells in the fluorescence imaging setup. b. Record baseline fluorescence for 1-2 minutes. c. Add the agonist of interest and continue recording the fluorescence changes for several minutes. d. For ratiometric imaging with Fura-2, excite the cells at 340 nm and 380 nm and record the emission at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration.
-
Data Analysis: a. Calculate the change in the 340/380 fluorescence ratio over time. b. Compare the agonist-induced calcium response in cells treated with U-73122 to those treated with the vehicle and this compound. A specific inhibition of the calcium response by U-73122 but not by this compound suggests the involvement of PLC.
Protocol 2: Phospholipase D (PLD) Activity Assay
This protocol outlines a general method to assess the off-target effects of this compound on PLD activity.
Materials:
-
Cell lysate or purified PLD enzyme
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
PLD Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to the manufacturer's instructions for the chosen PLD assay kit.
-
Inhibitor and Control Treatment: a. In a 96-well plate, add the cell lysate or purified enzyme. b. Add U-73122, this compound, or a vehicle control to the wells at the desired final concentrations. c. Pre-incubate for 10-15 minutes at the temperature recommended in the assay kit protocol.
-
PLD Activity Measurement: a. Initiate the enzymatic reaction by adding the PLD substrate provided in the assay kit. b. Incubate the plate for the recommended time and temperature. c. Stop the reaction if required by the kit protocol. d. Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Data Analysis: a. Calculate the PLD activity for each condition. b. Compare the PLD activity in the presence of U-73122 and this compound to the vehicle control. This will reveal if either compound inhibits PLD activity in your experimental system.
Mandatory Visualizations
Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.
Caption: Workflow for assessing PLC involvement in Ca²⁺ signaling using U-73122 and this compound.
Caption: Overview of the known off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for U-73343 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of U-73343, a crucial negative control for the widely used phospholipase C (PLC) inhibitor, U-73122. Adherence to appropriate experimental design, including the use of proper controls, is paramount for the accurate interpretation of results.
Introduction
U-73122 is a potent inhibitor of phospholipase C (PLC), an enzyme central to various signal transduction pathways. It functions by blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). To ensure that the observed effects of U-73122 are specifically due to PLC inhibition, it is essential to use an inactive analog as a negative control. This compound, which differs from U-73122 by a single bond in its heterocyclic ring, does not inhibit PLC and is therefore the recommended negative control for these experiments.[1] However, researchers should be aware that at higher concentrations, this compound may exhibit off-target effects, and its inactivity should be verified for the specific experimental system.[2][3][4]
Recommended Concentrations
The optimal concentration of this compound should be empirically determined for each cell type and experimental condition. However, based on published literature, a concentration equal to that of U-73122 is typically used. The following table summarizes recommended starting concentrations for this compound in various applications.
| Cell Type/System | Application | Recommended this compound Concentration | Reference(s) |
| NG108-15 cells (neuroblastoma x glioma) | Calcium Imaging | 1 µM | [5] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Calcium Imaging | 1 µM | [5] |
| Human Platelets | Platelet Aggregation, Calcium Signaling | 1-10 µM | [4] |
| Rabbit Parietal Cells | Gastric Acid Secretion | 10 µM | [2] |
| Chinese Hamster Ovary (CHO) Cells | Phospholipase D Activation | 1-10 µM | [3] |
| Smooth Muscle Cells | Contraction Assays | 1-10 µM | |
| Various Cell Lines | Western Blotting | 1-10 µM | |
| Various Cell Lines | Inositol Phosphate Assay | 1-10 µM | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. A concentrated stock solution should be prepared in an organic solvent and then diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving 4.67 mg of the compound in 1 mL of DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. An equivalent concentration of DMSO should be used in the vehicle control.
Key Experimental Protocols
Intracellular Calcium Measurement
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following agonist stimulation, with this compound serving as a negative control for PLC inhibition by U-73122.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Agonist of interest
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
-
Inhibitor and Control Treatment:
-
Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the cells with U-73122, this compound, or vehicle for 15-30 minutes.
-
-
Calcium Measurement:
-
Acquire a stable baseline fluorescence signal.
-
Add the agonist of interest to stimulate the cells.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.
-
-
Data Analysis:
-
Quantify the change in intracellular calcium concentration in response to the agonist.
-
Compare the agonist-induced calcium response in cells treated with U-73122 to those treated with the vehicle and this compound. A specific effect of U-73122 on PLC should be absent in the this compound treated cells.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream product of PLC activity.
Materials:
-
Cells of interest cultured in multi-well plates
-
Inositol-free medium
-
[³H]-myo-inositol
-
LiCl solution
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Agonist of interest
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Incubate cells overnight in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
-
Pre-treatment:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.[6]
-
Add U-73122, this compound, or vehicle control at the desired concentration and incubate for an additional 15-30 minutes.
-
-
Stimulation:
-
Add the agonist of interest and incubate for the desired time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold PCA or TCA.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant.
-
Apply the samples to a Dowex anion-exchange column.
-
Elute the inositol phosphates with increasing concentrations of ammonium formate.
-
Collect the fractions and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total [³H]-inositol phosphate accumulation.
-
Compare the agonist-induced IP accumulation in U-73122-treated cells with that in vehicle and this compound-treated cells.
-
Western Blot Analysis of Downstream Signaling
This protocol is to assess the phosphorylation state of proteins downstream of PLC activation, such as Protein Kinase C (PKC) substrates or other signaling molecules.
Materials:
-
Cells of interest
-
U-73122 (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Agonist of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with U-73122, this compound, or vehicle, followed by agonist stimulation as in the previous protocols.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Compare the phosphorylation levels of the target protein in U-73122-treated cells to the vehicle and this compound controls.
-
Visualizations
Signaling Pathway of Phospholipase C
References
- 1. Human platelet activation is inhibited upstream of the activation of phospholipase A2 by U73343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
U-73343: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of U-73343, a commonly used negative control for the phospholipase C (PLC) inhibitor U-73122. This document includes comprehensive protocols for its use in in vitro cell-based assays, ensuring accurate and reproducible experimental outcomes.
Introduction
This compound is an analog of the aminosteroid U-73122. While U-73122 is widely used as an inhibitor of phospholipase C (PLC), this compound serves as a crucial negative control in experiments to delineate the specific effects of PLC inhibition from potential off-target effects of U-73122.[1][2] Structurally similar to U-73122, this compound is considered inactive against PLC, allowing researchers to validate that the observed biological effects of U-73122 are indeed due to its action on the PLC signaling pathway.[3][4] Beyond its role as a negative control, this compound has been observed to inhibit Panx1 currents and vasopressin- and GTPγS-induced Ca2+ influx in hepatocytes.[5]
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. Data is compiled from multiple suppliers and should be used as a guideline. For batch-specific solubility, please refer to the certificate of analysis provided by the supplier.
| Solvent | Solubility (Concentration) | Supplier/Source |
| DMSO | ≥20 mg/mL | Sigma-Aldrich[4] |
| ~2.3 mg/mL | Sigma-Aldrich[6] | |
| 2 mg/mL | Sigma-Aldrich[7], Enzo Life Sciences[8] | |
| 0.5 mg/mL | Cayman Chemical[9] | |
| 10 mM (with gentle warming) | R&D Systems[10], Tocris Bioscience[11] | |
| 7 mg/mL (15.0 mM) | Selleck Chemicals[12] | |
| 3.33 mg/mL (7.14 mM) | MedchemExpress[13] | |
| Ethanol | ~0.7 mg/mL | Sigma-Aldrich |
| 1 mg/mL | Sigma-Aldrich[7] | |
| 0.93 mg/mL | Sigma-Aldrich[6] | |
| 0.25 mg/mL | Cayman Chemical[9] | |
| 5 mM (with gentle warming) | R&D Systems[10], Tocris Bioscience[11] | |
| 2 mg/mL | Selleck Chemicals[12] | |
| Chloroform | 200 mg/mL | Sigma-Aldrich[7] |
| 10 mg/mL | Sigma-Aldrich[6] | |
| Dimethyl Formamide | 2 mg/mL | Cayman Chemical[9] |
| Water | Insoluble | Sigma-Aldrich[6] |
Signaling Pathways
This compound is primarily used as a negative control for U-73122, an inhibitor of the Phospholipase C (PLC) signaling pathway. The diagram below illustrates the canonical PLC pathway, highlighting the point of inhibition by U-73122. This compound, being inactive, does not interfere with this pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 466.66 g/mol )
-
Anhydrous/cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: If starting from a pre-weighed vial, proceed to the next step. If not, accurately weigh 4.67 mg of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary. Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Using this compound as a Negative Control in Cell-Based Assays
This protocol provides a general workflow for incorporating this compound as a negative control alongside its active analog, U-73122, in cell-based experiments.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
U-73122 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Agonist/stimulus for the pathway of interest
-
Assay-specific reagents (e.g., lysis buffer, antibodies, fluorescent dyes)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture dishes) at a density that will result in 70-90% confluency at the time of the experiment.
-
Preparation of Working Solutions:
-
Thaw the this compound and U-73122 stock solutions at room temperature.
-
Prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations (typically in the range of 1-10 µM).
-
Prepare a vehicle control by diluting DMSO to the same final concentration as in the inhibitor-treated samples (e.g., 0.1%).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound, U-73122, or the vehicle control to the respective wells.
-
Pre-incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal pre-incubation time should be determined empirically for each cell type and experimental condition.
-
-
Stimulation:
-
Following the pre-incubation period, add the agonist or stimulus of interest to the wells to activate the signaling pathway.
-
Incubate for the desired stimulation time, as determined by the specific experimental goals.
-
-
Downstream Analysis:
-
After the stimulation period, proceed with the desired downstream analysis. This may include:
-
Cell Lysis and Western Blotting: To analyze protein phosphorylation or expression levels.
-
Calcium Imaging: To measure changes in intracellular calcium concentrations.
-
Immunofluorescence: To observe changes in protein localization.
-
Cell Viability or Proliferation Assays: To assess the effects on cell health.
-
Gene Expression Analysis (qPCR or RNA-seq): To investigate changes in transcript levels.
-
-
Experimental Workflow Diagram:
Concluding Remarks
This compound is an indispensable tool for researchers studying PLC-mediated signaling pathways. Its use as a negative control is critical for validating the specificity of the effects observed with the PLC inhibitor U-73122. Careful consideration of its solubility and the implementation of appropriate experimental controls, as outlined in these protocols, will contribute to the generation of robust and reliable data.
References
- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Stock Solutions of U-73343
Audience: Researchers, scientists, and drug development professionals.
Abstract: U-73343 is widely utilized in cell signaling research as an inactive analog and negative control for the potent phospholipase C (PLC) inhibitor, U-73122.[1] While U-73122 is a critical tool for investigating G-protein coupled receptor (GPCR) and tyrosine kinase receptor pathways that rely on PLC signaling, this compound allows researchers to control for off-target or non-PLC-mediated effects of the aminosteroid chemical scaffold.[2][3] Structurally similar to its active counterpart, this compound does not significantly inhibit PLC activity, making it an essential component for validating experimental results.[2][4] However, it is important to note that this compound is not entirely inert; it has been shown to inhibit receptor-mediated phospholipase D (PLD) activation and Ca2+ influx under certain conditions.[5][6] This document provides detailed protocols for the preparation of this compound stock solutions, along with relevant chemical data, storage recommendations, and its application as a negative control.
Chemical and Physical Properties
This compound is an off-white solid compound. Its key properties are summarized below for ease of reference in experimental planning and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂N₂O₃ | |
| Molecular Weight | 466.66 g/mol | [7] |
| CAS Number | 142878-12-4 | [7] |
| Purity | ≥98% (via HPLC) | |
| Appearance | Off-white solid |
Solubility Data
The solubility of this compound is a critical factor for preparing concentrated stock solutions. It is poorly soluble in aqueous solutions but can be dissolved in organic solvents. Gentle warming can aid dissolution.
| Solvent | Maximum Concentration | Source |
| DMSO | 10 mM (~4.67 mg/mL) | |
| 7 mg/mL (~15.0 mM) | [7] | |
| 2 mg/mL | ||
| Ethanol | 5 mM (~2.33 mg/mL) | |
| 1 mg/mL | ||
| Chloroform | 200 mg/mL | |
| Water | Insoluble | [7] |
Note: For consistency, using fresh, high-purity DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Procedure
-
Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (466.66 mg/mmol)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 466.66 mg/mmol = 4.67 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile amber vial or microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example, add 1.0 mL of DMSO.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Do not overheat.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3.4. Storage and Stability
-
Solid Compound: Store the this compound powder at room temperature or as specified by the supplier. Some suppliers recommend storage at -20°C for long-term stability (up to 3 years).[7]
-
Stock Solutions:
Mandatory Visualizations
4.1. Signaling Pathway: Context for this compound as a Negative Control
The diagram below illustrates the canonical Phospholipase C (PLC) signaling pathway. The active analog, U-73122, inhibits PLC, thereby blocking the downstream production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This compound is used as a negative control because it does not inhibit this step, helping to confirm that any observed effects of U-73122 are indeed due to PLC inhibition.
Caption: PLC signaling pathway and the inhibitory target of U-73122.
4.2. Experimental Workflow: Preparation and Application
This workflow diagram outlines the logical steps from preparing the stock solution to its use in a typical cell-based experiment, emphasizing its role alongside the active compound and a vehicle control.
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: U-73343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of U-73343, an inactive analog of the phospholipase C (PLC) inhibitor U-73122. Adherence to these guidelines is crucial for maintaining the integrity and performance of the compound in experimental settings.
Product Information
-
Chemical Name: 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione.
-
Molecular Formula: C₂₉H₄₂N₂O₃.[1]
-
Molecular Weight: 466.66 g/mol .
-
Primary Use: this compound serves as a negative control for its active analog, U-73122, in studies investigating the role of phospholipase C (PLC).[2] It is structurally similar to U-73122 but lacks the maleimide moiety, rendering it a very weak inhibitor of PLC.[3]
-
Additional Activities: Researchers should be aware that this compound is not entirely inert. It has been shown to inhibit Panx1 currents, vasopressin- and GTPγS-induced Ca²⁺ influx in hepatocytes, and receptor-mediated phospholipase D (PLD) activation.[4] In some systems, it has also been described as a protonophore.[2][5]
Stability and Storage Data
Proper storage is essential to ensure the long-term stability of this compound. The compound is available as an off-white solid powder and is typically shipped at ambient temperature.[1][6]
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Source |
| Long-term | -20°C | Up to 3 years | [7] |
| Long-term | Ambient | Up to 12 months | [1] |
| General | 10-30°C | Not specified | [6] |
| General | Room Temperature | Not specified |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | up to 10 mM | Requires gentle warming. | |
| DMSO | 7 mg/mL (~15 mM) | Use fresh DMSO as moisture can reduce solubility. | [7] |
| DMSO | 2 mg/mL | - | |
| Ethanol | up to 5 mM | Requires gentle warming. | |
| Ethanol | 2 mg/mL | - | [7] |
| Ethanol | 1 mg/mL | - | |
| Chloroform | 200 mg/mL | - | |
| Water | Insoluble | - | [7] |
Table 3: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Source |
| DMSO | -80°C | 1 year | [7] |
| DMSO | -80°C | 6 months | [2] |
| DMSO | -20°C | Up to 6 months | [6] |
| DMSO | -20°C | 1 month | [2][7] |
| Chloroform | -20°C | Not specified (aliquot and evaporate before freezing) | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
High-purity solvent (DMSO, Ethanol, or Chloroform)
-
Sterile, airtight vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of solvent to achieve the desired concentration (refer to Table 2 for solubility limits). For example, to make a 10 mM stock solution in DMSO, add 214.3 µL of DMSO per 1 mg of this compound (based on MW 466.66).
-
Add the solvent to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, use gentle warming (e.g., a 37°C water bath) to aid dissolution in DMSO or ethanol.
-
For DMSO solutions: It is critical to use fresh, anhydrous DMSO, as absorbed moisture can decrease the solubility of the compound.[7]
Protocol 2: Storage and Handling of Stock Solutions
To prevent degradation and maintain activity, stock solutions must be stored correctly.
Procedure:
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][7]
-
Storage Temperature: Store the aliquots at the appropriate temperature as outlined in Table 3. For long-term storage (up to 1 year), -80°C is recommended for solutions in solvent.[7]
-
Special Handling for Chloroform: For solutions made in chloroform, it is recommended to aliquot into single-use volumes, evaporate the solvent to dryness under a stream of nitrogen, and then store the resulting film at -20°C.[6] Reconstitute in the appropriate solvent before use.
-
Usage: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening. Any unused portion of a thawed aliquot should be discarded.
Protocol 3: A General Framework for Stability Assessment
For researchers needing to validate stability under specific experimental conditions, a formal stability study may be required. This protocol provides a general framework based on pharmaceutical industry guidelines.[8][9][10]
Objective: To determine the stability of this compound in a specific solvent and container system under defined storage conditions.
Procedure:
-
Preparation: Prepare a batch of this compound stock solution as described in Protocol 1.
-
Initial Analysis (Time 0): Immediately after preparation, perform a baseline analysis.
-
Appearance: Visual inspection for color and clarity.
-
Purity/Assay: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration.
-
Degradation Products: Characterize any initial degradation products.
-
-
Storage: Aliquot the solution and store under the desired conditions. Recommended test conditions from guidelines include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Frequency: Test the samples at predetermined intervals. A typical schedule for a 6-month study would be at 0, 3, and 6 months.[9]
-
Analysis: At each time point, perform the same set of analyses as in the initial assessment (Appearance, Purity/Assay, Degradation Products).
-
Evaluation: Compare the results over time to the initial data. A "significant change" is typically defined as a failure to meet the established specification, such as a significant decrease in purity or an increase in degradation products.[11]
Visualizations
Caption: Structural comparison of U-73122 and its inactive analog this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision logic for using this compound as a negative control.
References
- 1. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. japsonline.com [japsonline.com]
- 11. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for U-73343 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-73343 is widely recognized in cellular signaling research as the inactive, or negative, control for the potent phospholipase C (PLC) inhibitor, U-73122.[1] Understanding and modulating intracellular calcium (Ca²⁺) signaling is critical in many areas of biological research and drug discovery. Calcium imaging assays, which utilize fluorescent indicators to measure changes in intracellular Ca²⁺ concentrations, are a cornerstone of this research. In this context, this compound serves as an essential tool to ascertain the specificity of effects observed with U-73122, ensuring that the observed modulation of calcium signaling is indeed a consequence of PLC inhibition and not due to off-target effects. These application notes provide detailed information and protocols for the effective use of this compound in calcium imaging assays.
Mechanism of Action and Role as a Negative Control
The primary utility of this compound stems from its structural similarity to U-73122, with a critical difference that renders it incapable of inhibiting PLC. U-73122 is understood to inhibit PLC, an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. By using this compound alongside U-73122, researchers can differentiate between PLC-dependent and PLC-independent effects on calcium signaling. In an ideal experimental setup, a biological response to a stimulus that is inhibited by U-73122 but not by this compound can be confidently attributed to the involvement of the PLC pathway.
However, it is crucial to note that while this compound is generally considered inactive against PLC, some studies have reported potential off-target effects, such as acting as a protonophore or weakly agonizing TRPA1 channels. Therefore, careful interpretation of results is always recommended.
Data Presentation: Quantitative Effects of this compound in Calcium Imaging
The following tables summarize the quantitative effects of this compound in various published calcium imaging studies, providing a clear comparison with its active analog, U-73122.
Table 1: Effect of this compound on Agonist-Induced Intracellular Calcium Increase
| Cell Type | Agonist | This compound Concentration | Effect on [Ca²⁺]i | U-73122 Effect (for comparison) | Reference |
| NG108-15 cells | Bradykinin | 1 µM | No effect | Blocked Ca²⁺ increase | [2] |
| Single colonic myocytes | Photolysis of caged IP₃ | 10 µM | No significant inhibition (response at 105 ± 9% of control) | Inhibited Ca²⁺ transients | [1] |
| WERI-Rb-1 cells | Acetylcholine (100 µM) | 1 µM | No significant inhibitory effect | Strong suppression of Ca²⁺ transient | |
| MG6-1 mouse microglial cells | ATP | Not specified | Did not inhibit transient [Ca²⁺]i increase | Inhibited transient [Ca²⁺]i increase | [3] |
Table 2: Off-Target and PLC-Independent Effects
| Cell Type | Experimental Condition | This compound Effect | U-73122 Effect | Reference |
| MG6-1 mouse microglial cells | Sustained [Ca²⁺]i increase induced by ATP/BzATP | Inhibited sustained [Ca²⁺]i increase | Inhibited sustained [Ca²⁺]i increase | [3] |
| Rabbit parietal cells | Gastric acid secretion | Strongly inhibited acid secretion (protonophore effect) | Augmented acid secretion (intracellular Ca²⁺ releaser) | [4] |
| Human platelets | Thrombin/collagen-induced TxA₂ formation | Inhibited TxA₂ formation, partially inhibiting the rise in [Ca²⁺]i | Abolished rises in [Ca²⁺]i | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the canonical PLC signaling pathway and a typical experimental workflow for a calcium imaging assay using this compound.
References
- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of U-73343 as a Negative Control in Phospholipase C Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Phospholipase C (PLC) enzymes are crucial components of cellular signal transduction pathways.[1][2] They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This process regulates a multitude of cellular functions, including proliferation, differentiation, apoptosis, and motility.[1]
The aminosteroid U-73122 is widely used as a pharmacological inhibitor to probe the involvement of PLC in these pathways.[4][5][6] However, to ensure that the observed biological effects of U-73122 are specifically due to PLC inhibition and not off-target activities, a proper negative control is essential. U-73343 is a close structural analog of U-73122 that lacks the reactive maleimide moiety, rendering it inactive as a PLC inhibitor.[7][8] Therefore, this compound is the standard negative control for experiments involving U-73122, allowing researchers to differentiate between specific PLC-mediated events and non-specific or off-target effects of the chemical compound.[9][10][11]
The Phospholipase C (PLC) Signaling Pathway
The canonical PLC signaling pathway is initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][12] Upon ligand binding, these receptors activate PLC isozymes. The activated PLC then cleaves PIP2 located in the plasma membrane. The resulting IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[1][13] Simultaneously, DAG remains in the plasma membrane and activates protein kinase C (PKC).[1] U-73122 is purported to inhibit the activity of PLC, thereby blocking the production of both IP3 and DAG. This compound, being inactive, should not interfere with this pathway.
Caption: The Phospholipase C (PLC) signaling cascade and points of intervention.
Data Presentation: this compound as a Negative Control
Numerous studies have validated the use of this compound as a negative control. The following table summarizes representative data demonstrating the differential effects of U-73122 and this compound.
| Cell Type / System | Agonist / Stimulus | Concentration | Effect of U-73122 | Effect of this compound (Negative Control) | Reference |
| Single colonic myocytes | Carbachol (100 µM) | 10 µM | Inhibited carbachol-evoked Ca²⁺ transients | No significant effect on Ca²⁺ transients | [9] |
| Single colonic myocytes | Caffeine (10 mM) | 10 µM | Decreased caffeine-evoked Ca²⁺ transients | No significant effect on caffeine-evoked Ca²⁺ transients | [9] |
| Human Intestinal Caco2-BBE Cells | ATP (100 µM) | 10 µM | Reduced ATP-induced inhibition of oxalate uptake | No significant effect on ATP-induced inhibition | [11] |
| Glioblastoma Cells | THC or LPI | 10 µM | Reversed the reduction in Ki67⁺ nuclei | Failed to diminish the response to THC or LPI | [10] |
| Human Platelets | Thrombin, Collagen, ADP | 1-5 µM (IC50) | Inhibited platelet aggregation | Inactive analog used as a control in seminal studies | |
| tsA-201 cells | Oxo-M | 2.5 µM | Prevented DAG probe translocation | Did not prevent translocation | [14] |
Experimental Protocols
Protocol 1: In Vitro Phospholipase C Activity Assay (Radiometric)
This protocol measures PLC activity by quantifying the release of soluble [³H]IP₃ from a [³H]PIP₂ substrate in cell lysates or with purified enzyme.
Materials:
-
Cell lysate or purified PLC enzyme
-
[³H]PIP₂ (radiolabeled substrate)
-
Unlabeled PIP₂
-
PLC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 60 mM NaCl, 3 mM CaCl₂)[15][16]
-
U-73122 and this compound (dissolved in DMSO)
-
Reaction Stop Solution (e.g., Chloroform:Methanol:HCl, 40:80:1)[8]
-
Scintillation fluid and counter
Procedure:
-
Prepare Substrate Vesicles: Mix [³H]PIP₂ and unlabeled PIP₂ in a glass tube. Dry the lipids under a stream of nitrogen. Resuspend in assay buffer and sonicate to form vesicles.[17]
-
Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:
-
Basal Activity: Cell lysate/enzyme + Assay Buffer.
-
Inhibitor: Cell lysate/enzyme + U-73122 (e.g., final concentration 1-10 µM).
-
Negative Control: Cell lysate/enzyme + this compound (at the same concentration as U-73122).
-
Vehicle Control: Cell lysate/enzyme + DMSO (at the same volume as inhibitor).
-
-
Pre-incubation: Incubate the tubes at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate vesicles to each tube to start the reaction. Vortex gently.
-
Incubation: Incubate at 37°C for 10-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range (less than 15-20% substrate hydrolysis).[8]
-
Terminate Reaction: Stop the reaction by adding ice-cold Stop Solution.
-
Phase Separation: Add chloroform and 0.1 M HCl to separate the aqueous and organic phases. Vortex and centrifuge.[8]
-
Quantification: Carefully collect the upper aqueous phase, which contains the soluble [³H]IP₃ product. Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate PLC activity as the amount of [³H]IP₃ produced per unit time. Compare the activity in the presence of U-73122 and this compound to the vehicle control. Specific inhibition is confirmed if U-73122 reduces activity while this compound does not.
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol assesses PLC activity in intact cells by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation, in the presence of U-73122 or this compound.
Materials:
-
Adherent or suspension cells expressing the receptor of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fura-2 AM)
-
Pluronic F-127
-
U-73122 and this compound (dissolved in DMSO)
-
PLC-activating agonist
-
Fluorescence plate reader or fluorescence microscope
Experimental Workflow Diagram
Caption: Workflow for a cell-based calcium mobilization assay.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Dye Loading: Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 4 µM Fluo-3 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells, add the loading buffer, and incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. Add fresh HBSS to each well.
-
Compound Pre-incubation: Add U-73122, this compound, or vehicle (DMSO) to the respective wells. A typical concentration range is 1-10 µM. Incubate at 37°C for 15-30 minutes.
-
Assay Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Baseline Reading: Measure the baseline fluorescence for 15-30 seconds.
-
Agonist Injection: Inject the specific agonist into the wells to stimulate the PLC pathway.
-
Kinetic Reading: Immediately after injection, continue to measure the fluorescence intensity every 1-2 seconds for 2-5 minutes to capture the calcium transient.
-
Data Analysis: The change in fluorescence (F/F₀, where F₀ is the baseline fluorescence) is proportional to the change in [Ca²⁺]i. Compare the peak fluorescence response in inhibitor- and control-treated wells to the vehicle-treated wells. A specific inhibition of the calcium response by U-73122 but not by this compound indicates the involvement of PLC.
Interpretation and Caveats
-
Specific Inhibition: A significant reduction in the measured response (e.g., IP₃ production or Ca²⁺ mobilization) by U-73122, coupled with a lack of a significant effect by this compound at the same concentration, provides strong evidence for the involvement of a PLC-dependent pathway.
-
Non-Specific Effects: If both U-73122 and this compound inhibit the cellular response, the effect is likely non-specific and not related to PLC inhibition.[18][19]
-
Off-Target Considerations: Researchers should be aware that U-73122 has been reported to have PLC-independent effects, such as inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which can independently alter calcium signaling.[9][20][21] This makes the use of the this compound control even more critical to help parse these potential artifacts.
-
Unexpected Activation: In some cell-free, in vitro assay systems, U-73122 has been observed to paradoxically activate certain PLC isozymes, a phenomenon not observed with this compound.[8] This highlights the importance of validating findings in intact cell systems.
References
- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 8. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PlumX [plu.mx]
- 19. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-73343 in Western Blotting Experiments
Introduction
U-73343 is an aminosteroid widely recognized in cellular biology as the inactive analog of U-73122.[1][2][3] While U-73122 is a commonly used pharmacological inhibitor of phospholipase C (PLC), an enzyme crucial for intracellular signal transduction, this compound serves as an essential negative control in experiments investigating PLC-dependent signaling pathways.[4] Structurally similar to U-73122, this compound lacks the maleimide group responsible for the inhibitory activity of U-73122, rendering it incapable of covalently modifying and inhibiting PLC.[2][3]
The primary application of this compound is to differentiate the specific effects of PLC inhibition by U-73122 from any potential off-target or non-specific effects of the compound. In a typical experimental design, a direct comparison between the effects of U-73122 and this compound is performed. If an observed cellular response is absent in cells treated with this compound but present in those treated with U-73122, it provides strong evidence that the response is mediated by PLC. These application notes provide a detailed protocol for the use of this compound as a negative control in Western blotting experiments designed to probe PLC signaling.
Mechanism of Action in the Context of PLC Signaling
Phospholipase C is a pivotal enzyme in the phosphatidylinositol signaling pathway. Upon activation by upstream signals, such as G-protein coupled receptors or receptor tyrosine kinases, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
U-73122 is designed to inhibit this pathway by blocking the catalytic activity of PLC. This compound, as its inactive counterpart, should not interfere with this process. Therefore, in a Western blot analysis, downstream markers of PLC activation, such as the phosphorylation of specific PKC isoforms or other substrate proteins, should be attenuated by U-73122 but not by this compound.
It is important for researchers to be aware that some studies have reported PLC-independent effects of U-73122.[3][6] The use of this compound is therefore critical to substantiate claims of PLC-specific inhibition.
Signaling Pathway Diagram
Caption: Phospholipase C (PLC) signaling cascade and points of intervention.
Experimental Protocol: Western Blotting with this compound as a Negative Control
This protocol provides a framework for assessing the effect of PLC inhibition on a protein of interest (e.g., phosphorylation status of a downstream kinase) using this compound as a negative control.
1. Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293, CHO cells)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
U-73122 (PLC inhibitor)
-
This compound (Inactive analog/negative control)[4]
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Stimulating agonist (e.g., carbachol, growth factor, depending on the receptor being studied)
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7][8]
-
BCA protein assay kit
-
Laemmli sample buffer (2x)[7]
-
SDS-PAGE gels, running buffer, and transfer buffer[8]
-
PVDF or nitrocellulose membranes[8]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, anti-α-tubulin)[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[11]
-
Imaging system (e.g., CCD camera-based imager)[7]
2. Experimental Workflow Diagram
Caption: Experimental workflow for a Western blot using this compound as a control.
3. Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for a few hours to overnight to reduce basal signaling.
-
Prepare stock solutions of U-73122 and this compound in DMSO (e.g., 10 mM).[12]
-
Pre-incubate cells with the desired concentration of U-73122, this compound (typically 1-10 µM), or vehicle (DMSO) for 30-60 minutes.[6]
-
Following pre-incubation, stimulate the cells with the appropriate agonist for a predetermined time (e.g., 5-30 minutes) to activate the PLC pathway. Include non-stimulated controls.
-
-
Sample Preparation:
-
Immediately after treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[7][11]
-
Add ice-cold lysis buffer with inhibitors to each dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis according to standard procedures.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8][11]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for the total protein and/or a loading control.
-
Data Presentation and Interpretation
The results of the Western blot should be quantified by densitometry. The intensity of the band corresponding to the phosphorylated protein of interest should be normalized to the intensity of the total protein or a housekeeping protein (loading control).
Expected Results:
-
Vehicle Control: Low basal level of phosphorylation.
-
Agonist + Vehicle: Strong increase in phosphorylation of the target protein.
-
Agonist + U-73122: Significant reduction in agonist-induced phosphorylation compared to the "Agonist + Vehicle" group.
-
Agonist + this compound: Agonist-induced phosphorylation level should be similar to the "Agonist + Vehicle" group, demonstrating the inactivity of this compound.
Table 1: Representative Quantitative Western Blot Data
| Treatment Group | Concentration | Normalized Phospho-Protein Level (Arbitrary Units) | Fold Change (vs. Vehicle Control) |
| Vehicle (DMSO) | - | 1.0 ± 0.15 | 1.0 |
| Agonist | 100 nM | 8.5 ± 0.9 | 8.5 |
| U-73122 | 10 µM | 1.2 ± 0.2 | 1.2 |
| This compound | 10 µM | 1.1 ± 0.18 | 1.1 |
| Agonist + U-73122 | 100 nM + 10 µM | 2.1 ± 0.4 | 2.1 |
| Agonist + this compound | 100 nM + 10 µM | 8.2 ± 1.1 | 8.2 |
Data are represented as mean ± standard deviation from a hypothetical experiment and should be adapted based on actual experimental results.
References
- 1. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 11. origene.com [origene.com]
- 12. selleckchem.com [selleckchem.com]
U-73343: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and disposal of U-73343, a widely used negative control for the phospholipase C (PLC) inhibitor, U-73122. Additionally, this document outlines experimental protocols for key assays in which this compound is commonly employed and summarizes its known biological and chemical properties.
Section 1: Chemical and Physical Properties
This compound, with the chemical name 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione, serves as an essential control in cell signaling research. While structurally similar to its active analog U-73122, the saturation of a double bond in the pyrrolidinedione ring renders it largely inactive as a PLC inhibitor. This property makes it an ideal tool for distinguishing PLC-dependent signaling events from off-target effects of U-73122.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂N₂O₃ | [1][2] |
| Molecular Weight | 466.66 g/mol | [2] |
| CAS Number | 142878-12-4 | [1][2] |
| Appearance | Off-white solid | [2][3] |
| Purity | ≥98% (HPLC) | [2][4] |
| Solubility | - DMSO: 2 mg/mL- Ethanol: 1 mg/mL- Chloroform: 200 mg/mL | [2] |
| Storage Temperature | 10-30°C (OK to freeze) | [2][3] |
| Stability | DMSO stock solutions are stable for up to 6 months at -20°C. For storage in chloroform, it is recommended to aliquot into single-use volumes, evaporate to dryness under nitrogen, and store at -20°C. | [3] |
Section 2: Handling and Disposal Protocols
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Preparation of Stock Solutions
To prepare stock solutions, use the following guidelines:
-
Select an appropriate solvent: Based on the experimental requirements, choose from DMSO, ethanol, or chloroform. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolving: Add the solvent to the powder and vortex until fully dissolved. Gentle warming can aid in the dissolution in DMSO and ethanol.[4]
-
Storage: Store stock solutions in tightly sealed vials at -20°C for up to six months.[3][6] For long-term storage in chloroform, evaporate the solvent and store the residue at -20°C.[3]
Disposal Protocol
This compound is classified as a combustible solid and an irritant.[2][3] Proper disposal is crucial to ensure laboratory safety and environmental protection.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, labeled hazardous waste container.
-
Do not pour solutions down the drain.
-
Follow your institution's guidelines for the disposal of chemical waste.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional policy.
-
Section 3: Experimental Protocols
This compound is primarily used as a negative control in experiments investigating the role of phospholipase C. Below are example protocols for common assays.
Measurement of Intracellular Calcium Mobilization
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2 AM.
Materials:
-
Cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Agonist of interest
-
This compound and U-73122 stock solutions
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small percentage of Pluronic F-127 in HBSS with Ca²⁺.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS with Ca²⁺ to remove extracellular dye.
-
Pre-incubation with Inhibitors: Add HBSS containing the desired concentration of this compound (or U-73122 for the experimental condition) or vehicle (e.g., DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist of interest to stimulate the cells.
-
Record the fluorescence changes over time.
-
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Compare the response in cells treated with this compound to those treated with U-73122 and the vehicle control.
Phospholipase D (PLD) Activity Assay
This protocol provides a general method for measuring PLD activity, where this compound can be used to investigate potential off-target effects on this pathway.
Materials:
-
Cells or tissue lysates
-
PLD assay kit (commercially available kits often measure the production of choline or phosphatidic acid)
-
This compound and U-73122 stock solutions
-
Stimulus for PLD activation (e.g., phorbol ester, agonist for a G-protein coupled receptor)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the manufacturer's protocol of the chosen PLD assay kit.
-
Pre-incubation with Inhibitors: Pre-incubate the lysates with this compound, U-73122, or vehicle for a specified time.
-
Initiate Reaction: Add the stimulus to activate PLD, followed by the substrate provided in the assay kit.
-
Incubation: Incubate the reaction mixture for the recommended time and temperature.
-
Detection: Measure the product formation (e.g., choline or phosphatidic acid) using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Compare the PLD activity in the presence of this compound and U-73122 to the control to determine any inhibitory effects.
Section 4: Signaling Pathways and Mechanism of Action
This compound is the inactive analog of U-73122, a compound widely used to inhibit phospholipase C (PLC). PLC is a crucial enzyme in the phosphoinositide signaling pathway.
Canonical PLC Signaling Pathway:
Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. DAG remains in the plasma membrane and, together with the increased intracellular calcium, activates protein kinase C (PKC).
U-73122 is intended to block the hydrolysis of PIP₂ by PLC. This compound, lacking the reactive maleimide group of U-73122, is not expected to inhibit PLC and is therefore used to control for non-PLC-mediated effects of U-73122. However, some studies have reported that both U-73122 and this compound can have off-target effects, such as the inhibition of phospholipase D (PLD) activation downstream of PLC. Additionally, in some cell types, this compound has been observed to act as a protonophore.[7]
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. cp-809101hydrochloride.com [cp-809101hydrochloride.com]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Unexpected Effects of U-73343 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental outcomes when using U-73343, a compound often employed as an inactive control for the phospholipase C (PLC) inhibitor, U-73122. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues researchers might encounter and provides step-by-step guidance for troubleshooting.
Issue 1: Inhibition of a downstream signaling event even with the "inactive" control this compound.
Question: I'm using this compound as a negative control for U-73122 to study PLC signaling. However, I'm still observing a significant reduction in my downstream readout (e.g., secretion, aggregation). Why is this happening?
Answer: This is a documented off-target effect. This compound, while inactive on PLC, can inhibit other signaling molecules.[1][2] A primary off-target effect is the inhibition of phospholipase D (PLD) activation, which can occur downstream of PLC.[1][2] Additionally, in certain cell types such as human platelets, this compound has been observed to inhibit thromboxane A2 (TxA2) production and protein tyrosine phosphorylation, which are upstream of cytosolic phospholipase A2 (cPLA2) activation.[3][4]
Troubleshooting Steps:
-
Investigate PLD Pathway Involvement:
-
Measure PLD activity directly in the presence of this compound. A common method is the transphosphatidylation assay.
-
If PLD is inhibited, consider if your observed phenotype could be mediated by PLD signaling.
-
-
Assess Tyrosine Kinase Activity:
-
Perform western blotting to analyze the phosphorylation status of key tyrosine kinases in your pathway in the presence and absence of this compound.
-
-
Consider Alternative Controls:
-
If off-target effects of this compound are confounding your results, consider using structurally unrelated PLC inhibitors or genetic approaches (e.g., siRNA, CRISPR/Cas9) to confirm the role of PLC in your system.
-
Issue 2: Unexpected changes in intracellular calcium levels with this compound.
Answer: this compound has been reported to have direct effects on calcium signaling, independent of PLC inhibition. Both U-73122 and this compound have been shown to inhibit sustained intracellular calcium increases.[5] In hepatocytes, this compound was also found to inhibit vasopressin- and GTPγS-induced Ca2+ influx. Furthermore, it has been shown to inhibit Panx1 currents in HEK cells, which could modulate calcium entry.
Troubleshooting Steps:
-
Characterize the Calcium Response:
-
Determine which phase of the calcium signal is affected (e.g., initial release from stores, sustained influx).
-
Use calcium-free external media to distinguish between intracellular release and extracellular influx.
-
-
Evaluate Store-Operated Calcium Entry (SOCE):
-
If sustained influx is inhibited, investigate a potential effect on SOCE using a thapsigargin-induced calcium entry protocol.
-
-
Examine Ion Channel Activity:
-
If your system expresses Panx1 or other relevant channels, consider patch-clamp experiments to directly measure the effect of this compound on their activity.
-
Issue 3: Altered cellular metabolism or pH in my experimental system.
Question: I'm observing a general decrease in cellular health or changes in pH when using this compound. Is this a known effect?
Answer: In specific cell types, such as rabbit parietal cells, this compound has been shown to act as a protonophore, which can disrupt proton gradients and inhibit processes like gastric acid secretion.[6] This could lead to broader, non-specific effects on cellular metabolism and viability.
Troubleshooting Steps:
-
Measure Intracellular pH:
-
Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to monitor intracellular pH in the presence of this compound.
-
-
Assess Mitochondrial Function:
-
Protonophores can uncouple oxidative phosphorylation. Use assays like the MTT or Seahorse XF Analyzer to assess mitochondrial respiration and metabolic function.
-
-
Titrate Compound Concentration:
-
Determine the lowest effective concentration of U-73122 needed to inhibit PLC and use a corresponding concentration of this compound to minimize potential off-target metabolic effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the key structural difference between U-73122 and this compound?
A1: The primary structural difference lies in the pyrrole ring. U-73122 contains a maleimide moiety, while this compound has a succinimide moiety.[7][8] The double bond in the maleimide ring of U-73122 makes it a reactive Michael acceptor, allowing it to act as an alkylating agent and form covalent bonds with nucleophilic residues (like cysteine) on proteins.[7][8] The succinimide ring in this compound lacks this reactivity.[7][8]
Q2: Does this compound have any effect on phospholipase C (PLC)?
A2: No, multiple studies have confirmed that this compound does not inhibit PLC activity.[3][4][9] Interestingly, in cell-free assays, U-73122 has been shown to activate purified PLC isoforms, while this compound had no effect.[7] This highlights the complexity of interpreting data derived from this compound class.
Q3: Are there any scenarios where this compound is not a suitable negative control?
A3: Yes. This compound is not a suitable negative control in studies where the downstream signaling pathways involve phospholipase D (PLD), specific tyrosine kinases, or are sensitive to changes in intracellular calcium influx or proton gradients.[1][2][3][4][6]
Q4: What are some recommended alternative approaches to using U-73122/U-73343?
A4: To increase the specificity of your findings, consider the following:
-
Use of other, structurally distinct PLC inhibitors: This can help confirm that the observed effects are due to PLC inhibition rather than off-target effects of a particular chemical scaffold.
-
Molecular biology approaches: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific PLC isoforms provides a highly specific method for interrogating their function.
-
Rescue experiments: In a PLC knockdown/knockout background, re-expressing the PLC should rescue the phenotype, providing strong evidence for its involvement.
Data Presentation
Table 1: Summary of Reported Off-Target Effects of this compound
| Effect | Affected Molecule/Process | Cell/System Type | Reference(s) |
| Inhibition | Phospholipase D (PLD) activation | CHO cells | [1][2] |
| Inhibition | Sustained Ca2+ influx | Mouse microglial cells | [5] |
| Inhibition | Vasopressin- and GTPγS-induced Ca2+ influx | Hepatocytes | |
| Inhibition | Thromboxane A2 (TxA2) formation | Human platelets | [3] |
| Inhibition | Protein tyrosine phosphorylation | Human platelets | [3][4] |
| Protonophore | Proton gradient dissipation | Rabbit parietal cells | [6] |
| Inhibition | Panx1 currents | HEK cells |
Experimental Protocols
Protocol 1: Measurement of Phospholipase D (PLD) Activity
This protocol describes a transphosphatidylation assay to measure PLD activity.
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Label the cells with [³H]myristic acid or a similar lipid precursor in serum-free media for 18-24 hours to incorporate the label into cellular phospholipids.
-
Wash the cells with fresh media to remove unincorporated label.
-
-
Treatment:
-
Pre-incubate the cells with this compound at the desired concentration for 30-60 minutes.
-
Add a primary alcohol (e.g., 1-butanol, 1.5% v/v) to the media. PLD will preferentially use this as a substrate over water, producing phosphatidylbutanol.
-
Stimulate the cells with your agonist of interest for the desired time course.
-
-
Lipid Extraction:
-
Stop the reaction by aspirating the media and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a 1:1:0.9 ratio (chloroform:methanol:water).
-
Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Analysis:
-
Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid; 65:15:5, v/v/v).
-
Visualize the radiolabeled lipids by autoradiography or phosphorimaging.
-
Scrape the spots corresponding to phosphatidylbutanol and other phospholipids and quantify the radioactivity by liquid scintillation counting.
-
PLD activity is expressed as the percentage of phosphatidylbutanol formed relative to the total labeled phospholipids.
-
Protocol 2: Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium using a fluorescent indicator like Fura-2 AM.
-
Cell Preparation:
-
Grow cells on glass coverslips suitable for microscopy.
-
Load the cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Microscopy and Data Acquisition:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio before adding any compounds.
-
-
Experimental Procedure:
-
Perfuse the cells with a solution containing this compound for a pre-incubation period.
-
Stimulate the cells with your agonist of interest.
-
To differentiate between calcium release from internal stores and influx from the extracellular space, the experiment can be repeated in a calcium-free buffer (containing EGTA).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the signal to absolute calcium concentrations using the Grynkiewicz equation if required, by determining Rmin and Rmax with ionomycin in calcium-free and calcium-saturating solutions, respectively.
-
Visualizations
Caption: Troubleshooting workflow for unexpected inhibition by this compound.
Caption: Known off-target sites of this compound in cellular signaling.
References
- 1. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human platelet activation is inhibited upstream of the activation of phospholipase A2 by U73343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting U-73343 Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving U-73343. Given its frequent use as a negative control for the phospholipase C (PLC) inhibitor U-73122, understanding its own biological activities is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a chemical compound that is structurally similar to U-73122, a widely used inhibitor of phospholipase C (PLC).[1] Due to this structural similarity, this compound is often employed as an inactive analog or negative control in experiments to demonstrate that the observed effects of U-73122 are due to PLC inhibition and not other, non-specific actions of the chemical structure.[2][3]
Q2: I'm observing an effect with my "inactive" control, this compound. Is this expected?
A2: While ideally a negative control should be inert, it is not entirely unexpected to observe biological activity with this compound. A growing body of evidence indicates that this compound is not truly inactive and can exert its own off-target effects in various cellular systems.[4][5][6]
Q3: What are the known off-target effects of this compound?
A3: this compound has been reported to have several PLC-independent effects, including:
-
Inhibition of receptor-mediated phospholipase D (PLD) activation.[7][8]
-
Acting as a protonophore, which can affect intracellular pH and acid secretion.[3][4]
-
Inhibition of Ca2+ influx and pore formation mediated by the P2X7 receptor.[5]
-
Weak agonism of the TRPA1 channel.[9]
-
Inhibition of thromboxane A2 (TxA2) formation.[6]
Q4: My experiment shows that both U-73122 and this compound produce a similar inhibitory effect. How do I interpret this?
A4: If both compounds produce a similar effect, it strongly suggests that the observed outcome is independent of PLC inhibition. This could be due to an off-target effect common to both molecules or a previously uncharacterized activity of this compound in your specific experimental model. For example, both have been shown to inhibit phospholipase D activation.[7][8] It is crucial to consider the known off-target effects of this compound and design further experiments to dissect the underlying mechanism.
Q5: How can I design my experiments to account for potential this compound off-target activity?
-
Use a structurally unrelated PLC inhibitor: This can help confirm that the effects observed with U-73122 are indeed due to PLC inhibition.
-
Perform dose-response curves: Characterize the concentration-dependence of the effects for both U-73122 and this compound. Different potencies may suggest different mechanisms of action.
-
Directly measure PLC activity: If possible, directly assess PLC activity in your system to confirm inhibition by U-73122 and lack thereof by this compound at the concentrations used.
-
Investigate known off-target pathways: Based on the literature, test whether the observed effects could be explained by the known off-target activities of this compound (e.g., PLD inhibition, changes in intracellular Ca2+).
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected inhibition of a cellular process by this compound. | This compound may be inhibiting a downstream signaling event, such as Phospholipase D (PLD) activation.[7][8] | 1. Measure PLD activity directly in the presence of this compound. 2. Use a specific PLD inhibitor as a positive control for the phenotype. |
| Changes in intracellular pH or cellular acidification. | This compound can act as a protonophore, disrupting proton gradients.[3][4] | 1. Measure intracellular pH using a fluorescent indicator. 2. Compare the effect of this compound to a known protonophore (e.g., FCCP). |
| Alterations in intracellular calcium levels not blocked by PLC inhibition. | This compound can inhibit Ca2+ influx through channels like P2X7 or act as a weak TRPA1 agonist.[5][9] | 1. Use specific blockers for the suspected ion channels to see if they occlude the effect of this compound. 2. Measure calcium influx directly in response to this compound. |
| Reduced production of inflammatory mediators. | This compound can inhibit the formation of thromboxane A2 (TxA2).[6] | 1. Measure TxA2 levels in your experimental system. 2. Compare the effect of this compound to a known cyclooxygenase (COX) inhibitor. |
Experimental Protocols
Protocol 1: Assessing Phospholipase D (PLD) Activity
This protocol provides a general method to determine if this compound is inhibiting PLD activity in your cells.
Materials:
-
Cells of interest cultured in appropriate media.
-
This compound and U-73122.
-
PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA).
-
PLD assay kit (commercially available, typically fluorescence- or colorimetric-based).
-
96-well plates.
-
Plate reader.
Methodology:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Pre-incubate cells with varying concentrations of this compound, U-73122, or vehicle control for 30-60 minutes.
-
Stimulate the cells with a PLD activator (e.g., PMA) for the time recommended by the assay kit manufacturer.
-
Lyse the cells and perform the PLD activity assay according to the manufacturer's instructions.
-
Measure the output (fluorescence or absorbance) using a plate reader.
-
Compare PLD activity in this compound-treated cells to control and U-73122-treated cells.
Visualizing Signaling Pathways and Workflows
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing U-73343 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of U-73343 to minimize experimental artifacts. This compound is widely used as a negative control for the phospholipase C (PLC) inhibitor U-73122; however, it is not biologically inert and can exhibit off-target effects, particularly at higher concentrations. This guide offers troubleshooting advice and frequently asked questions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a close structural analog of the potent phospholipase C (PLC) inhibitor, U-73122.[1][2] It is often used as a negative control in experiments investigating PLC signaling pathways because it lacks the maleimide group present in U-73122, rendering it incapable of covalently modifying and inhibiting PLC.[3][4] The rationale is that any observed effects from U-73122, but not from this compound, can be attributed to PLC inhibition.
Q2: Is this compound truly inactive?
A2: No, several studies have demonstrated that this compound can exert biological effects independent of PLC inhibition. These off-target effects are a critical consideration in experimental design and data interpretation. For instance, this compound has been shown to act as a protonophore and can inhibit receptor-mediated phospholipase D (PLD) activation.[1][5][6]
Q3: What are the known off-target effects of this compound?
A3: At various concentrations, this compound has been reported to:
-
Act as a protonophore.[5]
-
Inhibit phospholipase D (PLD) activation downstream of PLC.[1]
-
Inhibit thromboxane A2 (TxA2) production and protein tyrosine phosphorylation in platelets.[2]
-
Inhibit sustained intracellular Ca2+ increase and pore formation mediated by P2X7 receptors.[7]
Q4: How can I be sure the effects I'm seeing are off-target effects of this compound?
A4: To confirm a suspected off-target effect, consider the following:
-
Concentration-dependence: Determine if the effect is observed only at higher concentrations of this compound.
-
Alternative controls: Use a structurally different PLC inhibitor or a vehicle control (e.g., DMSO) to see if the effect persists.
-
Specific rescue experiments: If a specific off-target pathway is suspected, try to rescue the phenotype by manipulating that pathway directly.
Troubleshooting Guide: Avoiding Artifacts with this compound
This guide provides solutions to common issues encountered when using this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular response with this compound treatment. | Off-target effects: this compound is not inert and may be affecting pathways other than PLC, such as acting as a protonophore or inhibiting PLD.[1][5] | Perform a dose-response curve to identify the lowest effective concentration that does not produce the artifactual effect. Consider using an alternative negative control if the off-target effect cannot be mitigated by lowering the concentration. |
| Inhibition of calcium signaling despite using the "inactive" control. | P2X7 receptor inhibition: this compound can inhibit sustained Ca2+ influx through P2X7 receptors, independent of PLC.[7] | If your experimental system involves P2X7 receptors, be cautious in interpreting results. Use specific P2X7 receptor antagonists as additional controls to dissect the observed effects on calcium signaling. |
| Alterations in lipid signaling beyond the PLC pathway. | PLD inhibition: this compound has been shown to inhibit receptor-mediated PLD activation.[1] | If PLD signaling is relevant to your experiment, consider directly measuring PLD activity in the presence of this compound. Use specific PLD inhibitors as a comparator. |
| Discrepancies in results between different cell types. | Cell-type specific off-target effects: The manifestation and potency of this compound's off-target effects can vary between different cell types. | It is crucial to validate the "inactivity" of this compound in each new cell line or experimental system. Perform preliminary experiments to establish a safe concentration range. |
Quantitative Data Summary
The following table summarizes the concentrations at which this compound has been observed to have specific effects. This information can guide the selection of appropriate concentrations for your experiments.
| Effect | Concentration | Cell Type/System | Reference |
| No inhibition of IP3-evoked [Ca2+]cyto transients | 10 µM | Single colonic myocytes | [8] |
| Inhibition of agonist-stimulated acid secretion (protonophore effect) | Not specified, but potent | Rabbit parietal cells | [5] |
| Inhibition of receptor-mediated PLD activation | Equiponent to U-73122 | CHO cells | [1] |
| Inhibition of TG- and collagen-evoked protein tyrosine phosphorylation | Not specified, but potent | Human platelets | [2] |
| No effect on hPLCβ3 activity | 40 µM | Purified enzyme | [3] |
| Inhibition of sustained [Ca2+]i increase via P2X7 receptors | Not specified | Mouse microglial cell line | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound as a Negative Control
This protocol outlines a general method for establishing a working concentration of this compound that is unlikely to cause off-target effects in your specific experimental system.
Materials:
-
Cells of interest
-
This compound and U-73122
-
Vehicle control (e.g., anhydrous DMSO)
-
Agonist known to stimulate PLC in your cells
-
Assay reagents for measuring a downstream readout of PLC activation (e.g., IP3 quantification kit, Ca2+ indicators)
-
Assay reagents for a potential off-target effect (e.g., PLD activity assay)
Methodology:
-
Cell Preparation: Culture and prepare your cells according to your standard protocol.
-
Compound Preparation: Prepare stock solutions of this compound and U-73122 in anhydrous DMSO.[9] Create a serial dilution of this compound (e.g., ranging from 0.1 µM to 20 µM).
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound, a known inhibitory concentration of U-73122 (e.g., 1-10 µM), and a vehicle control for a predetermined time (e.g., 15-30 minutes).
-
-
Stimulation: Add the PLC-activating agonist to the cells.
-
Primary Readout (PLC activity): Measure the downstream readout of PLC activation (e.g., IP3 levels or intracellular Ca2+). The optimal concentration of this compound should not significantly inhibit the agonist-induced response.
-
Secondary Readout (Off-target effects): In parallel, measure a potential off-target effect (e.g., PLD activity).
-
Data Analysis: Plot the concentration-response curves for both the primary and secondary readouts. Select the highest concentration of this compound that does not produce a significant effect in either assay for use as your negative control.
Visualizations
Caption: Off-target effects of this compound.
Caption: Workflow for this compound optimization.
References
- 1. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells [pubmed.ncbi.nlm.nih.gov]
- 2. Human platelet activation is inhibited upstream of the activation of phospholipase A2 by U73343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: U-73343 and Phospholipase D (PLD) Activation
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of the aminosteroid U-73343 on phospholipase D (PLD) signaling pathways. This resource provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and visualizations to clarify complex concepts.
Frequently Asked Questions (FAQs)
Q1: What are the established primary targets of U-73122 and its analog, this compound?
A1: U-73122 is widely known as a pharmacological inhibitor of Phospholipase C (PLC).[1][2][3] It is believed to act by preventing the interaction of PLC with its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3] this compound is the structurally similar analog of U-73122 and is intended for use as an inactive negative control in experiments, as it lacks the maleimide group responsible for PLC inhibition.[4][5][6]
Q2: Does this compound inhibit Phospholipase D (PLD) activation?
A2: While designed as an inactive control, several studies have reported that this compound can inhibit PLD activation under certain experimental conditions.[7][8] In some cell systems, such as CHO cells expressing the cholecystokinin-A receptor, both U-73122 and this compound were found to inhibit receptor-mediated PLD activation equipotently.[7][8] This suggests that the effect may be independent of PLC inhibition and could occur downstream. However, the exact mechanism of this compound's action on PLD remains largely unknown.[8]
Q3: If this compound can inhibit PLD, why is it still used as a negative control?
A3: this compound is used as a negative control to help distinguish the PLC-dependent effects of U-73122 from its off-target effects.[9] The underlying assumption is that any cellular response inhibited by U-73122 but not by this compound is likely mediated by PLC. However, if both compounds produce the same effect, it points towards a mechanism that is independent of PLC.[10] Given the increasing evidence of this compound's own biological activities, researchers must interpret these control experiments with caution.[4][9][11]
Q4: What are the known off-target effects of this compound that could complicate experimental results?
A4: Beyond its unexpected effects on PLD, this compound has been shown to exert several other off-target effects, which can confound data interpretation. These include:
-
Inhibition of Ca2+ influx and P2X7 receptor-associated pore formation.[10]
-
Inhibition of protein tyrosine phosphorylation, which can affect signaling pathways upstream of phospholipase activation.[4]
-
Acting as a protonophore (a substance that shuttles protons across biological membranes), which can disrupt cellular pH gradients and bioenergetics.[11]
-
Inhibition of thromboxane A2 (TxA2) production in platelets.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound to study PLD activation.
Issue 1: My "inactive" this compound control shows significant inhibition of PLD activity.
-
Possible Cause: This may be a genuine, PLC-independent effect of this compound on the PLD pathway in your specific cell type or experimental model. Studies in CHO cells have shown that both U-73122 and this compound can inhibit PLD activation that is stimulated by agonists like cholecystokinin, thapsigargin, or TPA.[7][8] This suggests an action downstream of PLC.
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of this compound is appropriate. Run a dose-response curve for both U-73122 and this compound to compare their potencies.
-
Use Alternative Controls: Employ a structurally unrelated PLC inhibitor to confirm if the observed PLD inhibition is a common feature of PLC inhibitors or specific to the aminosteroid structure.
-
Vary the Stimulus: Test different agonists to activate PLD. The inhibitory effects of this compound may be stimulus-dependent. For instance, U-73122 (and potentially this compound) may act at the level of Protein Kinase C (PKC) to inhibit PLD activation.[7][8]
-
Consult Literature: Review publications that use a similar cell line or pathway to see if comparable off-target effects of this compound have been reported.
-
Issue 2: I observe no difference in PLD inhibition between U-73122 and this compound.
-
Possible Cause: This result strongly suggests that the observed inhibition of PLD is occurring through a PLC-independent mechanism. Both compounds might be acting on a common downstream target. For example, the active compound U-73122 is known to inhibit PLD indirectly by interfering with its cofactor, PIP2, rather than binding directly to the PLD enzyme.[1][3] this compound may share a different, unknown mechanism of action.
-
Troubleshooting Steps:
-
Validate PLC Inhibition: Independently confirm that U-73122 is inhibiting PLC in your system at the concentration used (e.g., by measuring IP3 accumulation), while this compound is not. This verifies that the compounds are behaving as expected on their primary target.
-
Downstream Analysis: Investigate signaling nodes downstream of PLC but potentially upstream of or parallel to PLD, such as PKC activation or Ca2+ mobilization, to pinpoint the site of inhibition.
-
Consider Off-Target Effects: As noted, both compounds can inhibit Ca2+ influx and other signaling events.[10] The observed PLD inhibition might be a secondary consequence of one of these other effects.
-
Issue 3: My results with U-73122 and this compound are inconsistent or not reproducible.
-
Possible Cause: The aminosteroid compounds can be unstable, and their effects can be highly sensitive to experimental conditions. Cell health, passage number, and confluency can all impact signaling pathways.[9]
-
Troubleshooting Steps:
-
Reagent Preparation: Prepare fresh stock solutions of U-73122 and this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
-
Cell Culture Consistency: Use cells within a narrow passage number range. Ensure consistent cell density at the time of the experiment.
-
Assay Conditions: Standardize all incubation times and reagent concentrations. Ensure the vehicle control (DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability or PLD activity (typically <0.5%).
-
Data Presentation: Summary of Reported Effects
The following table summarizes the context-dependent effects of U-73122 and this compound on Phospholipase C (PLC) and Phospholipase D (PLD).
| Compound | Primary Target | Effect on PLC Activity | Effect on PLD Activity | Reported Mechanism / Context |
| U-73122 | Phospholipase C (PLC) | Inhibitory [1][12] | Inhibitory | Indirectly inhibits by interfering with PIP2 availability[1][3]; May act at the level of PKC[7][8]; IC50 of 25 µM in fibroblast membranes[13] |
| This compound | (Intended as Inactive Control) | No direct inhibition [4][6] | Inhibitory (in some systems) | Equipotent to U-73122 in inhibiting receptor-mediated PLD activation in CHO cells[7][8]; Exact mechanism is unknown[8] |
Experimental Protocols
Protocol: Measuring PLD Activity via Transphosphatidylation Assay
This method measures PLD activity by detecting the formation of phosphatidylbutanol (PBut), a specific product generated by PLD in the presence of a primary alcohol like 1-butanol. This product is more stable than the natural product, phosphatidic acid (PA).
Materials:
-
Cells of interest cultured in appropriate plates.
-
Radioactive lipid precursor (e.g., [3H]palmitic acid or [3H]myristic acid).
-
This compound, U-73122 (for comparison), and vehicle control (anhydrous DMSO).
-
PLD agonist/stimulus (e.g., PMA, growth factor).
-
1-butanol (assay grade).
-
Lipid extraction solvents: Chloroform, Methanol, HCl.
-
Thin Layer Chromatography (TLC) plates (silica gel 60).
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v).
-
Phosphatidylbutanol (PBut) standard.
-
Scintillation counter and fluid.
Methodology:
-
Cell Labeling:
-
Seed cells and grow to desired confluency (e.g., 80-90%).
-
Label cells by incubating with a radioactive lipid precursor (e.g., 1-2 µCi/mL [3H]palmitic acid) in serum-free or low-serum medium for 18-24 hours. This incorporates the label into the cellular phospholipid pool, including phosphatidylcholine (PC), the substrate for PLD.
-
-
Inhibitor Pre-incubation:
-
Wash cells gently with a serum-free medium or appropriate buffer (e.g., PBS) to remove unincorporated label.
-
Pre-incubate the cells with this compound (e.g., 1-10 µM), U-73122 (positive control, 1-10 µM), or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
PLD Stimulation and Transphosphatidylation Reaction:
-
Add 1-butanol to a final concentration of 0.3-0.5% (v/v) to all wells.
-
Immediately add the PLD agonist to the appropriate wells to stimulate PLD activity. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Termination and Lipid Extraction:
-
Stop the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and HCl to separate the organic and aqueous phases.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Analysis by Thin Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate, alongside a PBut standard.
-
Develop the plate in a chamber containing the appropriate mobile phase until the solvent front nears the top.
-
Allow the plate to dry completely. Visualize the PBut standard (e.g., with iodine vapor).
-
Scrape the silica from the areas corresponding to the PBut standard and the origin (to measure total incorporated phospholipids).
-
-
Quantification:
-
Add the scraped silica to scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Express PLD activity as the amount of [3H]PBut formed as a percentage of the total labeled lipid.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PLC and PLD signaling pathways with potential inhibitor actions.
Experimental Workflow Diagram
Caption: Workflow for a PLD transphosphatidylation assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected this compound results.
References
- 1. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plc inhibitor u73122: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human platelet activation is inhibited upstream of the activation of phospholipase A2 by U73343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of phospholipase D by agents that inhibit cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing U-73343's Weak TRPA1 Agonist Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected weak agonistic effects of U-73343 on the TRPA1 ion channel. This compound is widely used as an inactive analog and negative control for the phospholipase C (PLC) inhibitor U-73122; however, its off-target effects on TRPA1 can lead to confounding experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a structural analog of the PLC inhibitor U-73122. It is often used as a negative control in experiments investigating PLC-dependent signaling pathways. Due to a modification in its chemical structure, it is considered inactive as a PLC inhibitor.
Q2: I'm using this compound as a negative control, but I'm observing a cellular response. What could be the cause?
A2: While intended to be inactive, this compound has been shown to exhibit off-target effects. One notable off-target effect is its ability to act as a weak agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] This can lead to cellular responses, such as an increase in intracellular calcium, independent of PLC inhibition. Other reported off-target effects for both U-73122 and this compound include inhibition of receptor-mediated phospholipase D activation.[2]
Q3: What is the TRPA1 channel and why is its activation by this compound significant?
A3: TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is known for its role in pain, inflammation, and itch.[3] It can be activated by a wide range of stimuli, including environmental irritants and endogenous inflammatory mediators.[3] Unintended activation of TRPA1 by a compound intended as a negative control can lead to misinterpretation of experimental data, particularly in studies involving calcium signaling, neurobiology, and inflammation.
Q4: How can I confirm if the effects I'm seeing are due to TRPA1 activation?
A4: To confirm if the observed effects of this compound are mediated by TRPA1, you can use a specific TRPA1 antagonist, such as HC-030031. If the cellular response to this compound is blocked or significantly reduced in the presence of the TRPA1 antagonist, it strongly suggests that the effect is TRPA1-dependent. Additionally, using cells that do not express TRPA1 (e.g., parental cell line or TRPA1 knockout models) as a control can help to verify this.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where this compound is producing unexpected results.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in intracellular calcium upon application of this compound. | This compound is acting as a weak agonist on endogenously or exogenously expressed TRPA1 channels. | 1. Pharmacological Inhibition: Pre-incubate cells with a specific TRPA1 antagonist (e.g., HC-030031) before applying this compound. A lack of calcium increase in the presence of the antagonist points to TRPA1-mediated effects. 2. Genetic Controls: Repeat the experiment in a cell line that does not express TRPA1. If the effect is absent, it confirms TRPA1's involvement. |
| Cellular phenotype (e.g., altered gene expression, cell death) observed with this compound treatment. | The observed phenotype may be a downstream consequence of TRPA1 activation and subsequent calcium influx, rather than a PLC-independent, off-target effect. | 1. Confirm TRPA1 Involvement: Use a TRPA1 antagonist or knockout/knockdown cells to see if the phenotype is reversed. 2. Alternative Negative Controls: Consider using a structurally different compound that is inactive against your target of interest to confirm your findings. |
| Inconsistent results when using this compound as a negative control across different cell types. | The expression levels of TRPA1 can vary significantly between different cell types. Cells with higher TRPA1 expression will be more sensitive to the weak agonist effects of this compound. | 1. Characterize TRPA1 Expression: If possible, determine the relative expression level of TRPA1 in your experimental cell lines (e.g., via qPCR or Western blot). 2. Titrate this compound Concentration: Use the lowest possible concentration of this compound that is appropriate for a negative control in your specific cell type to minimize off-target TRPA1 activation. |
Quantitative Data Summary
The following table summarizes the quantitative data available for the weak agonistic effect of this compound on human TRPA1 (hTRPA1).
| Compound | Concentration | Effect on hTRPA1 | Cell Type | Reference |
| This compound | 1 µM | Weak activation (peak amplitude of calcium transient is approximately 20-25% of the response to 50 µM carvacrol) | HEK293t cells expressing hTRPA1 | [1] |
| U-73122 | 1 µM | Potent activation (peak amplitude of calcium transient is significantly higher than this compound and comparable to 50 µM carvacrol) | HEK293t cells expressing hTRPA1 | [1][4] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Measure this compound-induced TRPA1 Activation
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent calcium indicator.
Materials:
-
HEK293t cells stably or transiently expressing human TRPA1 (hTRPA1)
-
Untransfected HEK293t cells (as a negative control)
-
Fura-2 AM or Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (in DMSO)
-
Carvacrol or AITC (as a positive control TRPA1 agonist)
-
Ionomycin (as a positive control for maximum calcium influx)
-
TRPA1 antagonist (e.g., HC-030031) for validation
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
Procedure:
-
Cell Plating: Seed hTRPA1-expressing HEK293t cells and untransfected control cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-2 µM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and let the cells rest for 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Baseline Measurement:
-
Place the plate in the fluorescence plate reader or on the microscope stage.
-
Measure the baseline fluorescence for 1-2 minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Compound Addition:
-
Add this compound at the desired concentration (e.g., starting with 1 µM) to the appropriate wells.
-
In separate wells, add a known TRPA1 agonist (e.g., 50 µM carvacrol) as a positive control.
-
In antagonist control wells, pre-incubate with the TRPA1 antagonist for 5-10 minutes before adding this compound.
-
Use untransfected cells as a further control to ensure the observed response is specific to TRPA1 expression.
-
-
Data Acquisition:
-
Immediately after compound addition, continuously record the fluorescence signal for 5-10 minutes.
-
At the end of the experiment, add ionomycin (e.g., 1-2 µM) to obtain the maximum fluorescence signal, which can be used for data normalization.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
For Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).
-
The peak response to this compound can be compared to the peak response of the positive control agonist.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Characterize this compound-induced TRPA1 Currents
This protocol allows for the direct measurement of ion channel currents in response to this compound.
Materials:
-
HEK293t cells expressing hTRPA1
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH.
-
This compound and control compounds.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology. Select a single, healthy-looking cell for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach the cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 2-5 seconds to elicit currents.
-
Establish a stable baseline recording in the external solution.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the current response. An inward current at negative potentials and an outward current at positive potentials are expected for TRPA1 activation.
-
After washout of this compound, apply a known TRPA1 agonist as a positive control.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-evoked current at specific voltages (e.g., -80 mV and +80 mV).
-
Construct a current-voltage (I-V) relationship from the voltage ramp data to characterize the properties of the this compound-activated channel.
-
Visualizations
TRPA1 Signaling Pathways
Caption: Overview of TRPA1 activation pathways.
Experimental Workflow for Investigating this compound Effects
Caption: Decision-making workflow for experiments.
Logical Diagram for Troubleshooting
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 - Wikipedia [en.wikipedia.org]
- 4. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Negative Controls: A Guide to U-73343
Technical Support Center
Researchers relying on the phospholipase C (PLC) inhibitor U-73122 and its purportedly inactive analog, U-73343, are often confronted with inconsistent and unexpected results. This guide provides a comprehensive resource for troubleshooting experiments involving this compound, offering insights into its known off-target effects and practical advice for data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my "negative control" this compound showing biological activity?
A: It is a well-documented phenomenon that this compound is not always biologically inert.[1][2] Depending on the cell type and experimental conditions, this compound can exert significant off-target effects, independent of PLC inhibition.
Q2: I'm observing inhibition of a downstream signaling event with both U-73122 and this compound. Does this invalidate my results?
A: Not necessarily, but it requires careful interpretation. Both compounds have been shown to inhibit receptor-mediated phospholipase D (PLD) activation downstream of PLC.[3] This suggests that the observed effect may not be mediated by PLC. Consider investigating earlier endpoints in the PLC signaling cascade, such as inositol phosphate (IP) production, to dissect the specific point of inhibition.
Q3: My calcium imaging experiments show altered calcium levels with this compound. Is this expected?
A: While U-73122 is known to have significant off-target effects on calcium homeostasis, including inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, some studies have reported that this compound does not share these specific effects.[4][5][6] However, given the varied off-target activities of this compound, it is crucial to meticulously evaluate its effects on basal calcium levels and agonist-induced calcium transients in your specific system. Any alteration in calcium signaling by this compound should be considered a confounding factor.
Q4: In my experimental system, U-73122 is not inhibiting the PLC-mediated response, but this compound is having an effect. How should I proceed?
A: This scenario highlights the cell-type-specific actions of these compounds. In some systems, such as rabbit parietal cells, U-73122 has been found to be ineffective at inhibiting PLC, while this compound can act as a protonophore, inhibiting acid secretion.[2] In such cases, both compounds are unsuitable for studying the role of PLC. It is essential to validate the efficacy of U-73122 in your specific model system before relying on this compound as a negative control.
Q5: Are there any known instances where U-73122 paradoxically activates PLC?
A: Yes, in some cell-free systems, U-73122 has been observed to activate certain PLC isozymes.[7] This underscores the importance of validating the inhibitor's effect in the specific experimental context.
Summary of Reported Off-Target Effects of this compound
| Off-Target Effect | Experimental System | Reference |
| Inhibition of Phospholipase D (PLD) activation | CHO cells | [3] |
| Inhibition of Thromboxane A2 (TxA2) formation | Human platelets | [1] |
| Protonophore activity | Rabbit parietal cells | [2] |
Experimental Protocols
Protocol 1: Validating the Efficacy of U-73122
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of U-73122 for PLC activity by measuring inositol monophosphate (IP1) accumulation, a stable downstream product of PLC activation.
-
Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of U-73122 in anhydrous DMSO. Immediately before use, create serial dilutions in an appropriate assay buffer. It is crucial to use freshly prepared aqueous solutions, as U-73122 is unstable in aqueous media.[8][9]
-
Pre-incubation: Replace the culture medium with the prepared U-73122 dilutions or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a known PLC-activating agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
IP1 Measurement: After an appropriate incubation time, lyse the cells and measure IP1 accumulation using a commercially available assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects of this compound on Calcium Homeostasis
This protocol describes how to use fluorescent calcium indicators to assess the effects of this compound on intracellular calcium concentration ([Ca²⁺]i).
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading of the cells in a physiological buffer.
-
Compound Addition: Perfuse the cells with a solution containing this compound at the same concentration used in your primary experiments.
-
Monitoring [Ca²⁺]i: Continuously record the fluorescence signal to detect any changes in basal [Ca²⁺]i.
-
Agonist Stimulation: After a period of incubation with this compound, stimulate the cells with an agonist known to induce calcium release and observe the response. Compare this to the response in cells treated with a vehicle control.
Visualizing the Complexity
To better understand the intended and unintended effects of these compounds, the following diagrams illustrate the canonical PLC signaling pathway and a recommended experimental workflow for troubleshooting.
Caption: Canonical Phospholipase C (PLC) Signaling Pathway.
Caption: Logical Workflow for Troubleshooting this compound Issues.
References
- 1. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: U-73343 and U-73122 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing U-73343 and its active analog, U-73122. The information herein is designed to address specific issues that may arise during experimentation and to ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of this compound in experiments?
A1: this compound is designed to be an inactive analog of the phospholipase C (PLC) inhibitor, U-73122.[1][2][3] Its primary purpose is to serve as a negative control in experiments investigating PLC signaling pathways.[1][2][4] By comparing the effects of U-73122 to those of this compound, researchers can theoretically distinguish between the specific inhibition of PLC and other, non-specific or "off-target" effects.
Q2: What is the key structural difference between U-73122 and this compound?
A2: The only structural difference between U-73122 and this compound is the presence of a maleimide group in U-73122, which is replaced by a succinimide group in this compound. The reactive maleimide moiety in U-73122 is thought to be responsible for its inhibitory action on PLC, potentially through covalent modification.[5]
Q3: Is this compound truly inactive?
A3: No, several studies have demonstrated that this compound is not biologically inert and can interfere with experimental readouts.[6][7][8][9] It has been shown to exhibit off-target effects, and therefore, results obtained using this compound as a negative control should be interpreted with caution.
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to have several off-target effects, including:
-
Inhibition of Phospholipase D (PLD) activation: Both U-73122 and this compound have been shown to inhibit receptor-mediated PLD activation downstream of PLC in CHO cells.[6][7]
-
Protonophore activity: In rabbit parietal cells, this compound was found to act as a protonophore, inhibiting acid secretion irrespective of the stimulant.[2][8]
-
Inhibition of Ca2+ influx: Both U-73122 and this compound have been observed to inhibit sustained Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in a mouse microglial cell line.[9]
Q5: Should I be aware of any off-target effects of the "active" compound, U-73122?
A5: Yes, U-73122 also has documented off-target effects that are important to consider for proper data interpretation. These include:
-
Inhibition of the SERCA pump: U-73122, but not this compound, has been identified as a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump in smooth muscle.[10]
-
Activation of PLC isoforms: Paradoxically, U-73122 has been shown to directly activate certain human PLC isozymes, an effect that is dependent on its reactive maleimide group.[5]
-
Effects on other proteins: Studies have reported that U-73122 can affect various other cellular proteins, including 5-lipoxygenase, histamine H1 receptor, and calcium and potassium channels.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and U-73122.
| Observed Problem | Potential Cause | Recommended Action |
| Both U-73122 and this compound inhibit my signaling pathway of interest. | This could indicate that the observed effect is independent of PLC inhibition and may be due to a shared off-target effect of both compounds, such as the inhibition of PLD activation[6][7] or interference with Ca2+ influx through P2X7 receptors.[9] | 1. Investigate downstream effectors of PLD in your system. 2. If applicable, use a specific P2X7 receptor antagonist to see if it mimics the effect. 3. Consider using a structurally different PLC inhibitor. |
| U-73122 shows an effect, but this compound does not. However, I am not confident the effect is due to PLC inhibition. | The effect could be due to an off-target action specific to U-73122, such as SERCA pump inhibition.[10] | 1. Use a known SERCA pump inhibitor (e.g., thapsigargin) to see if it phenocopies the effect of U-73122. 2. Measure intracellular Ca2+ levels to assess for disruptions in Ca2+ homeostasis. |
| My results with U-73122 are inconsistent or show activation where inhibition is expected. | U-73122 can directly activate some PLC isoforms.[5] The net effect (inhibition vs. activation) may depend on the specific PLC isoforms present in your experimental system and the assay conditions. | 1. Perform a dose-response curve for U-73122 to see if a biphasic effect is present. 2. If possible, use a cell line with a known PLC isoform profile or use isoform-specific inhibitors if available. |
| I am studying gastric acid secretion and this compound is causing strong inhibition. | This compound has been shown to act as a protonophore in rabbit parietal cells, which would inhibit acid secretion through a mechanism unrelated to PLC.[8] | In this specific system, this compound is not a suitable negative control for PLC inhibition.[8] Alternative methods to investigate the role of PLC should be considered. |
Experimental Protocols
Protocol 1: Control Experiment for Investigating PLC-Independent Effects
This protocol is designed to help determine if the observed effects of U-73122 are due to its intended PLC inhibition or off-target effects.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density. Once ready, pre-incubate the cells with U-73122, this compound, a structurally unrelated PLC inhibitor, and a vehicle control (e.g., DMSO) for a predetermined time and concentration range.
-
Stimulation: Stimulate the cells with an agonist known to activate PLC.
-
Endpoint Measurement: Measure the downstream readout of interest (e.g., IP3 accumulation, intracellular calcium release, or a specific phosphorylation event).
Visualizations
References
- 1. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A cell-permeable analog of U-73122 that acts as a very weak inhibitor of phospholipase C. Suitable as a negative control. | 142878-12-4 [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Pharmacological Tools U-73122 and U-73343
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling, specific and reliable pharmacological inhibitors are indispensable. For decades, U-73122 has been widely employed as a selective inhibitor of phospholipase C (PLC), a crucial enzyme family in signal transduction. Its structurally similar analog, U-73343, which lacks the reactive maleimide moiety, has traditionally been used as a negative control to delineate PLC-specific effects.[1][2][3][4] However, a growing body of evidence reveals a more complex pharmacological profile for both compounds, necessitating a careful and critical approach to experimental design and data interpretation. This guide provides an objective comparison of U-73122 and this compound, supported by experimental data, to aid researchers in their application.
Mechanism of Action and Off-Target Effects
U-73122 is broadly recognized as an inhibitor of PLC, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] This inhibitory action is attributed to its reactive maleimide group, which is absent in this compound.[3][4] Consequently, this compound is generally considered inactive against PLC.[1][2][6]
Despite this established role, numerous studies have identified significant PLC-independent effects of U-73122. These off-target activities include the inhibition of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, modulation of calcium channels, and inhibition of 5-lipoxygenase.[6][7][8][9][10] Critically, some of these effects occur at concentrations similar to or lower than those required for PLC inhibition, complicating the attribution of observed cellular responses solely to PLC blockade.[8]
Conversely, the assumption of this compound as a consistently inert control has been challenged. Reports indicate that this compound can exert biological effects of its own, including the inhibition of receptor-mediated phospholipase D (PLD) activation and acting as a weak agonist for the TRPA1 receptor.[11][12] These findings underscore the importance of careful controls and suggest that any effect observed with U-73122 but absent with this compound cannot be automatically ascribed to PLC inhibition without further validation.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, highlighting the differential effects of U-73122 and this compound on several biological parameters.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Target/Process | U-73122 | This compound | Cell Type/System |
| Phospholipase C (PLC) | 1-2.1 µM[7] | Inactive | --- |
| PLC-β2 | ~6 µM[5][13] | Inactive | Recombinant Human Enzyme |
| Agonist-Induced Platelet Aggregation | 1-5 µM[5] | Inactive | Human Platelets |
| Interleukin-8 Induced Ca2+ Flux | ~6 µM[5][13] | Not Reported | Human Neutrophils |
| Leukotriene B4 Induced Chemotaxis | ~5 µM[5][13] | Not Reported | Human Neutrophils |
Table 2: Effects on Calcium Signaling
| Experimental Condition | U-73122 Effect | This compound Effect | Cell Type |
| Carbachol-evoked [Ca2+]cyto transients | Inhibited[6][9] | No effect[6] | Colonic Myocytes |
| IP3-evoked [Ca2+]cyto transients | Inhibited (76% at 1 µM)[6] | No effect[6] | Colonic Myocytes |
| Caffeine-evoked [Ca2+]cyto transients | Inhibited (73% at 10 µM)[6] | No effect[6] | Colonic Myocytes |
| Thapsigargin-induced capacitative calcium entry | Fully prevented at 10 µM[14] | No effect[14] | Lacrimal Cells |
| ATP-induced transient [Ca2+]i increase | Inhibited[15] | No effect[15] | Mouse Microglial Cells |
| ATP-induced sustained [Ca2+]i increase | Inhibited[15] | Inhibited[15] | Mouse Microglial Cells |
Mandatory Visualizations
To further clarify the conceptual and practical application of these compounds, the following diagrams illustrate their roles in signaling and experimental design.
Experimental Protocols
To ensure robust and reproducible results, detailed and consistent experimental protocols are essential. Below are generalized methodologies for key assays involving U-73122 and this compound.
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of a ratiometric fluorescent indicator, such as Fura-2 AM, to measure agonist-induced changes in intracellular calcium.
-
Cell Preparation: Seed cells onto coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.[10]
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with Fura-2 AM (e.g., 1 µM) in the buffer for 30-60 minutes at 37°C.[10] After loading, wash the cells to remove extracellular dye and allow for complete de-esterification of the dye within the cells.[10]
-
Inhibitor Pre-incubation: Prepare working solutions of U-73122, this compound (e.g., 1-10 µM), and a vehicle control (e.g., DMSO) in the buffer.[10] Pre-incubate the cells with the respective solutions for a defined period (e.g., 15-30 minutes) at 37°C.[10][16]
-
Calcium Measurement: Place the cells in a fluorometer or on a fluorescence microscope. Establish a stable baseline fluorescence ratio (e.g., F340/F380 for Fura-2).[10]
-
Agonist Stimulation: Add the agonist of interest and continuously record the change in the fluorescence ratio over time.[10]
-
Data Analysis: The change in intracellular calcium concentration is proportional to the change in the fluorescence ratio. Compare the agonist-induced calcium response in the presence of U-73122 to the vehicle and this compound controls.[10]
Protocol 2: In Vitro PLC Activity Assay
This protocol outlines a method to directly measure the effect of the compounds on the activity of purified PLC enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing HEPES, KCl, CaCl2, EGTA, DTT, cholate). Prepare serial dilutions of U-73122 and this compound in the reaction buffer.[16]
-
Enzyme and Substrate: Add the purified PLC enzyme and a fluorescently labeled substrate to the reaction buffer.[16]
-
Reaction Initiation: Add the inhibitor dilutions or a vehicle control to the enzyme-substrate mixture to start the reaction.[16]
-
Measurement: Monitor the change in fluorescence over time at 37°C to determine the rate of substrate hydrolysis.[16]
-
Data Analysis: Calculate the percentage of inhibition of PLC activity for each concentration of the compounds compared to the vehicle control.[16]
Conclusion and Recommendations
The evidence clearly indicates that U-73122, while a potent inhibitor of PLC, possesses numerous off-target effects that can confound experimental results. Its analog, this compound, is not always an inert negative control. Therefore, researchers should adhere to the following best practices:
-
Use the Lowest Effective Concentration: Perform dose-response curves to determine the minimal concentration of U-73122 required to inhibit the process of interest, thereby minimizing off-target effects.
-
Employ this compound as a Control: Always compare the effects of U-73122 with those of this compound at the same concentration. However, be aware that this compound may have its own biological activity.[11][15]
-
Utilize Multiple Approaches: Do not rely solely on this pair of compounds. Corroborate findings using complementary techniques such as siRNA-mediated knockdown of PLC isoforms or by using alternative PLC inhibitors with different mechanisms of action.
-
Conduct Rescue Experiments: Where possible, perform rescue experiments to confirm that the observed effect is specifically due to the inhibition of PLC.
By adopting a rigorous and multi-faceted approach, the scientific community can continue to leverage U-73122 and this compound as valuable pharmacological tools while avoiding the pitfalls of their complex and non-specific activities.
References
- 1. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating Experimental Results: A Comparative Guide to U-73122 and its Inactive Analog U-73343
For researchers investigating cellular signaling pathways, particularly those involving phospholipase C (PLC), the aminosteroid U-73122 is a widely utilized pharmacological tool.[1] To ensure the specificity of experimental findings, it is crucial to employ a proper negative control. U-73343, a close structural analog of U-73122, is commonly used for this purpose.[2][3] This guide provides a comprehensive comparison of the two compounds, offering experimental data, detailed protocols, and visual aids to assist researchers in the rigorous validation of their results.
U-73122 is recognized as a potent inhibitor of PLC, an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These molecules are critical for downstream signaling events, including intracellular calcium mobilization and protein kinase C (PKC) activation.[1] this compound differs from U-73122 only by the saturation of a double bond in the maleimide ring, rendering it incapable of covalently modifying the enzyme and thus, in principle, inactive as a PLC inhibitor.[3] However, it is important to note that some studies have reported biological effects of this compound, highlighting the necessity of careful experimental design and data interpretation.[4][5]
Comparative Efficacy and Biological Effects
The following table summarizes the differential effects of U-73122 and this compound on various cellular processes, as reported in the scientific literature. This quantitative data underscores the importance of using this compound to distinguish PLC-specific effects from potential off-target actions of U-73122.
| Biological Process/Target | Organism/Cell Type | U-73122 Effect | This compound Effect | Reference |
| PLC-mediated Ca2+ release | NG108-15 cells, Rat DRG neurons | Inhibition (IC50 ~200 nM) | No effect | [6] |
| ATP-stimulated PLCβ activity | Madin-Darby canine kidney and Caco-2 cells | Concentration-dependent inhibition | No effect | [3] |
| Hydrolysis of [3H]PIP2 by PLC-β2 | Human recombinant | Marked inhibition (Half-maximal at 6 µM) | No significant inhibition | [7] |
| Agonist-induced inhibition of [14C]oxalate uptake | C2 cells | Significantly reduced ATP-induced inhibition | No significant effect | [8] |
| Carbachol-evoked [Ca2+]cyto transients | Single colonic myocytes | Inhibition | No effect | [9] |
| TPA/Ca2+-stimulated phospholipase D activation | CHO-CCKA cell homogenate | Effective inhibition | No effect | [10] |
| TPA/phosphatidylserine-stimulated PKC activation | CHO-CCKA cell homogenate | Effective inhibition | No effect | [11] |
| Sustained [Ca2+]i increase via P2X7 receptors | Mouse microglial cell line | Inhibition | Inhibition | [12] |
| Acid secretion | Rabbit parietal cells | Augmentation | Strong inhibition | [4] |
| TRPA1 receptor channel | HEK293t-hTRPA1 cells | Potent agonist | Weak agonist | [5] |
Experimental Protocols
To effectively validate experimental results using this compound, a well-defined protocol is essential. Below is a generalized methodology for assessing the role of PLC in agonist-induced intracellular calcium mobilization.
Protocol: Measurement of Intracellular Calcium Mobilization
1. Materials:
-
U-73122 (powder)
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist of interest (e.g., carbachol, ATP)
-
96-well black, clear-bottom plates or coverslips for microscopy
-
Fluorometric imaging plate reader or fluorescence microscope
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of U-73122 by dissolving 4.65 mg in 1 mL of anhydrous DMSO.[13]
-
Prepare a 10 mM stock solution of this compound by dissolving 4.67 mg in 1 mL of anhydrous DMSO.[13]
-
Store stock solutions at -20°C, protected from light and moisture.
3. Cell Preparation:
-
Seed cells in a 96-well plate or on coverslips to achieve 70-80% confluency on the day of the experiment.[13]
-
On the day of the experiment, wash the cells once with HBSS.
-
Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
4. Compound Treatment and Data Acquisition:
-
Prepare working solutions of U-73122 and this compound in HBSS at the desired final concentrations (e.g., 1-10 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with U-73122, this compound, or vehicle for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence using a plate reader or microscope.
-
Add the agonist of interest to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Compare the agonist-induced calcium response in cells treated with U-73122 to those treated with the vehicle control. A significant reduction in the response suggests the involvement of PLC.
Visualizing the Signaling Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the logical workflow for validating experimental results with this compound.
Caption: The Gq-PLC signaling pathway and the inhibitory action of U-73122.
Caption: Logical workflow for validating PLC-dependent effects using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 3. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PlumX [plu.mx]
- 12. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Negative Controls in Phospholipase C Signaling: U-73343 and Beyond
For researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling pathways, the aminosteroid U-73122 is a widely utilized tool for inhibiting phospholipase C (PLC). However, the interpretation of data generated using this inhibitor is critically dependent on the use of appropriate negative controls. This guide provides a comprehensive comparison of U-73343, the most commonly used negative control for U-73122, with other potential alternatives, supported by experimental data and detailed protocols.
The fidelity of any experiment hinges on the reliability of its controls. In the study of signal transduction, where complex cascades of molecular events are dissected, a negative control compound is indispensable. It serves as a baseline to ensure that the observed effects of a primary compound, such as an inhibitor, are due to its specific intended action and not to off-target effects or artifacts of the experimental system. This is particularly crucial for compounds like U-73122, which, despite its widespread use as a PLC inhibitor, is known to have a range of other biological activities.
The U-73122 and this compound Paradigm
U-73122 is a potent inhibitor of PLC, an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is a cornerstone of Gq-coupled GPCR signaling, leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
This compound is a close structural analog of U-73122.[1] The key difference lies in the pyrrole-2,5-dione ring of U-73122, which is a maleimide moiety, being replaced by a pyrrolidine-2,5-dione (succinimide) moiety in this compound.[1] This seemingly minor alteration renders this compound incapable of the covalent modification of target proteins that is thought to be responsible for some of U-73122's inhibitory activity.[1] Consequently, this compound has been widely adopted as a negative control, with the assumption that it is biologically inactive.
However, a growing body of evidence suggests that this assumption is not entirely accurate. Both U-73122 and this compound have been shown to exert effects independent of PLC inhibition, complicating the interpretation of experimental results.
Signaling Pathways and Experimental Workflows
To understand the context in which these compounds are used, it is essential to visualize the canonical PLC signaling pathway and the experimental workflows designed to probe its activity.
A typical experimental workflow to assess the effect of an inhibitor on this pathway involves stimulating cells with an agonist that activates a Gq-coupled GPCR and then measuring a downstream event, such as an increase in intracellular calcium.
Comparative Data: this compound vs. Other Controls
The following table summarizes the known activities of U-73122 and this compound, along with a potential alternative negative control, edelfosine. It is important to note that the reported IC50 values can vary depending on the experimental system.
| Compound | Target/Effect | IC50/Effective Concentration | Notes |
| U-73122 | Phospholipase C (PLC) | 1-2.1 µM[2] | Broadly inhibits PLC isoforms. |
| 5-Lipoxygenase (5-LO) | ~30 nM | Potent off-target effect. | |
| SERCA Pump | Micromolar range | Inhibition leads to depletion of intracellular Ca²⁺ stores. | |
| TRPA1 Channel | Agonist | Can directly activate this ion channel. | |
| Platelet Aggregation | 1-5 µM | Inhibits aggregation induced by various agonists. | |
| Neutrophil Adhesion | < 50 nM | Potent inhibitor of adhesion. | |
| This compound | Phospholipase C (PLC) | Inactive[3] | Generally considered not to inhibit PLC. |
| Protonophore | Active | Can dissipate proton gradients across membranes.[4] | |
| TRPA1 Channel | Weak agonist | Can weakly activate the TRPA1 channel. | |
| Ca²⁺ Influx Blockade | IC50 ~22 µM[5] | Can inhibit Ca²⁺ entry in a PLC-independent manner.[5] | |
| Estrogen Receptors | Agonist | Both U-73122 and this compound show estrogenic activity.[6] | |
| Edelfosine | Phospholipase C (PLC) | Inhibitor | An ether lipid analog that also inhibits PLC.[7] |
Key Observations:
-
U-73122 is not a specific PLC inhibitor. It has numerous well-documented off-target effects, some of which occur at concentrations lower than or similar to its IC50 for PLC.
-
This compound is not biologically inert. It can act as a protonophore, a weak TRPA1 agonist, and can block calcium influx independently of PLC.[4][5] Its estrogenic activity further complicates its use in certain cellular contexts.[6]
-
The use of this compound as a negative control is only valid if the observed effect of U-73122 is absent with this compound, and one can reasonably exclude that the off-target effects of this compound are masking a similar off-target effect of U-73122.
-
Edelfosine represents a potential alternative negative control, as it is structurally distinct from the aminosteroids. However, it also inhibits PLC and has its own spectrum of biological activities that must be considered.[7]
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for two key assays are provided below.
In Vitro Phospholipase C (PLC) Activity Assay
This assay directly measures the enzymatic activity of PLC on its substrate.
Materials:
-
Purified PLC enzyme
-
Radioactively labeled substrate (e.g., [³H]phosphatidylinositol 4,5-bisphosphate)
-
Assay buffer (e.g., containing Tris-HCl, CaCl₂, and deoxycholate)
-
U-73122, this compound, and other control compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified PLC enzyme.
-
Add the test compounds (U-73122, this compound, or vehicle) at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the radioactively labeled substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol/HCl).
-
Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the organic phase (containing the unreacted lipid substrate) by centrifugation.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of PLC inhibition for each compound concentration relative to the vehicle control.
Intracellular Calcium Measurement using Fura-2 AM
This is a cell-based assay to measure changes in intracellular calcium concentration, a downstream consequence of PLC activation.
Materials:
-
Cultured cells expressing the GPCR of interest
-
Fura-2 AM (a ratiometric calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
GPCR agonist
-
U-73122, this compound, and other control compounds
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate or on coverslips suitable for fluorescence imaging and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes at room temperature.[8]
-
-
Inhibitor Treatment: Pre-incubate the cells with the test compounds (U-73122, this compound, or vehicle) at the desired concentrations for a suitable period (e.g., 15-30 minutes).[8]
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the GPCR agonist to stimulate the cells.
-
Record the changes in the fluorescence ratio over time to monitor the intracellular calcium response.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the relative change in intracellular calcium concentration. Compare the responses in the presence of the different compounds.
Conclusion and Recommendations
Researchers are advised to:
-
Be aware of the off-target effects of both U-73122 and this compound and design experiments to account for them.
-
Perform dose-response curves for both compounds to identify concentration ranges where the desired effect is observed without significant off-target interference.
-
Consider using multiple negative controls , including structurally unrelated compounds with different known off-target profiles, such as edelfosine, where appropriate.
-
Employ complementary experimental approaches to validate findings. For example, in addition to chemical inhibitors, techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of PLC isoforms can provide more specific evidence for the involvement of PLC in a particular cellular process.
By adopting a more critical and informed approach to the use of negative controls, the scientific community can ensure the generation of more robust and reliable data in the ever-evolving field of signal transduction research.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two compounds commonly used for phospholipase C inhibition activate the nuclear estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of U-73122 and U-73343: More Than Just Active and Inactive Analogs
In the realm of cell signaling research, U-73122 is widely recognized as a pharmacological inhibitor of phospholipase C (PLC), an enzyme pivotal to intracellular signaling cascades. Its close structural analog, U-73343, is often employed as a negative control due to its inability to inhibit PLC. However, a growing body of evidence suggests a more complex reality, with both compounds exhibiting off-target effects that warrant careful consideration in experimental design and data interpretation. This guide provides a detailed comparison of the structural and functional differences between U-73122 and this compound, supported by experimental data and methodological insights.
Structural Distinction: The Critical Difference
The primary structural difference between U-73122 and this compound lies in the five-membered heterocyclic ring attached to the hexylamino side chain. U-73122 possesses a pyrrole-2,5-dione (maleimide) moiety, which contains a reactive carbon-carbon double bond. In contrast, this compound features a saturated pyrrolidine-2,5-dione (succinimide) ring. This seemingly minor alteration has profound implications for their biological activity, as the electrophilic nature of the maleimide group in U-73122 is believed to be responsible for its covalent modification of target proteins.
| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Functional Group |
| U-73122 | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | C₂₉H₄₀N₂O₃ | 464.64 g/mol | Pyrrole-2,5-dione (Maleimide) |
| This compound | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione | C₂₉H₄₂N₂O₃ | 466.66 g/mol | Pyrrolidine-2,5-dione (Succinimide) |
Functional Comparison: Beyond PLC Inhibition
While U-73122 is established as a PLC inhibitor, its mechanism and specificity have been subjects of debate. Conversely, this compound, the "inactive" analog, has demonstrated biological effects independent of PLC inhibition.
U-73122: A Promiscuous Inhibitor
U-73122 is reported to inhibit receptor-coupled activation of PLC with an IC₅₀ of 1-2.1 µM.[1] However, its effects are not limited to this pathway. Studies have revealed that U-73122 can inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, leading to a depletion of intracellular calcium stores.[2][3] This action is independent of its effect on PLC.[2] Furthermore, some research indicates that U-73122 can directly activate human PLCβ3, contrary to its established role as an inhibitor.[4] The electrophilic maleimide moiety is implicated in these off-target effects through covalent modification of various cellular proteins.[4]
This compound: An "Inactive" Control with Unexpected Activity
This compound is designed to serve as a negative control because the saturation of the pyrrole ring to a pyrrolidine ring renders it incapable of inhibiting PLC.[2] However, it is not entirely inert. For instance, in rabbit parietal cells, this compound has been shown to act as a protonophore, inhibiting gastric acid secretion.[5] Additionally, some studies have reported that both U-73122 and this compound can inhibit receptor-mediated phospholipase D (PLD) activation downstream of PLC.[6] There is also evidence to suggest that this compound can act as a weak agonist for the TRPA1 channel.[7]
The following table summarizes the reported effects of both compounds:
| Target/Process | U-73122 Effect | This compound Effect | Supporting Evidence |
| Phospholipase C (PLC) | Inhibition (IC₅₀ = 1-2.1 µM)[1] / Activation of hPLCβ3[4] | Inactive[2][4] | [1][2][4] |
| SERCA Pump | Inhibition[2][3] | No effect[2][3] | [2][3] |
| Intracellular Ca²⁺ Release | Inhibition (PLC-dependent and independent)[2][3][8] | No effect on IP₃R- or RyR-mediated release[3] | [2][3][8] |
| Phospholipase D (PLD) | Inhibition (downstream of PLC) | Inhibition (downstream of PLC)[6] | [6] |
| Gastric Acid Secretion | Augmentation[5] | Inhibition (protonophore activity)[5] | [5] |
| TRPA1 Channel | Agonist | Weak agonist[7] | [7] |
| P2X7 Receptor | Inhibition of Ca²⁺ influx and pore formation | Inhibition of Ca²⁺ influx and pore formation[9] | [9] |
Experimental Protocols
To differentiate the specific effects of U-73122 on PLC from its off-target activities, a combination of experimental approaches is necessary.
In Vitro PLC Activity Assay
Objective: To directly measure the inhibitory effect of U-73122 and this compound on PLC enzyme activity.
Methodology:
-
A purified or recombinant PLC isozyme is incubated with a fluorescent or radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP₂) substrate.
-
The reaction is initiated in a suitable buffer system.
-
Varying concentrations of U-73122 or this compound are added to the reaction mixture.
-
The reaction is stopped after a defined period, and the products, inositol trisphosphate (IP₃) and diacylglycerol (DAG), are quantified using appropriate detection methods (e.g., chromatography, fluorescence).
-
The IC₅₀ value is calculated by plotting the percentage of PLC inhibition against the concentration of the compound.
Measurement of Intracellular Calcium Concentration
Objective: To assess the effects of the compounds on intracellular calcium signaling.
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
The baseline fluorescence is recorded.
-
Cells are pre-incubated with U-73122, this compound, or a vehicle control.
-
An agonist known to stimulate PLC-mediated calcium release (e.g., carbachol, ATP) is added.
-
Changes in intracellular calcium concentration are monitored using a fluorescence microscope or a plate reader.
-
To distinguish between PLC-dependent and -independent effects, experiments can be repeated in the presence of caged IP₃, which can be photolytically released to bypass the PLC activation step.[2][3]
SERCA Pump Activity Assay
Objective: To determine the effect of the compounds on SERCA pump activity.
Methodology:
-
Microsomal fractions containing SERCA pumps are isolated from cells or tissues.
-
The rate of ATP-dependent Ca²⁺ uptake into the microsomes is measured in the presence or absence of U-73122 or this compound.
-
Ca²⁺ uptake can be monitored using a Ca²⁺-selective electrode or a fluorescent Ca²⁺ indicator.
-
A known SERCA inhibitor, such as thapsigargin or cyclopiazonic acid (CPA), can be used as a positive control.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PLC signaling pathway and the points of intervention for U-73122 and its off-target effects.
Caption: Canonical PLC signaling pathway and the inhibitory point of U-73122.
Caption: Off-target inhibition of the SERCA pump by U-73122.
Conclusion
The distinction between U-73122 and this compound extends beyond a simple active/inactive relationship. While U-73122 remains a valuable tool for studying PLC-mediated signaling, its potential off-target effects, particularly the inhibition of the SERCA pump, must be acknowledged and controlled for in experimental designs. The use of this compound as a negative control is generally appropriate for PLC-related studies, but researchers should be aware of its own potential biological activities, such as its protonophore action and weak TRPA1 agonism, which could be confounding factors in certain experimental contexts. A thorough understanding of the distinct pharmacological profiles of both compounds is crucial for the accurate interpretation of experimental results and the advancement of our knowledge of cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to U-73343: Interpreting Control Experiments for Phospholipase C Signaling
In the study of signal transduction, particularly pathways involving phospholipase C (PLC), the aminosteroid U-73122 is a widely utilized pharmacological inhibitor. To distinguish the specific effects of PLC inhibition from other, off-target effects, its close structural analog, U-73343, is often employed as a negative control. This guide provides a comprehensive comparison of U-73122 and this compound, detailing their mechanisms of action, summarizing key experimental data, and offering protocols for their use. The critical evaluation of data from this compound control experiments is essential for the accurate interpretation of results attributed to PLC inhibition by U-73122.
Distinguishing U-73122 and this compound: More Than Just an Inactive Control
U-73122 is recognized for its ability to inhibit PLC, an enzyme crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This inhibition is thought to occur through the alkylation of cysteine residues on the enzyme by the maleimide group of U-73122.[2][3] this compound, in contrast, possesses a saturated succinimide group in place of the reactive maleimide ring, rendering it incapable of this covalent modification.[2][3] This structural difference is the primary reason for its use as an inactive control.
However, a growing body of evidence reveals a more complex reality. While this compound is generally inactive against PLC, both compounds exhibit significant off-target effects that can confound experimental interpretation. Researchers must be aware that this compound is not always a perfect negative control and that effects observed with U-73122 may not be solely due to PLC inhibition.
Comparative Analysis of U-73122 and this compound Activity
The following tables summarize the observed effects of U-73122 and this compound on various cellular targets and processes. This data highlights the nuances of their activities and underscores the importance of careful experimental design and interpretation.
Table 1: Effects on Phospholipase C (PLC) Isoforms
| Compound | PLC Isoform | Effect | Concentration | Reference |
| U-73122 | hPLCβ3 | Activation (8-fold increase) | EC50: 13.6 ± 5 µM | |
| hPLCγ1 | Activation (10-15 fold increase) | 10 µM | [4] | |
| hPLCβ2 | Activation (2-fold increase) | 10 µM | [4] | |
| hPLCδ1 | No effect | 10 µM | [4] | |
| PLC-β2 | Inhibition | IC50: ~6 µM | [1] | |
| PLC-β1, β3, β4 | Less pronounced inhibition | Not specified | [1] | |
| This compound | hPLCβ3 | No effect | 40 µM | [4] |
Table 2: Documented Off-Target Effects
| Compound | Off-Target | Effect | Concentration | Reference |
| U-73122 | Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) | Inhibition | 10 µM | [5] |
| Phospholipase D (PLD) | Inhibition | Not specified | ||
| 5-lipoxygenase | Inhibition | Not specified | [4] | |
| Ca2+ channels | Direct effect | Not specified | [4] | |
| K+ channels | Direct effect | Not specified | [4] | |
| This compound | Phospholipase D (PLD) | Inhibition | Not specified | |
| Protonophore | Acts as a protonophore | Not specified | [6] | |
| TRPA1 agonist | Weak agonist activity | 1 µM | [7] | |
| Ca2+ influx | Suppression in neutrophils | IC50: 22.30 ± 1.61 µM | [8] | |
| Thromboxane A2 (TxA2) formation | Inhibition | Not specified | [8] |
Experimental Protocols
Accurate and reproducible data are paramount. Below are detailed methodologies for key experiments involving U-73122 and this compound.
Protocol 1: In Vitro PLC Activity Assay
This protocol is a generalized method to assess the direct effects of U-73122 and this compound on the activity of purified PLC enzymes.
Materials:
-
Purified PLC enzyme
-
Fluorescently labeled PLC substrate (e.g., WH-15)
-
Reaction Buffer: HEPES (pH 7.2), KCl, CaCl2, EGTA, DTT, cholate, and fatty acid-free BSA
-
U-73122 and this compound stock solutions (in DMSO)
-
Vehicle control (DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of U-73122 and this compound in the reaction buffer. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
-
Enzyme and Substrate Addition: In a microplate, add the purified PLC enzyme and the fluorescently labeled substrate to the reaction buffer.
-
Initiate Reaction: Add the different concentrations of U-73122, this compound, or vehicle control to the enzyme-substrate mixture to start the reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence over time at 37°C using a microplate reader. The rate of substrate hydrolysis is proportional to the change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition or activation of PLC activity for each concentration of U-73122 and this compound compared to the vehicle control.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration following agonist stimulation in the presence of U-73122 or this compound.
Materials:
-
Cultured cells seeded on coverslips or in a 96-well plate
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
U-73122 and this compound working solutions (in HBSS)
-
Vehicle control (DMSO in HBSS)
-
Agonist of interest
-
Fluorescence imaging system or plate reader
Procedure:
-
Cell Preparation: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading: Prepare a Fura-2 AM loading solution in HBSS (e.g., 1 µM Fura-2 AM with 0.02% Pluronic F-127). Wash cells once with HBSS and then incubate with the loading solution for 30-60 minutes at 37°C.
-
Wash and De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of U-73122, this compound, or vehicle control for 15-30 minutes.
-
Calcium Measurement: Place the cells on the fluorescence imaging system. After establishing a stable baseline fluorescence, add the agonist of interest and record the changes in Fura-2 AM fluorescence ratio (e.g., 340/380 nm excitation) over time.
-
Data Analysis: Quantify the agonist-induced calcium response (e.g., peak amplitude, area under the curve) and compare the effects of U-73122 and this compound to the vehicle control.
Visualizing the Signaling Context
To better understand the intended and unintended effects of these compounds, it is helpful to visualize their place in the canonical PLC signaling pathway and their known off-target interactions.
Caption: U-73122 and this compound interactions with the PLC pathway and off-targets.
Conclusion: A Call for Caution and Rigor
The use of this compound as a negative control in experiments with the PLC inhibitor U-73122 is a common practice that requires careful consideration. The data clearly indicate that this compound is not always biologically inert and that U-73122 has a range of off-target effects that are independent of PLC inhibition. Therefore, attributing an observed effect solely to the inhibition of PLC based on a simple comparison between U-73122 and this compound can be misleading.
-
Perform dose-response curves for both U-73122 and this compound to identify concentration-specific effects.
-
Utilize multiple, structurally and mechanistically diverse inhibitors to confirm the role of PLC.
-
Employ non-pharmacological methods , such as siRNA or CRISPR-Cas9 mediated knockdown or knockout of PLC isoforms, to validate findings.
-
Carefully consider and investigate potential off-target effects relevant to the experimental system.
By acknowledging the complexities of these pharmacological tools and adopting rigorous experimental designs, the scientific community can ensure a more accurate and nuanced understanding of the critical role of phospholipase C in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
U-73343: A Reliable Negative Control? A Critical Comparison for Researchers
When investigating cellular signaling pathways, the use of specific inhibitors is a cornerstone of experimental design. For researchers studying the phospholipase C (PLC) pathway, the aminosteroid U-73122 has long been a widely used pharmacological tool. However, the specter of off-target effects necessitates the use of a reliable negative control. Its structural analog, U-73343, is often employed for this purpose. This guide provides a critical comparison of U-73122 and this compound, examining the evidence for and against the reliability of this compound as a negative control and offering insights for researchers in pharmacology and drug development.
The Intended Mechanism: PLC Inhibition
The rationale for using this compound as a negative control stems from its structural similarity to U-73122, with a critical difference. U-73122 possesses a maleimide group, which is believed to be responsible for its inhibitory action on PLC. In contrast, this compound has a succinimide group in place of the maleimide, rendering it incapable of the same covalent modification and thus, theoretically, inactive against PLC.[1][2]
The canonical signaling pathway inhibited by U-73122 involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Figure 1. The Phospholipase C (PLC) signaling pathway and the intended point of inhibition by U-73122.
The Complicating Reality: Off-Target Effects of U-73122
While U-73122 can effectively inhibit PLC, a growing body of evidence highlights its numerous off-target effects. These unintended actions can confound experimental results and lead to misinterpretation of data. The reactive maleimide moiety in U-73122 is implicated in these non-specific interactions.[1]
Key documented off-target effects of U-73122 include:
-
Inhibition of SR/ER Ca2+-ATPase (SERCA) pumps: This leads to depletion of intracellular calcium stores, which can mimic the effect of PLC inhibition.[3][4][5]
-
Direct effects on Ca2+ channels: U-73122 has been shown to directly inhibit voltage-sensitive Ca2+ channels.[6]
-
Inhibition of other enzymes: Reports indicate that U-73122 can inhibit other enzymes such as 5-lipoxygenase and cardiac phospholipase D.[6][7]
-
Covalent modification of various cellular proteins: The reactive nature of the maleimide group can lead to non-specific alkylation of proteins.[1]
These off-target effects underscore the critical need for a truly inactive control to distinguish PLC-specific effects from other cellular responses.
Is this compound a Truly Inert Control?
Ideally, a negative control should be structurally similar to the active compound but lack its biological activity. While this compound is often presented as such, several studies have revealed that it is not entirely inert and can exert its own biological effects.
Reported biological activities of this compound:
-
Protonophore activity: In rabbit parietal cells, this compound was found to act as a protonophore, inhibiting acid secretion independently of PLC.[8]
-
Inhibition of phospholipase D (PLD) activation: Both U-73122 and this compound were shown to inhibit cholecystokinin-induced PLD activation, suggesting an effect downstream of PLC.[9]
-
Inhibition of receptor-mediated phosphoinositide hydrolysis: In some systems, this compound has been observed to have weak inhibitory effects on phosphoinositide hydrolysis, although to a much lesser extent than U-73122.[10]
These findings challenge the assumption that this compound is a universally reliable negative control. The context of the specific experimental system is crucial in determining its suitability.
Comparative Data Summary
| Feature | U-73122 | This compound | References |
| Primary Target | Phospholipase C (PLC) | Intended as inactive | [6] |
| Mechanism of Action | Covalent modification via maleimide group | Lacks reactive maleimide group | [1][2] |
| Reported IC50 for PLC | 1-5 µM (platelet aggregation) | Generally inactive | [6] |
| Known Off-Target Effects | SERCA pump inhibition, Ca2+ channel inhibition, 5-lipoxygenase inhibition, PLD inhibition, non-specific protein alkylation | Protonophore activity, PLD inhibition | [3][4][5][6][7][8][9] |
| Use as a Control | Active compound | Negative control | [8] |
Experimental Protocols
To validate the use of this compound as a negative control in a specific experimental setup, it is essential to perform rigorous control experiments.
Key Experimental Validation Workflow:
Figure 2. A logical workflow for validating the suitability of this compound as a negative control in a specific experiment.
Calcium Mobilization Assay Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Incubation: Pre-incubate the cells with U-73122, this compound, or vehicle control at the desired concentrations for a specified time.
-
Baseline Measurement: Measure the baseline fluorescence before agonist stimulation.
-
Agonist Stimulation: Add the agonist of interest to stimulate the PLC pathway.
-
Fluorescence Measurement: Record the change in fluorescence over time using a fluorescence plate reader or microscope.
-
Data Analysis: Analyze the data to determine the effect of each compound on agonist-induced calcium mobilization.
Conclusion and Recommendations
The reliability of this compound as a negative control is not absolute and is highly dependent on the experimental context. While it is a valuable tool for discerning some of the off-target effects of U-73122, researchers must be aware of its potential for independent biological activity.
Recommendations for Researchers:
-
Always include this compound: When using U-73122, it is crucial to include this compound as a control to account for potential non-PLC-related effects of the aminosteroid backbone.
-
Perform dose-response curves: Characterize the effects of both U-73122 and this compound over a range of concentrations to identify any concentration-dependent off-target effects.
-
Use multiple controls: Where possible, employ other mechanistically distinct PLC inhibitors or genetic approaches (e.g., siRNA) to corroborate findings.
-
Consider the specific cell type and pathway: The off-target effects of both compounds can be cell-type specific. It is essential to validate their use in the particular system under investigation.
-
Critically evaluate results: If this compound shows any biological effect, the interpretation of the U-73122 data must be approached with caution.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-73122 and Its Analogue U-73343: Beyond Phospholipase C Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of chemical probes is paramount. U-73122 is widely utilized as a pharmacological inhibitor of phospholipase C (PLC), a crucial enzyme in signal transduction. Its structural analogue, U-73343, which lacks the reactive maleimide moiety, is often employed as a negative control. However, a growing body of evidence reveals a more complex pharmacological profile for both compounds, indicating that their effects are not strictly limited to PLC inhibition. This guide provides a comprehensive comparison of U-73122 and this compound, supported by experimental data, to facilitate more accurate interpretation of research findings.
Differentiating the Canonical and Off-Target Effects
U-73122 is traditionally recognized for its ability to inhibit the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) by PLC. This action, in theory, blocks the downstream signaling cascades mediated by these second messengers, namely intracellular calcium mobilization and protein kinase C (PKC) activation. This compound, due to a subtle structural difference, is incapable of this inhibitory action on PLC.[1] The key distinction lies in the maleimide group of U-73122, which is thought to be responsible for its PLC-inhibitory activity.
However, research has unveiled a range of "off-target" effects for both compounds, complicating their use as specific inhibitors. Notably, U-73122 has been shown to interfere with calcium homeostasis through mechanisms independent of PLC inhibition, such as the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2] Conversely, while this compound does not inhibit PLC, it is not entirely inert and has been observed to exert its own biological effects.[3][4][5]
Signaling Pathways and Points of Intervention
The following diagrams illustrate the canonical PLC signaling pathway and highlight the divergent and overlapping effects of U-73122 and this compound.
Quantitative Comparison of Effects
The following tables summarize the quantitative data from various studies, highlighting the differential effects of U-73122 and this compound on several cellular processes.
Table 1: Effects on Phospholipase C and Downstream Signaling
| Parameter | U-73122 | This compound | Cell Type/System | Reference |
| PLC Activity | Inhibits | Inactive | Various | [6][7] |
| Bradykinin-induced [Ca2+]i increase | IC50 ≈ 200 nM | No effect | NG108-15 cells | [8] |
| TRH-induced [Ca2+]i increase | IC50 = 967 nM | No effect | GH3 rat pituitary cells | [9] |
| TNF-α-induced Inositol Phosphate Formation | 96% inhibition at 10 µM | No effect | NCI-H292 cells | [10] |
Table 2: Off-Target Effects
| Target/Process | U-73122 | This compound | Cell Type/System | Reference |
| SERCA Pump | Potent inhibitor | Inactive | Smooth muscle | [2] |
| Receptor-mediated Phospholipase D activation | Inhibits | Inhibits | CHO cells | [3] |
| P2X7 receptor-mediated sustained [Ca2+]i increase | Inhibits | Inhibits | Mouse microglial cells | [4] |
| P2X7 receptor-mediated transient [Ca2+]i increase | Inhibits | No effect | Mouse microglial cells | [4] |
| Thromboxane A2 (TxA2) formation | Inhibits | Inhibits | Human platelets | [6] |
| Tyrosine phosphorylation (platelets) | Increases | Inhibits (specific kinases) | Human platelets | [6] |
| Gastric Acid Secretion | Augments | Inhibits (protonophore effect) | Rabbit parietal cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of U-73122 and this compound.
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Preparation: Cells (e.g., human platelets, NG108-15, GH3) are loaded with a fluorescent calcium indicator, such as Fura-2 or Indo-1.
-
Treatment: Cells are pre-incubated with U-73122, this compound, or a vehicle control for a specified duration and concentration.
-
Stimulation: An agonist (e.g., thrombin, bradykinin, TRH) is added to stimulate PLC-mediated calcium release.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using microfluorimetry or a fluorescence plate reader by monitoring the fluorescence ratio of the indicator at different excitation or emission wavelengths.
Inositol Phosphate (IP) Formation Assay
-
Cell Labeling: Cells (e.g., NCI-H292) are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Treatment and Stimulation: Cells are pre-treated with the inhibitors followed by stimulation with an agonist.
-
Extraction: The reaction is terminated, and soluble inositol phosphates are extracted.
-
Separation and Quantification: Anion exchange chromatography is used to separate the different inositol phosphate isomers (IP1, IP2, IP3). The radioactivity of each fraction is then quantified using liquid scintillation counting.
Phospholipase D (PLD) Activity Assay
-
Cell Labeling: Cells are labeled with [3H]palmitic acid or [3H]myristic acid.
-
Treatment and Stimulation: Cells are pre-incubated with U-73122 or this compound and then stimulated with an agonist in the presence of a primary alcohol (e.g., ethanol).
-
Lipid Extraction: PLD activity is determined by measuring the formation of the transphosphatidylation product, phosphatidyl-alcohol (e.g., phosphatidylethanol), which is extracted from the cells.
-
Quantification: The amount of radiolabeled phosphatidyl-alcohol is quantified by thin-layer chromatography and liquid scintillation counting.
Conclusion
The evidence strongly suggests that while U-73122 is an effective inhibitor of PLC, its utility as a highly specific pharmacological tool is limited by significant off-target effects, particularly on calcium homeostasis. The use of its "inactive" analogue, this compound, as a negative control requires careful consideration, as it is not biologically inert and can exert its own PLC-independent effects. Researchers should exercise caution when interpreting data obtained using these compounds and are encouraged to employ complementary approaches, such as genetic knockdown or the use of inhibitors targeting downstream effectors, to validate their findings. A thorough understanding of the complex pharmacology of U-73122 and this compound is essential for the rigorous dissection of cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Navigating Phospholipase C Inhibition: A Guide to Alternatives Beyond U-73343
For researchers in cell signaling and drug discovery, the interrogation of Phospholipase C (PLC) pathways is a cornerstone of understanding numerous physiological and pathological processes. For years, the aminosteroid U-73122, and its purportedly inactive analog U-73343, have been standard tools for these investigations. However, a growing body of evidence highlighting significant off-target effects of U-73122 and the potential for this compound to exhibit biological activity necessitates a critical evaluation of alternative inhibitory compounds. This guide provides a comprehensive comparison of viable alternatives to U-73122/U-73343 for PLC inhibition studies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The quintessential role of PLC in hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) places it at the crux of intracellular signaling. These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a myriad of cellular functions. Consequently, the ability to specifically inhibit PLC is paramount for dissecting these pathways.
While U-73122 has been widely used for this purpose, its utility is marred by several non-specific actions. Notably, it has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and to directly activate the transient receptor potential ankyrin 1 (TRPA1) channel, confounding the interpretation of experimental results.[1][2][3][4][5][6][7] This underscores the urgent need for validated alternative inhibitors.
Comparative Analysis of PLC Inhibitors
To facilitate the selection of a suitable PLC inhibitor, the following table summarizes the quantitative data for U-73122 and its alternatives. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as the PLC isoform, substrate concentration, and assay format.
| Inhibitor | Target PLC Isoform(s) | IC50 / Ki Value | Key Off-Target Effects/Notes |
| U-73122 | Broad-spectrum | IC50: ~1-5 µM | Inhibits SERCA pump, activates TRPA1 channels, other non-specific effects.[1][2][3][4][5][6][7][8][9][10] |
| Edelfosine (ET-18-OCH3) | PI-PLC | IC50: 9.6 µM | Also a Platelet-Activating Factor (PAF) receptor agonist.[11][12][13][14] |
| D609 | PC-PLC | Ki: 6.4 µM | Also inhibits sphingomyelin synthase and can affect cPLA2 activity at higher concentrations.[15][16][17][18] |
| Manoalide | PI-PLC | IC50: 1.5 - 6 µM | Irreversible inhibitor; also a potent inhibitor of phospholipase A2 (PLA2).[19][20][21][22][23] |
| ATA | General PLC | IC50: 0.53 - 0.67 µM | Novel inhibitor identified via high-throughput screening.[24] |
| 3013 | General PLC | IC50: 3.7 - 9.1 µM | Novel inhibitor identified via high-throughput screening.[24][25] |
| 3017 | General PLC | IC50: 5.0 - 8.0 µM | Novel inhibitor identified via high-throughput screening.[24] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the action of these inhibitors and the experimental process to evaluate them, the following diagrams are provided.
Experimental Protocols
Precise and reproducible experimental design is critical for obtaining reliable data. Below are detailed methodologies for key experiments cited in the evaluation of PLC inhibitors.
In Vitro PLC Activity Assay (Radiometric)
This protocol is a common method for directly measuring the enzymatic activity of PLC.[26][27][28][29]
Materials:
-
Purified PLC enzyme or cell lysate containing PLC.
-
PLC Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 2 mM CaCl2, 0.5 mM EGTA, 1 mM DTT.
-
Substrate vesicles: Phosphatidylcholine and Phosphatidylethanolamine mixed with [3H]-PIP2 in chloroform, dried under nitrogen, and resuspended in assay buffer by sonication.
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Stop solution: 0.5 M HCl.
-
Scintillation cocktail.
Procedure:
-
Prepare substrate vesicles containing a known amount of [3H]-PIP2.
-
In a microcentrifuge tube, add the desired concentration of the inhibitor or vehicle control to the purified PLC enzyme or cell lysate.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the [3H]-PIP2 substrate vesicles.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Separate the radiolabeled inositol phosphates (the product) from the lipid substrate by adding a chloroform/methanol/HCl mixture, followed by centrifugation to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase containing the [3H]-inositol phosphates to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PLC inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls. IC50 values can be determined by testing a range of inhibitor concentrations.
In-Cell PLC Activity Assay (Calcium Mobilization)
This protocol assesses PLC activity in living cells by measuring one of its key downstream effects: the release of intracellular calcium.
Materials:
-
Cultured cells expressing the receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Agonist for the receptor of interest.
-
Test inhibitors.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Seed cells in a 96-well plate or on coverslips suitable for microscopy.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the PLC inhibitor or vehicle control for a specified time (e.g., 30 minutes).
-
Measure the baseline fluorescence.
-
Stimulate the cells by adding the specific agonist.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect is quantified by comparing the agonist-induced calcium response in inhibitor-treated cells to that in control cells.
Conclusion
The selection of an appropriate PLC inhibitor is a critical decision in experimental design. While U-73122 has been a workhorse in the field, its known off-target effects can lead to misinterpretation of data. This guide provides a starting point for researchers to explore and validate alternatives. Compounds such as edelfosine, D609, and the novel inhibitors identified through recent screens offer promising avenues for more specific PLC inhibition. However, it is imperative for researchers to carefully consider the specific PLC isoforms involved in their system and to perform rigorous control experiments to validate the selectivity of their chosen inhibitor. By moving beyond a reliance on historical compounds and embracing a more critical and informed approach to inhibitor selection, the scientific community can ensure the continued generation of robust and reliable data in the study of PLC signaling.
References
- 1. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - STÓR [eprints.dkit.ie]
- 4. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of phosphatidylinositol phospholipase C by cytotoxic ether lipid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of PLC Signaling: A Guide to Confirming PLC-Independent Effects with U-73343
For researchers, scientists, and drug development professionals, the aminosteroid U-73122 has long been a go-to tool for implicating Phospholipase C (PLC) in cellular signaling pathways. However, a growing body of evidence reveals a more complex reality, with U-73122 exhibiting numerous PLC-independent effects. This guide provides a framework for critically evaluating data obtained using U-73122 and highlights the essential role of its inactive analog, U-73343, in distinguishing between PLC-dependent and independent mechanisms.
The central premise behind using U-73122 is that it inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, thereby blocking the formation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Its structural analog, this compound, which has a succinimide group instead of the maleimide moiety in U-73122, is often used as a negative control as it is considered incapable of covalently modifying and inhibiting PLC.[1][2] However, the assumption of U-73122's specificity and this compound's inactivity is not always valid, necessitating careful experimental design and data interpretation.
Unmasking the Off-Target Effects of U-73122
Numerous studies have documented that U-73122 can influence cellular signaling through mechanisms that are independent of PLC inhibition. These off-target effects can lead to misinterpretation of experimental results if not properly controlled for.
One of the most significant PLC-independent effects of U-73122 is its ability to interfere with intracellular calcium (Ca²⁺) homeostasis. Research has shown that U-73122 can inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, leading to a depletion of intracellular Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ levels.[2][3][4][5] This effect can mimic or mask the consequences of PLC inhibition, as PLC activation also leads to Ca²⁺ release from intracellular stores via IP3 receptor activation.
Furthermore, U-73122 has been reported to directly modulate the activity of various ion channels, including potassium channels and voltage-gated calcium channels.[4] It can also affect processes downstream of PLC, such as protein kinase C (PKC)-independent events that interfere with platelet aggregation.[6] In some cell-free systems, U-73122 has even been observed to activate certain PLC isozymes, contrary to its established role as an inhibitor.[1]
The Crucial Role of the Negative Control: this compound
To dissect the true involvement of PLC in a signaling pathway, the use of this compound as a negative control is indispensable. In theory, if an effect observed with U-73122 is genuinely due to PLC inhibition, it should not be replicated by this compound. Conversely, if both compounds produce a similar effect, it is likely a PLC-independent phenomenon.
However, it is critical to recognize that this compound is not always an inert control. Studies have demonstrated that this compound can exhibit biological activity of its own. For instance, it has been shown to act as a protonophore, inhibiting acid secretion in parietal cells, and to inhibit receptor-mediated phospholipase D (PLD) activation downstream of PLC.[7][8][9] Therefore, while this compound is a vital tool, researchers must be aware of its potential confounding effects and interpret results with caution.
Comparative Data on U-73122 and this compound
The following tables summarize quantitative data from studies comparing the effects of U-73122 and its inactive analog, this compound, providing a clearer picture of their respective activities.
| Experiment | Cell Type | Stimulus | U-73122 Effect | This compound Effect | Conclusion | Reference |
| IP3-evoked [Ca²⁺]cyto transient | Single colonic myocytes | Photolysis of caged IP3 | Significant decrease (76 ± 6% at 1 µM; 91 ± 2% at 10 µM) | No significant alteration | U-73122 inhibits Ca²⁺ release independently of PLC. | [3] |
| Caffeine-evoked [Ca²⁺]cyto transient | Single colonic myocytes | Caffeine (10 mM) | Significant decrease (73 ± 11% at 10 µM) | No effect | U-73122 has a general inhibitory effect on Ca²⁺ release from intracellular stores. | [3] |
| Acid Secretion | Rabbit isolated gastric glands | Histamine, carbachol, dbcAMP | Augmentation | Strong inhibition | U-73122's effect is likely due to intracellular Ca²⁺ release, while this compound acts as a protonophore. | [7] |
| P2X7 receptor-mediated Ca²⁺ influx | Mouse microglial cell line | ATP, BzATP | Inhibition of sustained increase | Inhibition of sustained increase | Both compounds block P2X7-associated channel and pore formation, a PLC-independent effect. | [10] |
| Hydrolysis of [³H]PIP₂ by PLC isozymes | Human recombinant/isolated | N/A | Marked inhibition of PLC-β2 (IC₅₀ ~6 µM), moderate inhibition of PLC-β3, no significant inhibition of PLC-β1 or PLC-β4 at ≤25 µM | Not specified as having an inhibitory effect | U-73122 shows differential inhibitory activity against PLC isozymes. | [11] |
Experimental Protocols
To aid in the design of robust experiments, detailed methodologies for key assays are provided below.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To determine the effect of U-73122 and this compound on agonist-induced or direct Ca²⁺ release from intracellular stores.
Methodology:
-
Cell Preparation: Single cells (e.g., colonic myocytes) are isolated and voltage-clamped in the whole-cell configuration.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent Ca²⁺ indicator, such as fluo-3, by its inclusion in the patch pipette solution.
-
Stimulation: SR Ca²⁺ release is evoked by:
-
Agonist application: Application of a PLC-activating agonist (e.g., carbachol) to stimulate IP3 production.
-
Direct IP3R activation: Photolysis of caged IP3 to bypass PLC activation.
-
Ryanodine receptor activation: Application of caffeine to activate ryanodine receptors.
-
-
Drug Application: U-73122 or this compound is perfused into the solution bathing the cells before and during stimulation.
-
Data Acquisition: Cytosolic Ca²⁺ concentration ([Ca²⁺]cyto) is measured by monitoring the fluorescence of the Ca²⁺ indicator. Changes in fluorescence are typically expressed as a ratio (ΔF/F₀).
-
Analysis: The amplitude and kinetics of the Ca²⁺ transients in the presence and absence of the inhibitors are compared.
In Vitro PLC Activity Assay
Objective: To directly measure the inhibitory effect of U-73122 and this compound on the activity of specific PLC isozymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified human recombinant or isolated PLC isozymes are used. The substrate, [³H]PIP₂, is exogenously immobilized.
-
Incubation: The PLC isozyme is incubated with the vehicle (e.g., DMSO), U-73122, or this compound at various concentrations at 37°C for a specified time (e.g., 1.5 hours).
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Quenching and Extraction: The reaction is stopped, and the products are extracted.
-
Quantification: The amount of hydrolyzed [³H]PIP₂ is determined by liquid scintillation counting.
-
Analysis: The percentage of inhibition is calculated by comparing the amount of substrate hydrolysis in the presence of the inhibitor to the vehicle control.
Visualizing the Signaling Pathways and Experimental Logic
To better understand the complexities of PLC signaling and the interpretation of inhibitor studies, the following diagrams illustrate the key pathways and the logical framework for using U-73122 and this compound.
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Caption: Documented PLC-independent effects of U-73122.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase C inhibitor U73122 inhibits phorbol ester-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of U73122 and U73343 on Ca2+ influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of U-73343 and Other Aminosteroids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the aminosteroid U-73343 and other related compounds, with a focus on their mechanisms of action and applications in signal transduction research. The information presented herein is intended to aid in the selection of appropriate chemical tools and the interpretation of experimental results.
Introduction to this compound and its Analogs
This compound is a close structural analog of U-73122, a widely used pharmacological agent historically characterized as a potent inhibitor of phospholipase C (PLC).[1][2] Due to its structural similarity, this compound has been frequently employed as a negative control in experiments investigating PLC-dependent signaling pathways.[1][3] The only structural difference between the two molecules is the presence of a succinimide ring in this compound, in contrast to the maleimide ring in U-73122.[4] This seemingly minor variation has significant implications for their biological activity. While U-73122 is known to covalently modify its targets via its reactive maleimide group, this compound lacks this capability.[4]
However, accumulating evidence suggests that this compound is not biologically inert and exerts its own distinct effects on cellular processes, independent of PLC inhibition.[2][5][6] This guide will delve into the multifaceted activities of this compound, compare them with its more famous counterpart, U-73122, and broaden the scope to include other aminosteroids with relevance to cellular signaling.
Comparative Data on Biological Activities
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and U-73122 against various cellular targets. It is crucial to note that these values can vary depending on the experimental system, cell type, and assay conditions.
Table 1: Comparative IC50 Values for this compound and U-73122
| Compound | Target | Effect | IC50 Value | Cell Type/System | Reference |
| This compound | Ca2+ influx (fMLP-induced) | Inhibition | 22.30 ± 1.61 µM | Neutrophils | [2] |
| Phospholipase D (PLD) | Inhibition | Not specified, equipotent to U-73122 | CHO cells | [7] | |
| Acid Secretion | Inhibition | Dose-dependent | Rabbit parietal cells | [5] | |
| U-73122 | Phospholipase C (PLC) | Inhibition | 1 - 2.1 µM | General | [8][9] |
| 5-Lipoxygenase (5-LO) | Inhibition | ~30 nM (isolated enzyme), ~2 µM (intact cells) | Human PMNLs | [10] | |
| Ca2+ increase (GPCR agonists) | Inhibition | 2 - 4 µM | Human PMNLs | [10] | |
| Platelet Aggregation | Inhibition | 1 - 5 µM | Human platelets | [11] | |
| Ca2+ influx (CPA-activated) | Inhibition | 7.16 ± 0.28 µM | Neutrophils | [2] |
Signaling Pathways and Mechanisms of Action
The aminosteroids discussed here interact with various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Phospholipase C (PLC) Signaling Pathway and the Postulated Role of U-73122
Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.
Off-Target Effects and Alternative Mechanisms
It is increasingly recognized that both U-73122 and this compound have effects that are independent of PLC.
Caption: Documented off-target effects of U-73122 and biological activities of this compound.
A Broader Look at Other Aminosteroids
While this compound and U-73122 are primarily used as research tools to dissect intracellular signaling, other aminosteroids have found clinical applications, mainly as neuromuscular blocking agents. Their primary mechanism of action differs significantly from the U-compounds.
Table 2: Comparison with Clinically Used Aminosteroids
| Compound | Primary Mechanism of Action | Primary Use |
| Pancuronium | Competitive antagonist at nicotinic acetylcholine receptors.[3][10] | Neuromuscular blockade in anesthesia.[3] |
| Vecuronium | Competitive antagonist at nicotinic acetylcholine receptors.[8][9] | Neuromuscular blockade in anesthesia.[9] |
| Rocuronium | Competitive antagonist at nicotinic acetylcholine receptors.[1][12] | Neuromuscular blockade in anesthesia, rapid sequence intubation.[1] |
These compounds act at the neuromuscular junction to block the action of acetylcholine, leading to muscle relaxation.[9][10][12] This is a distinct mechanism from the intracellular targets of this compound and U-73122.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines of common experimental protocols used to assess the effects of these aminosteroids.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.
Workflow:
Caption: Experimental workflow for intracellular calcium measurement using Fura-2 AM.
Detailed Steps:
-
Cell Preparation: Plate cells on glass coverslips or in a suitable microplate format and grow to the desired confluency.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C. The loading buffer may contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Washing: Wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
Pre-incubation: Incubate the cells with the desired concentration of this compound, U-73122, or another aminosteroid for a specified period before stimulation. A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation: Add the agonist of interest to elicit a calcium response.
-
Fluorescence Measurement: Monitor the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm using a fluorescence microscope or a plate reader equipped for ratiometric measurements.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)
This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides.
Workflow:
Caption: Experimental workflow for measuring PLC activity via inositol phosphate accumulation.
Detailed Steps:
-
Cell Labeling: Incubate cells with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with LiCl: Pre-treat cells with lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Pre-incubation with Inhibitor: Add the aminosteroid of interest (e.g., U-73122) and incubate for a defined period.
-
Stimulation: Add the agonist to activate PLC.
-
Extraction: Terminate the reaction by adding a solution like cold trichloroacetic acid (TCA) to precipitate macromolecules and extract the soluble inositol phosphates.
-
Chromatography: Separate the different inositol phosphate species using anion-exchange chromatography (e.g., with Dowex columns).
-
Quantification: Quantify the amount of [³H]-labeled inositol phosphates in the different fractions by liquid scintillation counting.
Conclusion
The aminosteroid this compound, often relegated to the role of a negative control, possesses distinct biological activities that warrant careful consideration in experimental design and data interpretation. While it does not inhibit PLC in the same manner as its analog U-73122, it can modulate other signaling pathways, including those involving PLD and calcium homeostasis. The off-target effects of U-73122 also highlight the importance of cautious interpretation of results obtained with this widely used inhibitor. A broader understanding of the diverse activities of different aminosteroids, from intracellular signaling modulators to neuromuscular blocking agents, is essential for their effective and appropriate application in both basic research and clinical settings. Researchers are encouraged to consult the primary literature and perform appropriate control experiments to validate their findings when using these powerful pharmacological tools.
References
- 1. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pancuronium Bromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Rocuronium bromide - Wikipedia [en.wikipedia.org]
- 6. Vecuronium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vecuronium Bromide? [synapse.patsnap.com]
- 9. Pharmacology of Vecuronium | Pharmacology Mentor [pharmacologymentor.com]
- 10. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 11. Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of U-73343: A Procedural Guide
Key Properties of U-73343
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂N₂O₃ | [1] |
| Molecular Weight | 466.66 g/mol | [2][3] |
| Appearance | Off-white solid | [2][3] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in Chloroform | 200 mg/mL | [2] |
| Solubility in DMSO | 2 - 7 mg/mL | [2][4] |
| Solubility in Ethanol | 1 - 2.33 mg/mL | [2] |
| Storage Class | 11 (Combustible Solids) | [2][3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [2][3] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste. This workflow ensures that all forms of waste, from pure compound to contaminated labware, are handled in accordance with general safety and environmental protection principles.
Caption: A flowchart outlining the proper procedure for assessing, segregating, and disposing of different forms of this compound waste.
Step-by-Step Disposal Protocol
The following protocol provides detailed steps for the proper disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation: Proper segregation of waste is critical. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Unused or Expired Solid this compound:
-
Collect the solid waste in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container for hazardous solid waste.
-
The label should include the chemical name ("this compound"), the quantity, and the hazard classification (Combustible Solid, Water Hazard).
-
-
This compound Solutions:
-
Solutions of this compound (e.g., in DMSO or ethanol) should be collected in a designated, leak-proof container for hazardous liquid waste.
-
The container must be clearly labeled with the full chemical name of all components (e.g., "this compound in DMSO"), their concentrations, and the associated hazards.
-
Do not dispose of this compound solutions down the drain. This is strictly prohibited for chemicals with a high water hazard class.[5]
-
-
Contaminated Labware and Materials:
-
Disposable items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated, sealed container or bag for hazardous solid waste.
-
Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one in which this compound is soluble, like chloroform or ethanol) and collect the rinsate as hazardous liquid waste. Follow this with a standard laboratory glassware washing procedure.
-
3. Waste Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[6]
4. Spill Management: In the event of a spill:
-
Alert others in the vicinity.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. This compound, Inactive analog of U73122 (CAS 142878-12-4) | Abcam [abcam.com]
- 2. This compound A cell-permeable analog of U-73122 that acts as a very weak inhibitor of phospholipase C. Suitable as a negative control. | 142878-12-4 [sigmaaldrich.com]
- 3. This compound [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. epa.gov [epa.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Operational Guide for Handling U-73343
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling of U-73343, a cell-permeable analog of U-73122 often used as a negative control in studies involving phospholipase C.
Personal Protective Equipment (PPE)
When handling this compound, immediate and strict adherence to personal protective equipment (PPE) protocols is mandatory to mitigate risks of exposure. The recommended PPE includes respiratory protection, eye protection, and gloves.
| PPE Component | Specification | Purpose |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of the powdered compound. |
| Eye Protection | Safety eyeshields or goggles | To protect eyes from dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact with the compound. |
Operational Plan: Handling and Storage
Handling: this compound is a combustible solid and should be handled with care in a well-ventilated area to avoid dust formation.
Storage: Proper storage is crucial to maintain the stability and integrity of this compound. Store the compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures may vary by manufacturer, so always consult the product-specific information.
Disposal Plan
Unused this compound and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.
Emergency Procedures
Spill Response: In the event of a spill, evacuate the area immediately. For a small spill of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if the substance is in solution, absorb the spill with an inert material and place it in a suitable container for disposal. Ensure the area is well-ventilated during cleanup.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
After skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Workflow: Personal Protective Equipment (PPE) Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
